Technical Documentation Center

Ethanol, 2-(diallylamino)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethanol, 2-(diallylamino)-
  • CAS: 17719-79-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(diallylamino)ethanol

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(diallylamino)ethanol, a versatile tertiary amine alcohol. The document is structured to provide researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(diallylamino)ethanol, a versatile tertiary amine alcohol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, experimental protocols, and analytical characterization of this compound. The primary focus is on the nucleophilic substitution reaction between diethanolamine and an allyl halide, which represents the most common and efficient route for its preparation. This guide integrates theoretical principles with practical, field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Versatility of 2-(diallylamino)ethanol

2-(diallylamino)ethanol, also known as N,N-diallylethanolamine, is a bifunctional organic molecule possessing both a tertiary amine and a primary alcohol functional group.[1] This unique structural combination imparts a wide range of chemical reactivity, making it a valuable intermediate in various fields of chemical synthesis. The diallyl moiety can undergo polymerization and cross-linking reactions, rendering it a useful monomer in polymer chemistry. The hydroxyl group can be readily derivatized through esterification or etherification, and the tertiary amine can be quaternized to form ammonium salts, which often exhibit interesting biological properties.

In the pharmaceutical and drug development sectors, the 2-(diallylamino)ethanol scaffold can be found in more complex molecules and serves as a key building block for the synthesis of novel therapeutic agents. Its utility also extends to the development of corrosion inhibitors, emulsifiers, and as a ligand in coordination chemistry.

Synthetic Routes and Mechanistic Considerations

The most direct and widely employed method for the synthesis of 2-(diallylamino)ethanol is the N-alkylation of diethanolamine with an allyl halide, such as allyl chloride or allyl bromide. This reaction is a classic example of a nucleophilic substitution reaction.

The Nucleophilic Substitution Pathway

The synthesis proceeds via an SN2 mechanism, where the nitrogen atom of diethanolamine, acting as a nucleophile, attacks the electrophilic carbon of the allyl halide. The lone pair of electrons on the nitrogen atom forms a new C-N bond, while the halide ion departs as a leaving group. A crucial aspect of this synthesis is the selective N-alkylation over O-alkylation. Fortunately, the nitrogen atom in diethanolamine is a stronger nucleophile than the oxygen atoms of the hydroxyl groups, leading to the preferential formation of the N-alkylated product.[2][3]

To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically employed. Common choices include inorganic bases like potassium carbonate or sodium carbonate, or an excess of the starting diethanolamine itself.

Caption: SN2 mechanism for the synthesis of 2-(diallylamino)ethanol.

Detailed Experimental Protocol: Synthesis of 2-(diallylamino)ethanol

The following protocol is a robust, step-by-step methodology for the laboratory-scale synthesis of 2-(diallylamino)ethanol, derived from established principles of N-alkylation of ethanolamines.[2][3][4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (mol)Amount (g/mL)Purity
DiethanolamineC₄H₁₁NO₂105.141.0105.14 g≥99%
Allyl BromideC₃H₅Br120.982.2266.16 g (191.4 mL)≥98%
Potassium CarbonateK₂CO₃138.211.2165.85 gAnhydrous
AcetoneC₃H₆O58.08-500 mLAnhydrous
Diethyl Ether(C₂H₅)₂O74.12-As neededAnhydrous
Magnesium SulfateMgSO₄120.37-As neededAnhydrous
Step-by-Step Methodology

SynthesisWorkflow A 1. Reaction Setup B 2. Addition of Allyl Bromide A->B Charge flask with reactants C 3. Reflux and Reaction Monitoring B->C Controlled addition D 4. Work-up and Extraction C->D Heat to reflux E 5. Drying and Solvent Removal D->E Filtration and phase separation F 6. Purification by Vacuum Distillation E->F Drying over MgSO₄ G 7. Characterization F->G Distillation under reduced pressure

Caption: Experimental workflow for the synthesis of 2-(diallylamino)ethanol.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine diethanolamine (105.14 g, 1.0 mol) and anhydrous potassium carbonate (165.85 g, 1.2 mol) in 500 mL of anhydrous acetone.

  • Addition of Allyl Bromide: While stirring the mixture vigorously, add allyl bromide (266.16 g, 2.2 mol) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, the flask can be cooled with a water bath.

  • Reflux and Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the diethanolamine spot/peak.

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Filter the solid potassium bromide and excess potassium carbonate. Wash the filter cake with a small amount of acetone. Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator. To the residue, add 200 mL of water and extract with three 150 mL portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification by Vacuum Distillation: The crude 2-(diallylamino)ethanol is then purified by vacuum distillation. The product is collected as a colorless to pale yellow liquid.

Characterization and Quality Control

The identity and purity of the synthesized 2-(diallylamino)ethanol should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl protons (vinylic and allylic) and the protons of the ethanol backbone. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule. The presence of peaks corresponding to the sp² carbons of the allyl groups and the sp³ carbons of the ethanolamine moiety confirms the structure.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Other key peaks include C-H stretching of the alkyl and alkene groups, C=C stretching of the allyl groups (around 1640 cm⁻¹), and C-N stretching.[1][5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 141, corresponding to the molecular weight of 2-(diallylamino)ethanol.[1] Characteristic fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of water.[6][7]

Safety Considerations

  • Diethanolamine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

  • Allyl Bromide: A lachrymator, toxic, and flammable. It should be handled in a well-ventilated fume hood.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Acetone and Diethyl Ether: Highly flammable solvents. All heating should be done using a heating mantle and in a well-ventilated area, away from open flames.

Always wear safety goggles, chemical-resistant gloves, and a lab coat when performing this synthesis.

Industrial-Scale Synthesis Considerations

For larger-scale industrial production, alternative synthetic routes might be considered for economic and process safety reasons. One such method involves the reaction of diethanolamine with ethylene oxide in the presence of a catalyst.[8][9] This method avoids the use of a halogenated reagent. However, it requires specialized equipment to handle gaseous and highly reactive ethylene oxide safely.

Conclusion

The synthesis of 2-(diallylamino)ethanol via N-alkylation of diethanolamine with an allyl halide is a robust and reliable method for laboratory-scale preparations. By carefully controlling the reaction conditions and employing standard purification techniques, high-purity 2-(diallylamino)ethanol can be obtained. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

  • CN102126966B - Method for synthesizing N,N-diethyl ethanolamine - Google Patents.
  • CN102126966A - Method for synthesizing N,N-diethyl ethanolamine - Google Patents.
  • Ethanol, 2-(diallylamino)- | C8H15NO | CID 253018 - PubChem. Available at: [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online. Available at: [Link]

  • 2-(Di-Ethylamino)ethanol - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants - Taylor & Francis Online. Available at: [Link]

  • Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants - NIT Rourkela. Available at: [Link]

  • Ethanol, 2-(di-2-propenylamino)- - NIST WebBook. Available at: [Link]

  • Ethanol, 2-(dibutylamino)- - NIST WebBook. Available at: [Link]

  • alkyl and alkylene bromides - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of allylamine in ethanol - ResearchGate. Available at: [Link]

  • CN101648880B - Preparation method of N, N-dimethylethanolamine - Google Patents.
  • CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents.
  • 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251392) - Human Metabolome Database. Available at: [Link]

  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. Available at: [Link]

  • US2462736A - Preparation of n,n' dimethylethanolamine - Google Patents.
  • Diethylethanolamine - Wikipedia. Available at: [Link]

  • 2-(O-ethylanilino)ethanol - NIST WebBook. Available at: [Link]

  • Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii)... - ResearchGate. Available at: [Link]

  • Interpretation of IR spectra (alcohols,amines and carbonyl compounds). - YouTube. Available at: [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • IR spectra of ethanol in the gas, liquid and solid states[10]. - ResearchGate. Available at: [Link]

  • Preparation of allyl chloride - PrepChem.com. Available at: [Link]

  • N,N-Diethyl-2-aminoethanol - NIST WebBook. Available at: [Link]

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Identifying Alcohols Using NMR Spectroscopy - AZoM. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethanol, 2-(diallylamino)-

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethanol, 2-(diallylamino)-, also known as N,N-Diallylethanolamine. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethanol, 2-(diallylamino)-, also known as N,N-Diallylethanolamine. Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes available data with expert chemical insights to serve as a practical reference.

Introduction and Core Identifiers

Ethanol, 2-(diallylamino)- is a bifunctional organic molecule possessing a tertiary amine and a primary alcohol. The presence of two allyl groups on the nitrogen atom imparts unique reactivity, making it a subject of interest primarily in polymer chemistry and as a versatile intermediate in organic synthesis. Its structure combines the nucleophilicity and basicity of a tertiary amine, the hydrogen-bonding capability of an alcohol, and the potential for polymerization and addition reactions characteristic of allyl compounds.

This guide aims to consolidate the known properties of this compound and to provide scientifically grounded predictions of its behavior where explicit data is scarce, drawing parallels from well-characterized analogous structures.

Table 1: Chemical Identifiers and Core Properties [1]

Identifier Value
IUPAC Name 2-[bis(prop-2-enyl)amino]ethanol
Common Synonyms 2-(Diallylamino)ethanol, Diallylethanolamine, N,N-Diallylethanolamine
CAS Number 17719-79-8
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Canonical SMILES C=CCN(CCO)CC=C

| InChI Key | NSXPSOZPCYEURW-UHFFFAOYSA-N |

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Purification Ethanolamine Ethanolamine ReactionVessel Acetonitrile Solvent Reflux (60-70°C, 12-24h) Ethanolamine->ReactionVessel AllylHalide Allyl Halide (2.2 eq) AllylHalide->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel Crude Crude Product Mixture ReactionVessel->Crude Purification Filtration & Vacuum Distillation Crude->Purification FinalProduct Ethanol, 2-(diallylamino)- Purification->FinalProduct Reactivity_Sites cluster_reactions Potential Reactions molecule Tertiary Amine (N) Primary Alcohol (-OH) Diallyl Groups (-CH=CH₂) Salt Salt Formation molecule:n->Salt Ester Esterification / Oxidation molecule:oh->Ester Polymer Polymerization / Cross-linking molecule:allyl->Polymer Addition Addition Reactions (e.g., Thiol-ene) molecule:allyl->Addition

Sources

Foundational

2-(diallylamino)ethanol IUPAC name and structure

An In-depth Technical Guide to 2-(diallylamino)ethanol: Synthesis, Properties, and Applications Executive Summary This technical guide provides a comprehensive overview of 2-(diallylamino)ethanol, a tertiary amino alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(diallylamino)ethanol: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-(diallylamino)ethanol, a tertiary amino alcohol with significant potential in materials science and as a versatile building block in organic synthesis. The presence of two reactive allyl groups and a hydroxyl moiety makes it a valuable precursor for developing functionalized polymers, cross-linked hydrogels, and novel small molecules. This document details the chemical identity, physicochemical properties, a representative synthetic protocol, and potential applications for this compound, with a focus on its relevance to researchers and professionals in drug development and chemical synthesis. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Chemical Identity and Structure

A thorough understanding of a molecule's identity and structure is foundational to its application. This section delineates the nomenclature, molecular structure, and key physicochemical properties of 2-(diallylamino)ethanol.

IUPAC Nomenclature and Identifiers

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-[bis(prop-2-enyl)amino]ethanol [1]. It is also commonly known by several synonyms and is assigned unique identifiers for database tracking.

IdentifierValueSource
IUPAC Name 2-[bis(prop-2-enyl)amino]ethanolPubChem[1]
Common Synonyms 2-(Diallylamino)ethanol, Diallylethanolamine, N,N-DiallylaminoethanolPubChem, NIST[1][2]
CAS Number 17719-79-8Synblock, PubChem[1][3]
Molecular Formula C₈H₁₅NOSynblock, PubChem[1][3]
InChI InChI=1S/C8H15NO/c1-3-5-9(6-4-2)7-8-10/h3-4,10H,1-2,5-8H2PubChem[1]
SMILES C=CCN(CCO)CC=CPubChem[1]
Molecular Structure

2-(diallylamino)ethanol consists of a central nitrogen atom bonded to two allyl groups (prop-2-enyl) and one ethanol group. The structure combines the nucleophilicity and basicity of a tertiary amine with the reactivity of a primary alcohol and the potential for polymerization or cross-linking through the terminal double bonds of the allyl groups.

Caption: 2D structure of 2-[bis(prop-2-enyl)amino]ethanol.

Physicochemical Properties

The physical and chemical properties of 2-(diallylamino)ethanol dictate its behavior in reactions, its solubility, and appropriate handling procedures.

PropertyValueNotesSource
Molecular Weight 141.21 g/mol Synblock, PubChem[1][3]
Appearance Colorless liquidExpected for amino alcohols of this size.General knowledge
Boiling Point Data not specifiedExpected to be higher than related diethylaminoethanol (163 °C) due to higher mass.Comparison to
Density Data not specifiedLikely slightly less dense than water, similar to related amino alcohols.Comparison to
Solubility Soluble in water and common organic solventsThe hydroxyl group confers aqueous solubility, while the allyl groups provide organic character.Inferred from structure
Storage Store in a dry, sealed placeRecommended to prevent hydration and oxidation.Synblock[3]

Synthesis and Characterization

While 2-(diallylamino)ethanol is available from commercial suppliers, understanding its synthesis is crucial for custom applications or when scaling up. A common and logical approach involves the N-alkylation of a primary amino alcohol or the reaction of a secondary amine with an epoxide.

Proposed Synthetic Pathway

A highly efficient method for synthesizing tertiary amino alcohols is the reaction of a secondary amine with an epoxide. In this case, diallylamine serves as the nucleophile that attacks the electrophilic carbon of ethylene oxide in a ring-opening reaction. This reaction is typically base-catalyzed to enhance the nucleophilicity of the amine.

synthesis_workflow diallylamine Diallylamine reaction Nucleophilic Ring-Opening diallylamine->reaction ethylene_oxide Ethylene Oxide ethylene_oxide->reaction catalyst Base Catalyst (e.g., NaOH) catalyst->reaction catalysis workup Aqueous Workup & Extraction reaction->workup Quench & Separate purification Distillation Under Reduced Pressure workup->purification Isolate Crude Product product 2-(diallylamino)ethanol purification->product Final Pure Product

Caption: Proposed workflow for the synthesis of 2-(diallylamino)ethanol.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative procedure for the synthesis of 2-(diallylamino)ethanol.

Materials:

  • Diallylamine (1.0 eq)

  • Ethylene oxide (1.1 eq, as a solution in a suitable solvent like THF or dioxane)

  • Sodium hydroxide (catalytic amount, e.g., 0.05 eq)

  • Methanol or Ethanol (as solvent)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add diallylamine and the chosen solvent (e.g., methanol).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture. Methanol is a suitable polar protic solvent that can solvate the reactants.

  • Catalyst Addition: Add the catalytic amount of sodium hydroxide to the solution and stir until dissolved.

    • Rationale: The base deprotonates a small fraction of the diallylamine, increasing its nucleophilicity and accelerating the reaction rate.

  • Ethylene Oxide Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the solution of ethylene oxide dropwise via the dropping funnel over 30-60 minutes.

    • Rationale: The reaction is exothermic. Slow, cooled addition is critical to control the reaction temperature, preventing unwanted side reactions and ensuring safety, as ethylene oxide is highly reactive and has a low boiling point.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: Extended stirring ensures the reaction goes to completion. Chromatographic monitoring confirms the consumption of the starting material.

  • Workup and Extraction: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1 M HCl) and remove the bulk of the solvent under reduced pressure. Add deionized water to the residue and extract the aqueous phase three times with diethyl ether or ethyl acetate.

    • Rationale: Neutralization quenches the catalyst. Liquid-liquid extraction separates the desired organic product from inorganic salts and water-soluble impurities.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator.

    • Rationale: The brine wash removes residual water from the organic phase. The drying agent removes the final traces of water before solvent removal.

  • Purification: Purify the crude product by vacuum distillation.

    • Rationale: Amino alcohols often have high boiling points and may decompose at atmospheric pressure. Vacuum distillation allows for purification at a lower temperature, preserving the integrity of the molecule.

Characterization

The identity and purity of the synthesized 2-(diallylamino)ethanol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic peaks for the allyl, ethyl, and hydroxyl protons and carbons.

  • Infrared (IR) Spectroscopy: Will show a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), a C=C stretch (around 1640 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).[2]

  • Mass Spectrometry (MS): Will confirm the molecular weight of 141.21 g/mol .[2]

Applications in Research and Drug Development

The unique trifunctional nature of 2-(diallylamino)ethanol makes it a compelling molecule for various applications, particularly in creating functional materials for biomedical use.

Precursor for Polymer Synthesis

The two terminal alkene functionalities of the allyl groups are amenable to polymerization. This allows 2-(diallylamino)ethanol to be used as a monomer or a cross-linking agent in the synthesis of functional polymers.

  • Hydrogel Formation: The diallyl groups can undergo free-radical polymerization to form cross-linked polymer networks. The inclusion of the hydrophilic amino alcohol moiety can create hydrogels. Such hydrogels, which are pH-responsive due to the tertiary amine, have potential applications in controlled drug delivery systems.[4] The amine group will be protonated at low pH, causing the hydrogel to swell and release a loaded therapeutic agent.

  • Functional Coatings: Polymers derived from this monomer can be used to create functional coatings for medical devices or implants. The tertiary amine can be quaternized to impart antimicrobial properties, while the hydroxyl group can be used for further surface modification.

cluster_Monomer 2-(diallylamino)ethanol Monomer cluster_Process Polymerization Process cluster_Application Potential Drug Development Applications Monomer Diallyl Groups (for polymerization) + Amino Alcohol Group (for functionality) Process Free-Radical Polymerization (Cross-linking) Monomer->Process Hydrogel pH-Responsive Hydrogels Process->Hydrogel Coating Antimicrobial Surface Coatings Process->Coating Delivery Controlled Drug Release Matrix Hydrogel->Delivery enables

Sources

Exploratory

Introduction: A Proactive Approach to Chemical Safety

An In-depth Technical Guide to the Safe Handling of Ethanol, 2-(diallylamino)- Ethanol, 2-(diallylamino)- (CAS No. 17719-79-8), also known as N,N-Diallylethanolamine, is a chemical compound utilized in various research a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Ethanol, 2-(diallylamino)-

Ethanol, 2-(diallylamino)- (CAS No. 17719-79-8), also known as N,N-Diallylethanolamine, is a chemical compound utilized in various research and development applications.[1][2] While specific, comprehensive toxicological data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to other aminoethanols, such as 2-(diethylamino)ethanol and 2-(dimethylaminoethanol), provides a basis for a rigorous and cautious approach to its handling. This guide synthesizes available data on Ethanol, 2-(diallylamino)- and its analogues to provide researchers, scientists, and drug development professionals with a framework for safe laboratory practices. The causality behind each recommendation is explained to foster a deep understanding of the principles of chemical safety.

Section 1: Chemical Identification and Physical Properties

A foundational element of safe handling is a thorough understanding of the substance's identity and physical characteristics. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling protocols.

Synonyms:

  • 2-(Diallylamino)ethanol

  • Diallylethanolamine

  • N,N-Diallylaminoethanol

  • 2-[bis(prop-2-enyl)amino]ethanol[1]

Table 1: Physicochemical Properties of Ethanol, 2-(diallylamino)- and Analogous Compounds
PropertyEthanol, 2-(diallylamino)-2-(Diethylamino)ethanol (Analogue)2-(Dimethylamino)ethanol (Analogue)
Molecular Formula C₈H₁₅NO[1]C₆H₁₅NO[3]C₄H₁₁NO
Molecular Weight 141.21 g/mol [1]117.19 g/mol [3]75.11 g/mol
Appearance Data not availableColorless liquid[4]Colorless liquid with a pungent odor[5]
Boiling Point Data not available163 °C (325 °F)[3][4]135 °C
Melting/Freezing Point Data not available-70 °C (-94 °F)[3][4]-59 °C
Flash Point Data not available~60 °C (140 °F)[3][4]38 °C (101 °F)[5]
Vapor Density Data not available4.03 (Heavier than air)[3][4]2.6 (Heavier than air)
Solubility in Water Data not availableSoluble[4]Miscible

Note: Data for analogous compounds is provided for precautionary context due to the limited specific data for Ethanol, 2-(diallylamino)-.

Section 2: Hazard Identification and Toxicological Profile

Based on data from analogous aminoethanols, Ethanol, 2-(diallylamino)- should be treated as a hazardous substance. The primary hazards are its potential for corrosivity, flammability, and toxicity upon exposure.[3][5][6]

Routes of Exposure and Health Effects

The substance can be absorbed into the body through inhalation of its vapor, through the skin, and by ingestion.[5]

  • Eye Contact: Expected to be corrosive. Direct contact can cause severe burns, pain, blurred vision, and potentially permanent eye damage.[5][7][8] Immediate and extensive irrigation is critical.

  • Skin Contact: Presumed to be corrosive and harmful if absorbed through the skin.[3][5][8] It can cause redness, pain, and severe skin burns.[5] Contaminated clothing should be removed immediately while flushing the affected area with water.[4]

  • Inhalation: Inhalation of vapors may cause severe irritation to the respiratory tract, leading to symptoms such as coughing, sore throat, and a burning sensation.[5][7] High concentrations can lead to nausea, vomiting, dizziness, and potentially lung edema, where symptoms may be delayed.[5][6][9]

  • Ingestion: Corrosive upon ingestion.[5] May cause abdominal pain, nausea, vomiting, and a burning sensation, potentially leading to shock or collapse.[5] Do NOT induce vomiting.[6]

Reactivity and Stability
  • Stability: The compound is likely stable under normal conditions but may be sensitive to air and moisture.[4][10]

  • Incompatibilities: It is expected to be a medium-strong base that reacts violently with acids, strong oxidants, acid chlorides, and isocyanates, generating fire and explosion hazards.[5] It may also attack copper and its alloys.[5][11]

  • Hazardous Decomposition: Combustion produces toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide.[3][5][6]

Section 3: Risk Assessment and Control Measures

A systematic approach to managing risk involves implementing a hierarchy of controls. This strategy prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE).

Diagram: Hierarchy of Controls

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Risk Mitigation Elimination Elimination (Not applicable for required research) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Closed System) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Respirator) Administrative->PPE Least Effective

Caption: The hierarchy of controls prioritizes strategies from most to least effective.

Engineering Controls

The primary defense is to minimize exposure at the source.

  • Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is mandatory for any operation that may generate vapors or aerosols.[10]

  • Closed Systems: For larger quantities or continuous processes, use a closed system to prevent the release of vapors into the work environment.[5][6]

  • Explosion-Proof Equipment: Given the flammability of analogous compounds, all electrical equipment, lighting, and ventilation systems in the handling area must be explosion-proof.[3]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Training: Ensure all personnel are thoroughly trained on the hazards, safe handling procedures, emergency protocols, and proper use of PPE.

  • Work Area Demarcation: Clearly label areas where the chemical is stored and handled with appropriate hazard warnings.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in laboratory areas.[5] Wash hands and face thoroughly after handling.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection. It is not a substitute for robust engineering and administrative controls.[12][13]

Table 2: Recommended Personal Protective Equipment (PPE)
Body PartProtectionSpecifications and Rationale
Hands Chemical-resistant glovesRationale: Prevents skin contact, absorption, and chemical burns.[5][8] Recommendation: Butyl or nitrile rubber gloves are recommended for similar aminoethanols.[12] Always inspect gloves for tears or degradation before use and practice proper removal technique. For prolonged contact, consider double-gloving.[12]
Eyes/Face Chemical safety goggles & Face shieldRationale: Protects against splashes, which can cause severe, irreversible eye damage.[5][14] Recommendation: Wear tightly sealed chemical splash goggles at all times.[13] An 8-inch minimum face shield must be worn in addition to goggles when transferring liquids or when there is any risk of splashing.[12][15]
Body Flame-retardant lab coat or Chemical-resistant apron/suitRationale: Protects against skin contact from spills and splashes.[5][12] Recommendation: A flame-retardant lab coat should be worn over personal clothing. For larger quantities or significant splash risk, a chemical-resistant apron or suit is required.[16]
Respiratory Approved RespiratorRationale: Protects against inhalation of harmful vapors that can cause severe respiratory irritation and systemic toxicity.[5][7] Recommendation: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate.[12] The specific type should be determined by a formal risk assessment.

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is non-negotiable.

Experimental Protocol: Safe Handling and Dispensing
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clear, and all required PPE is donned correctly. Confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all metal containers and dispensing equipment must be grounded and bonded during transfer.[3][17] Use only non-sparking tools.[3]

  • Dispensing: Perform all transfers and manipulations inside a chemical fume hood. Dispense the liquid slowly and carefully to avoid splashing and aerosol generation.

  • Container Management: Keep containers tightly closed when not in use to prevent the escape of vapors and protect the substance from moisture and air.[3][10]

  • Post-Handling: After use, decontaminate any surfaces and equipment. Remove PPE in the correct sequence to avoid cross-contamination and wash hands thoroughly.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated, fireproof area.[5][6]

  • Segregation: The storage area must be separated from incompatible materials such as strong oxidants, acids, and acid chlorides.[3][5][6]

  • Container Integrity: Use original, tightly sealed containers. Store at room temperature and protect from moisture and heat sources.[3]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[10]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Table 3: First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if it can be done easily.[5] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[4] Flush the affected skin with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5][6]
Inhalation Move the victim to fresh air immediately.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] Symptoms like lung edema may be delayed.[5]
Ingestion Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water and give one or two glasses of water to drink.[5] Seek immediate medical attention.
Spill Response Protocol

A spill of this substance presents a simultaneous chemical, health, and fire hazard.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate & Isolate: Increase ventilation in the area and eliminate all sources of ignition (open flames, sparks, hot surfaces).[4]

  • Contain: Prevent the spill from spreading or entering drains by using a non-combustible absorbent material like sand or earth.[4][5]

  • Absorb & Collect: Wearing full PPE, absorb the remaining liquid. Use non-sparking tools to collect the absorbed material and place it into a sealable, properly labeled container for disposal.[3][5][11]

  • Decontaminate: Clean the spill area thoroughly.

Diagram: Chemical Spill Response Workflow

Spill_Response_Workflow cluster_spill Chemical Spill Response Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ignition Eliminate Ignition Sources alert->ignition ppe Don Full PPE (Respirator, Gloves, Goggles, Suit) ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material with Non-Sparking Tools contain->collect dispose Package for Hazardous Waste Disposal collect->dispose decon Decontaminate Area dispose->decon report Report Incident decon->report

Caption: A stepwise workflow for safely managing a chemical spill.

Fire-Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder.[5][6] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[4][5]

  • Hazards: The substance is flammable. Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[3][5] Containers may explode when heated.[3] Fire will produce irritating and toxic gases.[5][6]

  • Protective Actions: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[11]

Section 6: Disposal Considerations

Waste material must be treated as hazardous.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste.

  • Container Disposal: Leave the chemical in its original container. Do not reuse empty containers; handle them as you would the product itself.

References

  • ICSC 0654 - 2-DIMETHYLAMINOETHANOL. INCHEM. [Link]

  • ICSC 0257 - 2-DIETHYLAMINOETHANOL. Inchem.org. [Link]

  • 2-(Diethylamino)ethanol Chemical Substances Control Law Reference. National Institute of Technology and Evaluation, Japan. [Link]

  • Ethanol, 2-(diallylamino)- | C8H15NO | CID 253018. PubChem, NIH. [Link]

  • 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. OECD Existing Chemicals Database. [Link]

  • 2-Diethylaminoethanol - IDLH. NIOSH, CDC. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Ethanol, 2-(diethylamino)-: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • 2-(DIBUTYLAMINO)ETHANOL. Chongqing Chemdad Co., Ltd. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 2-(dibutylamino)ethanol. ChemBK. [Link]

  • Ethanol, 2-(di-2-propenylamino)-. NIST WebBook. [Link]

  • Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. Cole-Parmer. [Link]

  • Understanding Solvents and PPE for Chemical Safety. Quad S. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(diallylamino)ethanol: From Discovery to Modern Applications

Abstract This technical guide provides a comprehensive overview of 2-(diallylamino)ethanol (DAAE), a tertiary amino alcohol characterized by the presence of two allyl groups and a primary alcohol functional group. This d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(diallylamino)ethanol (DAAE), a tertiary amino alcohol characterized by the presence of two allyl groups and a primary alcohol functional group. This document traces the history of DAAE from its earliest documented synthesis, explores the evolution of its manufacturing processes, and discusses its physicochemical properties. The guide elucidates the compound's known and potential applications, drawing parallels with structurally similar and commercially significant amino alcohols. It is intended for researchers, chemists, and drug development professionals interested in the synthesis, history, and application of functionalized amino alcohols.

Introduction: A Multifunctional Chemical Building Block

2-(diallylamino)ethanol, also known as N,N-diallylethanolamine, is an organic compound with the chemical formula C₈H₁₅NO. Its structure uniquely combines the reactivity of a tertiary amine, the polymerizable nature of two allyl groups, and the derivatizable hydroxyl group. This trifecta of functional groups makes it a versatile intermediate in organic synthesis. While not as ubiquitously documented as its dialkyl counterparts like 2-(diethylamino)ethanol (DEAE) or 2-(dimethylamino)ethanol (DMAE), the history and study of DAAE are rooted in the broader industrial development of amino alcohols, a class of compounds critical to numerous commercial sectors.

Amino alcohols, in general, are valued for their utility as corrosion inhibitors, catalysts for polyurethane foams, intermediates in pharmaceutical synthesis, and precursors for emulsifiers and surfactants.[1] The diallyl functionality of DAAE introduces a significant feature: the capacity to undergo polymerization or cross-linking reactions, suggesting a historical and ongoing potential for its use in materials science and polymer chemistry.

Discovery and First Documented Synthesis

The first detailed, publicly accessible description for the synthesis of 2-(diallylamino)ethanol appears in a United States patent filed in 1941 and granted in 1943.[2] This patent, titled "Condensation of amines with alkylene oxides," focused on a general method for producing a variety of aminoethanols by reacting secondary amines with ethylene oxide under heat and pressure.

Example VII of this patent specifically outlines the "Preparation of diallyl amino ethanol." The process involved charging diallylamine into a steel autoclave, heating it, and then introducing ethylene oxide. This pioneering work established a robust, albeit high-pressure, method for its production, situating the "discovery" of DAAE within the context of industrial process innovation rather than academic exploration. The primary driver for this research was the creation of a portfolio of amino alcohols for various industrial applications.

The Pioneering Synthetic Protocol

The method described in U.S. Patent 2,337,004A represents the foundational industrial synthesis of 2-(diallylamino)ethanol. The core of the process is the base-catalyzed ring-opening of ethylene oxide by diallylamine. The amine itself acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

Experimental Protocol: Synthesis via Ethoxylation of Diallylamine (Based on Cour, 1943) [2]

  • Step 1: Reactor Charging: 1140 g of diallylamine are charged into a steel-clad autoclave equipped with a motor-driven agitator and a heating/cooling jacket.

  • Step 2: Heating & Pressurization: The autoclave is sealed and its contents are heated to 150 °C with agitation.

  • Step 3: Ethylene Oxide Introduction: 880 g of ethylene oxide are slowly pumped into the heated diallylamine over a period of two hours. The exothermic reaction causes a rise in temperature and pressure, which is controlled by external cooling of the autoclave.

  • Step 4: Reaction Completion & Cooling: After the addition of ethylene oxide is complete, the reaction is allowed to continue until the pressure stabilizes, indicating the consumption of the epoxide. The products are then cooled.

  • Step 5: Product Isolation: The crude product is removed from the autoclave and purified by fractional distillation. The fraction boiling at 195-197 °C is collected as 2-(diallylamino)ethanol.

The diagram below illustrates the fundamental chemical transformation described in this seminal patent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product diallylamine Diallylamine conditions High Temperature (e.g., 150°C) High Pressure Autoclave diallylamine->conditions 1. ethylene_oxide Ethylene Oxide ethylene_oxide->conditions 2. daae 2-(diallylamino)ethanol conditions->daae Yields

Caption: Reaction scheme for the first patented synthesis of DAAE.

Evolution of Synthetic Methodologies

While the high-pressure ethoxylation of diallylamine is effective, subsequent developments in organic synthesis have provided alternative routes, often aimed at milder conditions, improved selectivity, and avoidance of hazardous reagents like ethylene oxide. These methods generally fall into two categories:

  • Alkylation of Diallylamine: A common alternative involves the reaction of diallylamine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This nucleophilic substitution reaction avoids the need for high-pressure equipment. A base, such as sodium carbonate or triethylamine, is typically used to scavenge the hydrohalic acid byproduct.

  • Reductive Amination: Another approach involves the reaction of diallylamine with glycolaldehyde or an ester of glycolic acid under reductive conditions. This method is less common but represents a viable pathway.

The following workflow diagram illustrates a typical modern laboratory-scale synthesis using the 2-chloroethanol route.

G start Start: Assemble Reactants - Diallylamine - 2-Chloroethanol - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) react Combine reactants in a flask. Heat under reflux for 12-24 hours. start->react monitor Monitor reaction progress (TLC or GC-MS) react->monitor monitor->react Incomplete workup Cool reaction. Filter to remove salts. Remove solvent in vacuo. monitor->workup Reaction Complete extract Perform liquid-liquid extraction. (e.g., Ethyl Acetate / Water) workup->extract dry Dry organic phase (e.g., with MgSO4). Filter. extract->dry purify Purify by fractional distillation or column chromatography. dry->purify end End: Characterize pure 2-(diallylamino)ethanol purify->end

Caption: Workflow for a modern lab-scale synthesis of DAAE.

Physicochemical Properties and Data

Understanding the physical and chemical properties of 2-(diallylamino)ethanol is essential for its application. Below is a summary of its key characteristics.

PropertyValueSource
Molecular Formula C₈H₁₅NOPubChem[3]
Molecular Weight 141.21 g/mol PubChem[3]
Appearance Colorless to slightly yellow liquidInferred from analogs
Boiling Point 195-197 °CU.S. Patent 2,337,004A[2]
IUPAC Name 2-[bis(prop-2-enyl)amino]ethanolPubChem[3]
CAS Number 17719-79-8PubChem[3]

Historical and Modern Applications

While specific large-scale applications of 2-(diallylamino)ethanol are not as extensively documented as those for DEAE or DMAE, its chemical structure points to several areas of utility, both historically and in modern research.

Polymer Chemistry and Materials Science

The most significant feature of DAAE is its pair of allyl groups, which are readily available for polymerization. This makes the molecule a functional monomer or cross-linking agent.

  • Functional Monomers: DAAE can be polymerized or co-polymerized to create functional polymers with pendant hydroxyl groups and tertiary amine sites. These polymers are of interest for creating "smart" materials, such as stimuli-responsive hydrogels that change their properties in response to pH or temperature.[4] The tertiary amine provides pH-responsiveness, while the overall polymer structure can be designed for thermo-responsiveness.

  • Cross-linking and Curing: In formulations for coatings, adhesives, and resins, DAAE can act as a cross-linking agent. The allyl groups can react via free-radical mechanisms or other coupling chemistries to form a durable three-dimensional network. This is analogous to the use of other diallyl compounds in polymer synthesis.

Intermediate in Chemical Synthesis

Like other aminoethanols, DAAE serves as a valuable intermediate for synthesizing more complex molecules.

  • Pharmaceutical Precursors: The core structure of DAAE is found in various pharmacologically active molecules. The hydroxyl group can be esterified, and the tertiary amine can be quaternized to produce a wide range of derivatives. For example, its non-allylated analog, DEAE, is a precursor to the local anesthetic procaine.[5] Research into compounds with antiarrhythmic, antimicrobial, or other therapeutic activities could logically involve DAAE as a starting material.[5][6]

  • Surfactants and Emulsifiers: The molecule possesses a hydrophilic head (the hydroxyl group) and a moderately hydrophobic tail (the diallyl amine portion). Esterification of the alcohol can produce cationic surfactants with polymerizable groups, useful for creating functionalized coatings or particles.

Corrosion Inhibition

Amino alcohols are widely used as corrosion inhibitors in aqueous systems, particularly in steam and condensate lines. They function by neutralizing acidic species like carbonic acid and by forming a protective film on the metal surface. The lone pair of electrons on the nitrogen atom adsorbs onto the metal, shielding it from corrosive agents. While specific studies on DAAE as a corrosion inhibitor are scarce, its structural similarity to effective inhibitors like DEAE suggests it would exhibit similar properties.

Conclusion and Future Outlook

The history of 2-(diallylamino)ethanol begins not as a celebrated discovery in an academic journal, but as a practical invention within the broader push for industrial chemical synthesis in the early 1940s. Its initial synthesis via the ethoxylation of diallylamine provided a robust method for its production. While it has historically been overshadowed by its simpler dialkyl counterparts, its unique diallyl functionality gives it significant potential, particularly in the ever-evolving field of polymer and materials science.

Future research will likely focus on harnessing its polymerizable nature to create advanced functional materials, such as responsive drug-delivery systems, specialized coatings, and novel hydrogels. As the demand for sophisticated, functional chemicals continues to grow, 2-(diallylamino)ethanol remains a valuable and versatile building block for the discerning synthetic chemist.

References

  • Cour, T. H. (1943). Condensation of amines with alkylene oxides. U.S. Patent 2,337,004A. Filed November 29, 1941, and issued December 21, 1943.
  • Day, G. A., et al. (n.d.). NIOSH Skin Notation Profiles: 2 Diethylaminoethanol. Centers for Disease Control and Prevention. URL: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Discover the Multifaceted Applications of 2-[2-(Dimethylamino)ethoxy]ethanol. URL: [Link]

  • Ataman Kimya. (n.d.). DIETHYLAMINOETHANOL. URL: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 253018, Ethanol, 2-(diallylamino)-. PubChem. URL: [Link]

  • Meléndez-Ortiz, A. I., et al. (2023). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Polymers (Basel). URL: [Link]

  • Mark, L. C., Lott, W. A., Cooper, J. R., & Brodie, B. B. (1950). Studies on diethylaminoethanol. II. Antiarrhythmic activity in two homologous alcohol series. Journal of Pharmacology and Experimental Therapeutics, 98(4:1), 405–408. URL: [Link]

  • Campoccia, D., Montanaro, L., & Arciola, C. R. (2021). Antimicrobial Materials Used in Coating Dental Implant Surfaces: State of the Art and Future Prospectives. Materials (Basel, Switzerland), 14(18), 5186. URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-(diallylamino)ethanol: An In-Depth Technical Guide

Introduction 2-(diallylamino)ethanol is a tertiary amine with a primary alcohol functional group, making it a versatile building block in organic synthesis. Its diallylamino group is amenable to various transformations,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(diallylamino)ethanol is a tertiary amine with a primary alcohol functional group, making it a versatile building block in organic synthesis. Its diallylamino group is amenable to various transformations, including quaternization, oxidation, and polymerization, while the hydroxyl group can undergo esterification, etherification, and oxidation. This unique combination of reactive sites makes it a valuable precursor for synthesizing a wide range of molecules, including pharmaceuticals, polymers, and corrosion inhibitors.

A thorough understanding of the molecular structure of 2-(diallylamino)ethanol is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its chemical architecture. This technical guide provides a comprehensive analysis of the spectroscopic data of 2-(diallylamino)ethanol, offering insights into the principles behind the experimental choices and a detailed interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this important molecule.

Molecular Structure and Spectroscopic Overview

The structural formula of 2-(diallylamino)ethanol is presented below. The key structural features to be confirmed by spectroscopic analysis are the diallylamino group, characterized by the allyl (prop-2-en-1-yl) moieties, and the ethanolamine backbone.

Caption: Molecular Structure of 2-(diallylamino)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A solution of 2-(diallylamino)ethanol is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]

  • Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the carbon NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2-(diallylamino)ethanol exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m2H-CH=CH₂
~5.2m4H-CH=CH₂
~3.6t2H-CH₂-OH
~3.1d4HN-CH₂-CH=
~2.6t2HN-CH₂-CH₂-
~2.5br s1H-OH

Interpretation:

  • The complex multiplet at approximately 5.8 ppm is characteristic of the vinylic protons of the two allyl groups (-CH=CH₂). The integration of 2H confirms the presence of two such protons.

  • The multiplet around 5.2 ppm , integrating to 4H, corresponds to the terminal vinylic protons (=CH₂) of the two allyl groups.

  • The triplet at roughly 3.6 ppm is assigned to the methylene protons adjacent to the hydroxyl group (-CH₂-OH). The triplet multiplicity arises from coupling with the neighboring methylene protons.

  • The doublet at approximately 3.1 ppm , with an integration of 4H, is attributed to the methylene protons of the allyl groups attached to the nitrogen atom (N-CH₂-CH=). The doublet splitting is due to coupling with the adjacent vinylic proton.

  • The triplet at about 2.6 ppm corresponds to the methylene protons of the ethanolamine backbone that are adjacent to the nitrogen atom (N-CH₂-CH₂-).

  • A broad singlet, typically observed around 2.5 ppm , is indicative of the hydroxyl proton (-OH). The broadness of this peak is a result of chemical exchange, and its chemical shift can vary with concentration and temperature.[1]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~135-CH=CH₂
~117-CH=CH₂
~60-CH₂-OH
~57N-CH₂-CH=
~54N-CH₂-CH₂-

Interpretation:

  • The signal at approximately 135 ppm is assigned to the internal vinylic carbons (-CH=CH₂).

  • The resonance around 117 ppm corresponds to the terminal vinylic carbons (=CH₂).

  • The peak at roughly 60 ppm is characteristic of the carbon atom bonded to the hydroxyl group (-CH₂-OH). Its downfield shift is due to the deshielding effect of the electronegative oxygen atom.[2][3]

  • The signal at about 57 ppm is attributed to the methylene carbons of the allyl groups attached to the nitrogen (N-CH₂-CH=).

  • The resonance at approximately 54 ppm corresponds to the methylene carbon of the ethanolamine backbone adjacent to the nitrogen atom (N-CH₂-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small drop of neat 2-(diallylamino)ethanol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of 2-(diallylamino)ethanol displays characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretching (alcohol)
~3080Medium=C-H stretching (alkene)
~2980-2850StrongC-H stretching (alkane)
~1645MediumC=C stretching (alkene)
~1100StrongC-O stretching (alcohol)
~990 and ~915Strong=C-H bending (alkene, out-of-plane)

Interpretation:

  • A strong and broad absorption band centered around 3400 cm⁻¹ is a definitive indication of the O-H stretching vibration of the alcohol functional group. The broadening is due to intermolecular hydrogen bonding.[4]

  • The medium intensity peak at approximately 3080 cm⁻¹ is characteristic of the stretching vibration of the sp² hybridized C-H bonds of the alkene groups.

  • The strong absorptions in the 2980-2850 cm⁻¹ region are due to the stretching vibrations of the sp³ hybridized C-H bonds of the methylene groups.

  • The absorption of medium intensity at about 1645 cm⁻¹ corresponds to the C=C stretching vibration of the allyl groups.

  • A strong band around 1100 cm⁻¹ is assigned to the C-O stretching vibration of the primary alcohol.

  • The strong peaks at approximately 990 cm⁻¹ and 915 cm⁻¹ are characteristic out-of-plane bending vibrations for the terminal vinyl group (=C-H), providing further evidence for the presence of the allyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of 2-(diallylamino)ethanol is injected into a gas chromatograph (GC) for separation, which then introduces the sample into the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of 2-(diallylamino)ethanol provides key information for confirming its molecular weight and elucidating its fragmentation pathways. The molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol .

m/zRelative IntensityAssignment
141Low[M]⁺ (Molecular Ion)
110High[M - CH₂OH]⁺
100Medium[M - C₃H₅]⁺
70Medium[C₄H₈N]⁺
41High[C₃H₅]⁺ (Allyl cation)

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 141 , corresponding to the molecular weight of 2-(diallylamino)ethanol. This peak may be of low intensity due to the facile fragmentation of the molecule.

  • A prominent peak is often observed at m/z 110 , resulting from the loss of the hydroxymethyl radical (•CH₂OH, mass 31) via alpha-cleavage adjacent to the nitrogen atom. This is a characteristic fragmentation for amino alcohols.[5]

  • A peak at m/z 100 can be attributed to the loss of an allyl radical (•C₃H₅, mass 41), another common fragmentation pathway for allylic compounds.

  • The fragment at m/z 70 likely corresponds to the [C₄H₈N]⁺ ion, formed through various rearrangement and cleavage pathways.

  • A high-intensity peak at m/z 41 is characteristic of the stable allyl cation ([C₃H₅]⁺), which is readily formed by the cleavage of the N-allyl bond.

G M [C₈H₁₅NO]⁺˙ m/z = 141 F110 [C₇H₁₂N]⁺ m/z = 110 M->F110 - •CH₂OH F100 [C₅H₁₀NO]⁺ m/z = 100 M->F100 - •C₃H₅ F41 [C₃H₅]⁺ m/z = 41 M->F41 Cleavage

Sources

Foundational

An In-Depth Technical Guide to the Solubility of Ethanol, 2-(diallylamino)-

Abstract Ethanol, 2-(diallylamino)-, also known as N,N-diallyl-2-aminoethanol, is a tertiary amino alcohol with potential applications in various chemical syntheses and pharmaceutical development pathways. A thorough und...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethanol, 2-(diallylamino)-, also known as N,N-diallyl-2-aminoethanol, is a tertiary amino alcohol with potential applications in various chemical syntheses and pharmaceutical development pathways. A thorough understanding of its solubility characteristics is paramount for its effective use in formulation, reaction chemistry, and purification processes. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. The guide outlines the key physicochemical properties of Ethanol, 2-(diallylamino)- that govern its solubility, presents a rationale for solvent selection, and details a robust, step-by-step protocol for quantitative solubility determination. This document is designed to be a practical resource, enabling scientific teams to generate reliable and reproducible solubility data, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property that dictates the fate of a compound in a variety of applications.[1][2] In the context of drug discovery and development, poor aqueous solubility can be a major impediment to a candidate's success, often leading to inadequate absorption and low bioavailability.[3] Therefore, early characterization of a compound's solubility profile is essential for identifying potential formulation challenges and guiding lead optimization efforts.[1][4]

This guide focuses on Ethanol, 2-(diallylamino)-, a molecule of interest due to its unique structural features, including a tertiary amine, a primary alcohol, and two allyl groups. These functionalities impart a specific combination of polarity, hydrogen bonding capability, and lipophilicity that results in a complex solubility behavior across different solvent systems. The following sections will delve into the theoretical underpinnings of this behavior and provide a practical guide to its experimental determination.

Physicochemical Properties of Ethanol, 2-(diallylamino)-

A comprehensive understanding of the molecular properties of Ethanol, 2-(diallylamino)- is the first step in predicting and interpreting its solubility.

Table 1: Key Physicochemical Properties of Ethanol, 2-(diallylamino)-

PropertyValueSource
Molecular Formula C₈H₁₅NOPubChem
Molecular Weight 141.21 g/mol [5]
IUPAC Name 2-[bis(prop-2-enyl)amino]ethanol[5]
Structure A tertiary amine with two allyl groups and a primary alcohol functional group.
Hydrogen Bond Donor Count 1 (from the hydroxyl group)[5]
Hydrogen Bond Acceptor Count 2 (from the nitrogen and oxygen atoms)[5]
Predicted logP (XLogP3) 0.9[5]

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms) suggests that Ethanol, 2-(diallylamino)- can interact with protic solvents like water and alcohols.[6] The tertiary amine group also introduces the potential for acid-base interactions, which can significantly influence solubility in aqueous solutions of varying pH.[7][8] The predicted octanol-water partition coefficient (logP) of 0.9 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the compound is likely to have appreciable solubility in both polar and some non-polar organic solvents.[5]

Rationale for Solvent Selection in Solubility Screening

The selection of an appropriate range of solvents is critical for building a comprehensive solubility profile. The chosen solvents should span a wide spectrum of polarities and hydrogen bonding capabilities to effectively probe the solute-solvent interactions that govern dissolution. A well-designed solvent screen for Ethanol, 2-(diallylamino)- should include:

  • Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors.

    • Water: Essential for determining aqueous solubility, a key parameter in pharmaceutical applications.

    • Methanol, Ethanol: Lower alcohols that are good general solvents for polar organic molecules.

  • Polar Aprotic Solvents: These solvents can accept hydrogen bonds but do not donate them.

    • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent commonly used in early-stage drug discovery for solubilizing a wide range of compounds.[3]

    • Acetonitrile (ACN): Often used in analytical techniques like HPLC and as a reaction solvent.

  • Non-Polar Solvents: These solvents have low dielectric constants and do not engage in significant hydrogen bonding.

    • Toluene: A common aromatic, non-polar solvent.

    • Heptane/Hexane: Aliphatic hydrocarbons representing the extreme end of non-polarity.

The solubility behavior in these different solvent classes will provide valuable insights into the nature of Ethanol, 2-(diallylamino)- and inform the selection of appropriate solvent systems for subsequent applications.

Experimental Protocol for Determining Thermodynamic Solubility

The following section details a robust and reliable method for determining the thermodynamic (equilibrium) solubility of Ethanol, 2-(diallylamino)-. The shake-flask method is considered the "gold standard" for its accuracy and is recommended for generating definitive solubility data.[2]

Materials and Equipment
  • Ethanol, 2-(diallylamino)- (of known purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another validated analytical technique for quantification.

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep1 Weigh excess solid Ethanol, 2-(diallylamino)- into vials prep2 Add a known volume of each selected solvent prep1->prep2 Precise measurement equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow samples to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 analysis1 Carefully withdraw supernatant sep2->analysis1 analysis2 Filter the supernatant (0.22 µm filter) analysis1->analysis2 analysis3 Dilute sample accurately analysis2->analysis3 analysis4 Quantify concentration using a validated analytical method (e.g., HPLC) analysis3->analysis4

Sources

Exploratory

A-White Paper:Unlocking the Potential of 2-(Diallylamino)ethanol: A Guide to Novel Research Frontiers

Abstract: 2-(Diallylamino)ethanol is a molecule of significant latent potential, uniquely positioned at the intersection of polymer science, medicinal chemistry, and advanced materials. Its structure, which combines the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-(Diallylamino)ethanol is a molecule of significant latent potential, uniquely positioned at the intersection of polymer science, medicinal chemistry, and advanced materials. Its structure, which combines the cyclopolymerizable diallylamine moiety with a reactive primary hydroxyl group, offers a versatile platform for innovation.[1] While its current applications are primarily as a chemical intermediate and corrosion inhibitor, its true potential remains largely untapped. This guide delineates three primary research frontiers—Advanced Polymer Architectures, Innovations in Medicinal Chemistry and Drug Delivery, and Next-Generation Functional Materials—providing a strategic roadmap for researchers, scientists, and drug development professionals. For each frontier, this document synthesizes established principles with forward-looking hypotheses, presenting detailed experimental protocols to catalyze discovery and accelerate development. Our objective is to move 2-(diallylamino)ethanol beyond its current role and establish it as a cornerstone for next-generation technologies.

Introduction: 2-(Diallylamino)ethanol - A Molecule of Latent Possibilities

2-(Diallylamino)ethanol (DAAE) is an amino alcohol that possesses a unique combination of functional groups: a tertiary amine, two allyl groups, and a primary alcohol.[2][3] This trifecta of reactivity makes it an exceptionally versatile building block. The diallylamine core is well-known for its ability to undergo free-radical cyclopolymerization, forming stable five- or six-membered rings within a polymer backbone.[1][4] The tertiary amine offers pH-responsiveness and a site for quaternization, while the hydroxyl group provides a convenient handle for esterification, etherification, or attachment to other molecular scaffolds.[5]

Chemical and Physical Properties

A foundational understanding of DAAE's properties is critical for designing robust experimental plans.

PropertyValueSource
CAS Number 17719-79-8[2]
Molecular Formula C₈H₁₅NO[2]
Molecular Weight 141.21 g/mol [2]
Boiling Point 193-194 °C[3]
Density 0.888 g/mL at 25 °C[6]
Solubility Soluble in water and common organic solvents.[5]
Current Industrial Applications: A Brief Synopsis

Currently, the use of DAAE and its close relatives is concentrated in several established areas:

  • Corrosion Inhibition: Like other amino alcohols, it can form a protective film on metal surfaces, particularly in steam and condensate lines.[7]

  • Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and emulsifying agents.[8][9]

  • Polymer and Resin Production: It is used in the manufacturing of certain polymers and as a curing agent for resins.[10]

The Unmet Potential: Why Further Research is Warranted

The true value of DAAE lies not in its current applications but in the synergistic potential of its functional groups. The dual reactivity of the allyl groups (for polymerization) and the hydroxyl group (for functionalization) has not been fully exploited. This guide proposes a departure from incremental improvements, advocating for research into novel applications that leverage this unique molecular architecture.

Frontier 1: Advanced Polymer Architectures

The presence of the diallylamine group makes DAAE an ideal candidate for cyclopolymerization, a process that forms polymers containing cyclic repeating units.[1] This method avoids the extensive cross-linking often seen with other diene monomers, yielding soluble and processable polymers.

Rationale: Leveraging Dual Functionality for Novel Polymers

By combining the cyclopolymerization of the diallyl groups with the functionalization of the hydroxyl and amine moieties, a new generation of "smart" polymers can be developed. The tertiary amine, in particular, provides a mechanism for creating materials that respond to environmental pH changes.[11]

Proposed Research Thrust 1: pH-Responsive Hydrogels for Controlled Release

Causality: Hydrogels based on DAAE can be designed to swell or shrink in response to pH fluctuations.[12][13] In an acidic environment (pH < pKa of the tertiary amine), the amine group becomes protonated, leading to electrostatic repulsion between polymer chains and increased interaction with water. This causes the hydrogel to swell. In a neutral or basic environment, the amine is deprotonated and becomes less hydrophilic, causing the hydrogel to shrink and release any entrapped therapeutic agent.[14] This mechanism is ideal for targeted drug delivery to acidic microenvironments, such as tumors or sites of inflammation.

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Neutral/Basic Environment) Low_pH Polymer Backbone (Tertiary Amine) Protonation Protonation (N → N⁺-H) Low_pH->Protonation Repulsion Electrostatic Repulsion + Water Influx Protonation->Repulsion Swelling Hydrogel Swelling (Drug Uptake/Retention) Repulsion->Swelling High_pH Polymer Backbone (Protonated Amine) Deprotonation Deprotonation (N⁺-H → N) High_pH->Deprotonation Collapse Hydrophobic Collapse + Water Efflux Deprotonation->Collapse Shrinking Hydrogel Shrinking (Drug Release) Collapse->Shrinking

Caption: pH-responsive behavior of a DAAE-based hydrogel.

  • Monomer Synthesis (Esterification): React 2-(diallylamino)ethanol with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0°C to form 2-(diallylamino)ethyl acrylate. Purify by column chromatography.

  • Hydrogel Synthesis (Free-Radical Polymerization):

    • Dissolve the synthesized monomer (e.g., 1 g) and a cross-linker (e.g., N,N'-methylenebisacrylamide, 2 mol%) in a suitable solvent (e.g., 10 mL of deionized water).

    • Add a radical initiator (e.g., ammonium persulfate, 1 mol%).[15]

    • Purge the solution with nitrogen for 20 minutes to remove oxygen.

    • Heat the reaction to 60°C and maintain for 24 hours.

    • The resulting hydrogel should be purified by dialysis against deionized water for 72 hours to remove unreacted monomer and initiator.

  • Characterization:

    • Swelling Studies: Equilibrate pre-weighed, dried hydrogel samples in buffer solutions of varying pH (e.g., pH 2.0 to pH 8.0). Calculate the swelling ratio (SR) as SR = (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.

    • Morphology: Analyze the porous structure of the lyophilized hydrogel using Scanning Electron Microscopy (SEM).

    • Drug Loading & Release: Load the hydrogel with a model drug (e.g., doxorubicin) by soaking it in a concentrated drug solution.[13] Quantify drug release over time in different pH buffers using UV-Vis spectroscopy.

Frontier 2: Innovations in Medicinal Chemistry and Drug Delivery

The amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][16][17] DAAE provides a unique starting point for creating novel bioactive derivatives and advanced drug delivery vehicles.

The Pharmacophoric Potential of the Aminoethanol Scaffold

The 1,2-amino alcohol structure is a key pharmacophore that can interact with various biological targets.[18][] The allyl groups on DAAE offer sites for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities.

Proposed Research Thrust 2: Cationic Lipids for Nucleic Acid Delivery

Causality: The delivery of genetic material like siRNA and mRNA requires a vector that can condense the negatively charged nucleic acid, protect it from degradation, and facilitate entry into cells. Cationic lipids, which possess a hydrophobic tail and a positively charged headgroup, are ideal for this purpose.[20] DAAE can be readily converted into a cationic lipid. The tertiary amine headgroup can be protonated to provide the positive charge necessary for complexing with nucleic acids, while the hydroxyl group can be used to attach long alkyl chains (hydrophobic tails).[21][22] Liposomes formulated with such lipids can form nanoparticles (lipoplexes) with siRNA, enabling efficient gene silencing.[23]

G DAAE 2-(Diallylamino)ethanol (DAAE) Esterification Esterification with Long-Chain Fatty Acids (e.g., Oleoyl Chloride) DAAE->Esterification Lipid DAAE-based Cationic Lipid Esterification->Lipid Formulation Formulation with Helper Lipid (e.g., DOPE) and siRNA Lipid->Formulation LNP Lipid Nanoparticle (LNP) Lipoplex Formulation->LNP Testing In Vitro / In Vivo Testing (Transfection Efficiency, Cytotoxicity) LNP->Testing

Caption: Workflow for developing DAAE-based cationic lipids for siRNA delivery.

  • Lipid Synthesis: Synthesize a DAAE-based lipid by reacting the hydroxyl group of DAAE with a long-chain acyl chloride (e.g., oleoyl chloride) to form an ester linkage.

  • LNP Formulation:

    • Dissolve the DAAE-based cationic lipid and a helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) in ethanol at a desired molar ratio (e.g., 1:1).[21]

    • Separately, dissolve siRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0).

    • Rapidly mix the lipid solution with the siRNA solution using a microfluidic device or by vigorous vortexing to induce self-assembly of the LNPs.

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH.

  • Characterization:

    • Size and Zeta Potential: Determine the particle size and surface charge of the LNPs using Dynamic Light Scattering (DLS).

    • Nucleic Acid Encapsulation: Quantify the amount of encapsulated siRNA using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

  • In Vitro Transfection:

    • Culture a relevant cell line (e.g., HeLa cells expressing a target gene like GFP).

    • Treat the cells with the siRNA-loaded LNPs at various concentrations.

    • After 48-72 hours, assess the knockdown of the target gene expression using methods like fluorescence microscopy, flow cytometry, or qRT-PCR.

    • Evaluate cytotoxicity using a standard assay (e.g., MTT assay).

Frontier 3: Next-Generation Functional Materials

Beyond biomedical applications, the unique reactivity of DAAE can be harnessed to create advanced materials with specialized industrial functions.

Proposed Research Thrust 3: Chemo-resistive Sensors

Causality: The development of sensors for detecting specific analytes, such as volatile organic compounds (VOCs) or specific ions, is a rapidly growing field.[24] Polymers containing functional groups like amines can act as the active layer in a chemo-resistive sensor.[25][26] When the target analyte adsorbs onto or interacts with the polymer, it alters the material's electrical resistance, which can be measured. A polymer synthesized from DAAE would present both amine and hydroxyl functionalities, providing multiple interaction sites (e.g., hydrogen bonding, acid-base interactions) for a wide range of analytes.

G Sensor Sensor Substrate with DAAE-Polymer Film Interaction Analyte Adsorption & Interaction with Amine/Hydroxyl Groups Sensor->Interaction Analyte Target Analyte (e.g., Acidic Vapor) Analyte->Interaction Resistance_Change Change in Polymer Conformation/Charge Distribution Interaction->Resistance_Change Signal Measurable Change in Electrical Resistance Resistance_Change->Signal

Caption: Mechanism of a DAAE-polymer based chemo-resistive sensor.

  • Polymer Synthesis: Synthesize poly(2-(diallylamino)ethanol) via free-radical cyclopolymerization using an initiator like AIBN in a solvent such as dioxane.[4]

  • Sensor Fabrication:

    • Fabricate a set of interdigitated electrodes on an insulating substrate (e.g., silicon dioxide) using standard photolithography.

    • Deposit a thin film of the synthesized DAAE polymer onto the electrodes using a technique like spin-coating or drop-casting.

    • Anneal the device to ensure solvent removal and film stability.

  • Sensor Testing:

    • Place the sensor in a sealed test chamber with electrical feedthroughs.

    • Establish a baseline resistance measurement in a stream of inert gas (e.g., nitrogen).

    • Introduce a controlled concentration of a target analyte vapor (e.g., acetic acid, ammonia) into the chamber.

    • Record the change in resistance over time until a stable response is reached.

    • Purge the chamber with inert gas to assess the sensor's recovery.

    • Repeat the process for various analytes and concentrations to determine the sensor's sensitivity, selectivity, and response/recovery times.

Conclusion: Charting the Future of 2-(Diallylamino)ethanol Research

2-(Diallylamino)ethanol is far more than a simple commodity chemical. Its unique molecular architecture provides a robust and versatile platform for the development of next-generation materials. The research frontiers outlined in this guide—pH-responsive hydrogels, cationic lipids for gene therapy, and chemo-resistive sensors—represent just a fraction of the possibilities. By moving beyond its traditional applications and embracing innovative, interdisciplinary research, the scientific community can unlock the full potential of this remarkable molecule, paving the way for significant advancements in medicine, materials science, and beyond.

References

  • The development of tertiary amine cationic lipids for safe and efficient siRNA delivery. RSC Publishing.
  • Cyclopolymerization of Diallylamines. Journal of Macromolecular Science, Part C.
  • Cationic Lipids Containing Cyclen and Ammonium Moieties as Gene Delivery Vectors. Wiley Online Library.
  • Synthesis and Characterization of Novel pH-Responsive Microgels Based on Tertiary Amine Methacrylates. ACS Publications.
  • CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. TSI Journals.
  • The development of tertiary amine cationic lipids for safe and efficient siRNA delivery (2019). SciSpace.
  • Ethanol, 2-(diallylamino)-. PubChem, NIH. Available at: [Link]

  • pH- and Temperature-responsive Hydrogels Based on Tertiary Amine-modified Polypeptides for Stimuli-responsive Drug Delivery. PubMed. Available at: [Link]

  • Free Radical Polymerization of Allylamine in Different Acidic Media. ResearchGate. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC, NIH. Available at: [Link]

  • Synthesis of pH-responsive tertiary amine methacrylate polymer brushes and their response to acidic vapour. White Rose Research Online. Available at: [Link]

  • Development of Sensors for Amino Acids. Chembites. Available at: [Link]

  • Classification of pH-responsive polymers. ResearchGate. Available at: [Link]

  • Continuous and convergent access to vicinyl amino alcohols. RSC Publishing. Available at: [Link]

  • Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. PMC, NIH. Available at: [Link]

  • Tri-peptide cationic lipids for gene delivery. PMC, PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Novel pH-Responsive Microgels Based on Tertiary Amine Methacrylates. ResearchGate. Available at: [Link]

  • NIOSH Skin Notation Profiles: 2-Diethylaminoethanol. CDC. Available at: [Link]

  • Polymers based on n,n-diallylamine derivatives their production and use. Google Patents.
  • The Role of Diallylamine in Advanced Polymer Modification. Polymer Modification. Available at: [Link]

  • Synthesis of 2-(dimethylamino)ethanol by the hydrogenolysis of tris(2-hydroxyethyl)amine. RSC Publishing. Available at: [Link]

  • 1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC, NIH. Available at: [Link]

  • Recent developments in designing optical sensors for detection of basic amino acids. ResearchGate. Available at: [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]

  • Electrochemical Metal Ion Sensors. Exploiting Amino Acids and Peptides as Recognition Elements. MDPI. Available at: [Link]

  • Discover the Multifaceted Applications of 2-[2-(Dimethylamino)ethoxy]ethanol. Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]

  • Development of Fluorescent Chemosensors for Amino-sugars. ResearchGate. Available at: [Link]

  • DIETHYLAMINOETHANOL. Ataman Kimya. Available at: [Link]

  • Optical Sensors for Detection of Amino Acids. PubMed. Available at: [Link]

  • 2-(DIBUTYLAMINO)ETHANOL. Chongqing Chemdad Co., Ltd.. Available at: [Link]

  • 2-(dibutylamino)ethanol. ChemBK. Available at: [Link]

  • Ethanol, 2-(di-2-propenylamino)-. NIST WebBook. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]

  • 2-(Ethylamino)ethanol: Comprehensive Overview and Applications. Chemical Information. Available at: [Link]

  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PMC, NIH. Available at: [Link]

  • The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]

  • 2-(Dibutylamino)ethanol. PubChem, NIH. Available at: [Link]

  • 2-(ethylamino)ethanol production method. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Use of 2-(Diallylamino)ethanol in Polymer Chemistry

Introduction: Unlocking the Potential of Cationic, Cyclopolymerizable Monomers In the ever-evolving landscape of functional polymers, monomers bearing tertiary amine functionalities have garnered significant attention fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Cationic, Cyclopolymerizable Monomers

In the ever-evolving landscape of functional polymers, monomers bearing tertiary amine functionalities have garnered significant attention for their utility in creating "smart" materials. These polymers often exhibit stimuli-responsive behavior, particularly to changes in pH, making them invaluable for a host of biomedical applications, including drug delivery and gene therapy. While monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 2-(diethylamino)ethyl methacrylate (DEAEM) are well-established in this domain, a lesser-explored yet highly promising monomer is 2-(diallylamino)ethanol.

This technical guide delves into the synthesis, polymerization, and potential applications of 2-(diallylamino)ethanol. What sets this monomer apart is its diallyl functionality, which undergoes a unique cyclopolymerization process to yield linear polymers containing cyclic repeating units. This distinct polymerization mechanism, coupled with the inherent pH-responsiveness of the tertiary amine and the presence of a hydroxyl group for further functionalization, positions poly(2-(diallylamino)ethanol) as a versatile platform for advanced polymer synthesis.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of 2-(diallylamino)ethanol, from its fundamental chemistry to detailed, actionable protocols for its use in creating novel polymeric materials.

Monomer Profile: 2-(Diallylamino)ethanol

2-(Diallylamino)ethanol is a tertiary amine with the chemical formula C₈H₁₅NO. Its structure features a central nitrogen atom bonded to two allyl groups and one 2-hydroxyethyl group.

PropertyValue
IUPAC Name 2-[bis(prop-2-enyl)amino]ethanol[1]
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
CAS Number 17719-79-8[1]

The presence of the two allyl groups is the most significant feature of this monomer from a polymerization perspective. Unlike mono-vinyl monomers, diallyl compounds can undergo intramolecular cyclization followed by intermolecular propagation, a process known as cyclopolymerization. This yields a linear polymer chain containing five- or six-membered rings as part of the backbone, avoiding the cross-linking that would typically occur with a divinyl monomer.

Core Application: pH-Responsive Polymers for Biomedical Systems

The tertiary amine group in 2-(diallylamino)ethanol provides a handle for creating pH-responsive polymers. In acidic environments, the lone pair of electrons on the nitrogen atom can be protonated, leading to a positively charged polymer chain. This charge repulsion causes the polymer to swell and become more soluble in aqueous solutions. Conversely, at neutral or basic pH, the amine is deprotonated and the polymer becomes more hydrophobic, potentially leading to aggregation or a collapsed state. This reversible pH-dependent behavior is the cornerstone of its application in controlled drug and gene delivery systems.

Conceptual Workflow for pH-Responsive Drug Delivery

G cluster_loading Drug Loading (Neutral/Slightly Basic pH) cluster_release Drug Release (Acidic pH, e.g., Tumor Microenvironment) pdae_collapsed Poly(2-(diallylamino)ethanol) (Collapsed/Hydrophobic) loaded_micelle Drug-Loaded Micelle/ Nanoparticle pdae_collapsed->loaded_micelle Encapsulation drug Hydrophobic Drug drug->loaded_micelle loaded_micelle_acid Drug-Loaded Micelle (in acidic environment) loaded_micelle->loaded_micelle_acid Delivery to Target Site pdae_swollen Poly(2-(diallylamino)ethanol) (Swollen/Hydrophilic/Charged) released_drug Released Drug pdae_swollen->released_drug Destabilization & Release loaded_micelle_acid->pdae_swollen Protonation & Swelling

Caption: Workflow for pH-triggered drug release using poly(2-(diallylamino)ethanol).

Experimental Protocols

Protocol 1: Synthesis of 2-(Diallylamino)ethanol Monomer

Rationale: While commercially available, understanding the synthesis of 2-(diallylamino)ethanol provides insight into its purity and potential side products. A common method is the alkylation of ethanolamine with allyl chloride.

Materials:

  • Ethanolamine

  • Allyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethanolamine in an excess of a suitable solvent like ethanol.

  • Add sodium carbonate as a base to neutralize the HCl formed during the reaction.

  • Slowly add allyl chloride (2.2 equivalents) to the reaction mixture at room temperature. The reaction is exothermic, so cooling may be necessary.

  • After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with deionized water to remove any remaining salts and unreacted ethanolamine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure 2-(diallylamino)ethanol.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Protocol 2: Free-Radical Cyclopolymerization of 2-(Diallylamino)ethanol

Rationale: The free-radical polymerization of diallyl monomers is a well-established method. However, the polymerization of neutral alkyldiallylamine derivatives can be challenging, often resulting in low molecular weight polymers or oligomers. The following protocol is adapted from the successful cyclopolymerization of a similar monomer, 9-(2-diallylaminoethyl)adenine hydrochloride.[2] The protonation of the amine group to form the hydrochloride salt can improve polymerizability.

Materials:

  • 2-(Diallylamino)ethanol

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ammonium persulfate (APS) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50)

  • Acetone

  • Nitrogen gas

Procedure:

  • Monomer Salt Preparation:

    • Dissolve a known amount of 2-(diallylamino)ethanol in deionized water.

    • Cool the solution in an ice bath and slowly add an equimolar amount of concentrated HCl with stirring to form N,N-diallyl-N-(2-hydroxyethyl)ammonium chloride.

    • Lyophilize the solution to obtain the monomer salt as a solid.

  • Polymerization:

    • Prepare a solution of the monomer salt in deionized water (e.g., 2 M).

    • Transfer the solution to a polymerization tube and deoxygenate by bubbling with nitrogen gas for at least 30 minutes.

    • Add a radical initiator such as ammonium persulfate (APS) or V-50 (typically 1-3 mol% with respect to the monomer).

    • Seal the tube and place it in a preheated oil bath at 60-80 °C for 24-48 hours.

    • After the reaction, cool the tube to room temperature and open it.

    • Pour the viscous polymer solution into a large excess of a non-solvent like acetone to precipitate the polymer.

    • Collect the polymer by filtration or centrifugation, wash with fresh acetone, and dry under vacuum at 40-50 °C to a constant weight.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the cyclic structure of the polymer and the absence of residual vinyl protons.

  • FT-IR Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer. Note that low molecular weights (1,700–6,000 g/mol ) have been reported for similar cyclopolymers.[2]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Cyclopolymerization Mechanism

G cluster_mechanism Cyclopolymerization of N,N-diallyl-N-(2-hydroxyethyl)ammonium chloride monomer Monomer radical_formation Initial Radical Formation monomer->radical_formation initiator Initiator (e.g., APS) initiator->monomer Initiation cyclization Intramolecular Cyclization (5-exo-trig favored) radical_formation->cyclization cyclic_radical Cyclic Radical cyclization->cyclic_radical propagation Intermolecular Propagation cyclic_radical->propagation propagation->monomer Adds to new monomer polymer Linear Polymer with Cyclic Units propagation->polymer

Caption: Proposed mechanism for the free-radical cyclopolymerization of 2-(diallylamino)ethanol.

Protocol 3: Evaluation of pH-Responsiveness

Rationale: To confirm the "smart" behavior of poly(2-(diallylamino)ethanol), its response to pH changes can be monitored by measuring changes in turbidity or hydrodynamic radius.

Materials:

  • Poly(2-(diallylamino)ethanol) hydrochloride

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • UV-Vis spectrophotometer or Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a stock solution of the polymer in deionized water (e.g., 1 mg/mL).

  • Add a small aliquot of the polymer stock solution to separate cuvettes or vials containing PBS buffers of different pH values.

  • Allow the solutions to equilibrate for a set period (e.g., 30 minutes).

  • Turbidity Measurement:

    • Measure the absorbance (optical density) of each solution at a wavelength where the polymer does not have a specific absorption band (e.g., 500 nm). An increase in absorbance indicates aggregation or precipitation of the polymer.

  • DLS Measurement:

    • Measure the hydrodynamic radius (size) of the polymer aggregates or individual chains in each buffer. A significant change in size with pH indicates swelling or collapse.

  • Plot the absorbance or hydrodynamic radius as a function of pH to determine the pH at which the transition occurs (the pKa of the polymer).

Potential Applications and Future Directions

The unique properties of poly(2-(diallylamino)ethanol) open up several avenues for research and development:

  • Drug Delivery: The pH-responsive nature can be exploited to design carriers that release their therapeutic payload in the acidic microenvironment of tumors or within the endosomes of cells.

  • Gene Delivery: The cationic nature of the protonated polymer makes it a candidate for complexing with negatively charged nucleic acids (DNA, siRNA) to form polyplexes for gene therapy.

  • Biocompatible Coatings: The hydroxyl groups on the polymer can be used to graft it onto surfaces, creating biocompatible and potentially antimicrobial coatings for medical devices.

  • Hydrogels: The hydroxyl groups can also serve as sites for crosslinking to form pH-responsive hydrogels for applications in tissue engineering and wound healing.

Conclusion

2-(Diallylamino)ethanol represents a versatile yet underutilized monomer in polymer chemistry. Its ability to undergo cyclopolymerization to form linear, functional polymers with pH-responsive properties makes it an attractive building block for advanced materials. While its polymerization can be challenging, the resulting polymers hold significant promise for a range of biomedical applications. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this intriguing monomer.

References

  • Al-Muallem, H. A., & Al-Ghamdi, W. M. (2012). Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt. Molecules, 17(11), 13304–13319. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 253018, Ethanol, 2-(diallylamino)-. Retrieved January 21, 2026 from [Link].

  • Reddy, G. V., & Rao, K. S. V. K. (2021). Dual Responsive Poly(vinyl alcohol)-2-(dimethylamino)ethyl Methacrylate Hydrogels: Effect of Crosslinking Agent on Swelling and Anti-cancer Drug Release Properties. Indian Journal of Advances in Chemical Science, 9(2), 76-83. [Link]

Sources

Application

Introduction: Navigating the Synthesis of Cationic Polyelectrolytes

An In-Depth Guide to the Synthesis of Poly(2-(diallylamino)ethanol) via Radical Cyclopolymerization The polymerization of 2-(diallylamino)ethanol yields a functional, water-soluble cationic polymer with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Poly(2-(diallylamino)ethanol) via Radical Cyclopolymerization

The polymerization of 2-(diallylamino)ethanol yields a functional, water-soluble cationic polymer with significant potential in diverse fields such as gene delivery, water treatment as a flocculant, and the development of smart materials.[1][2] The presence of the hydroxyl and tertiary amine groups in each repeating unit provides valuable handles for further functionalization and imparts pH-responsive behavior.

However, the synthesis of high-molecular-weight polymers from diallyl monomers is notoriously challenging. The primary obstacle is degradative chain transfer, a process where the growing polymer radical abstracts an allylic hydrogen from a monomer molecule.[3][4] This terminates the growing chain and creates a stable, less reactive allyl radical, resulting in the formation of only low-molecular-weight oligomers.[4]

The key to overcoming this limitation lies in a specialized mechanism known as cyclopolymerization . This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation steps.[2][5] For diallylamine derivatives, this leads to the formation of linear polymer chains containing five- and six-membered cyclic repeating units (pyrrolidinium and piperidinium structures).[1][5][6] Furthermore, protonating the tertiary amine of the 2-(diallylamino)ethanol monomer to form a diallylammonium salt is a critical strategy. This protonation effectively deactivates the degradative chain transfer pathway, enabling the synthesis of high-molecular-weight polymers.[4]

This application note provides a detailed, field-proven protocol for the radical cyclopolymerization of 2-(diallylamino)ethanol, emphasizing the mechanistic rationale behind the experimental design to ensure reproducibility and success.

The Mechanism: Free-Radical Cyclopolymerization

The polymerization proceeds via a free-radical mechanism initiated by the thermal decomposition of an initiator. The key feature is the intramolecular cyclization of the propagating radical, which is kinetically favored over simple intermolecular addition.

The process can be summarized in the following steps:

  • Initiation: A free radical (R•) is generated from an initiator and adds to one of the allyl double bonds of the protonated 2-(diallylamino)ethanol monomer.

  • Intramolecular Cyclization: The resulting radical rapidly undergoes an intramolecular addition to the second allyl group within the same monomer unit. This cyclization can result in the formation of a five-membered (pyrrolidinium) ring, which is generally favored, or a six-membered (piperidinium) ring.[5][7]

  • Intermolecular Propagation: The stabilized cyclic radical then propagates by adding to a new monomer molecule, continuing the cycle of cyclization and propagation to build the polymer chain.

G cluster_initiation 1. Initiation cluster_cyclization 2. Intramolecular Cyclization cluster_propagation 3. Intermolecular Propagation cluster_termination 4. Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Initiated Monomer (RM•) R->RM Addition M Monomer (M) M->RM RM_cyclic Cyclized Radical (M_c•) RM->RM_cyclic k_c P_n Propagating Chain (P_n•) RM_cyclic->P_n Addition to M M2 New Monomer (M) P_dead Dead Polymer P_n->P_dead Combination or Disproportionation

Caption: The cyclopolymerization mechanism of 2-(diallylamino)ethanol.

Detailed Experimental Protocol

This protocol details the synthesis of poly(2-(diallylamino)ethanol hydrochloride) in an aqueous solution using a water-soluble initiator.

Materials and Equipment
  • Reagents:

    • 2-(diallylamino)ethanol (≥98%)

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Potassium Persulfate (KPS, ≥99%)

    • Acetone (ACS grade)

    • Deionized (DI) water

    • Inhibitor removal columns (e.g., packed with basic alumina)

    • Nitrogen gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Glass funnel and filter paper

    • Beakers and graduated cylinders

    • Schlenk line or nitrogen inlet adapter

    • Vacuum oven

Step-by-Step Methodology

1. Monomer Purification and Salt Formation (Self-Validation: Ensures removal of inhibitors that prevent polymerization)

  • Rationale: Commercial monomers often contain inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage. These must be removed for the reaction to proceed efficiently. Protonation to the ammonium salt is crucial to prevent degradative chain transfer.[4]

  • Procedure:

    • Pass 2-(diallylamino)ethanol through an inhibitor removal column immediately before use.

    • In a 250 mL beaker, add the purified monomer (e.g., 14.1 g, 0.1 mol).

    • Cool the beaker in an ice bath. Slowly and dropwise, add an equimolar amount of concentrated HCl (e.g., ~8.3 mL of 12.1 M HCl) while stirring continuously. Caution: This is an exothermic reaction.

    • After the addition is complete, add 80 mL of DI water to dissolve the resulting 2-(diallylamino)ethanol hydrochloride salt, creating the monomer solution.

2. Reaction Setup and Degassing (Self-Validation: An inert atmosphere is critical for radical polymerization)

  • Rationale: Oxygen is a radical scavenger and will inhibit the polymerization. Therefore, the entire system must be deoxygenated and maintained under an inert atmosphere.

  • Procedure:

    • Assemble the three-neck flask with the magnetic stir bar, reflux condenser, and a nitrogen inlet/outlet.

    • Transfer the monomer solution into the flask.

    • Bubble nitrogen gas through the solution via a long needle for at least 30-45 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of nitrogen throughout the reaction.

3. Polymerization (Self-Validation: Controlled temperature ensures optimal initiator decomposition and reaction rate)

  • Rationale: The choice of initiator and temperature are linked. Potassium persulfate (KPS) has a suitable decomposition rate at temperatures between 60-80°C to generate sulfate radicals and initiate polymerization in an aqueous medium.

  • Procedure:

    • While maintaining the nitrogen atmosphere, begin stirring and heat the monomer solution to 70°C using the heating mantle.

    • In a separate small beaker, dissolve the initiator, KPS (e.g., 0.27 g, 1 mol% relative to the monomer), in 5 mL of previously degassed DI water.

    • Once the monomer solution reaches 70°C, add the initiator solution to the flask using a syringe.

    • Allow the reaction to proceed at 70°C for 12-24 hours under a constant nitrogen blanket. The solution will gradually become more viscous as the polymer forms.

4. Polymer Isolation and Purification (Self-Validation: Purification removes impurities for accurate characterization)

  • Rationale: The polymer must be isolated from the reaction medium and purified to remove unreacted monomer, initiator fragments, and other small molecules. This is achieved by precipitating the polymer in a non-solvent.

  • Procedure:

    • After the reaction period, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as acetone (~800 mL), while stirring vigorously.

    • The polymer will precipitate as a white solid.

    • Allow the solid to settle, then decant the supernatant.

    • Collect the polymer by filtration. Wash the solid polymer thoroughly with fresh acetone (3 x 100 mL) to remove any remaining impurities.

    • Dry the purified white polymer in a vacuum oven at 50°C for 24 hours or until a constant weight is achieved.

Quantitative Data Summary
ParameterValueRationale
Monomer (2-(diallylamino)ethanol)14.1 g (0.1 mol)Base quantity for the reaction scale.
Acid (Concentrated HCl)~8.3 mL (~0.1 mol)Equimolar amount to ensure full protonation of the monomer.
Solvent (DI Water)85 mL (total)Provides a suitable medium for the polymerization of the ammonium salt.
Initiator (Potassium Persulfate)0.27 g (1 mol%)A common concentration for effective initiation without excessive termination.
Reaction Temperature70 °COptimal for KPS decomposition and controlled polymerization.
Reaction Time12 - 24 hoursAllows for high monomer conversion.
Non-solvent (Acetone)~800 mLA 10x volume excess ensures efficient precipitation of the polymer.
Expected Yield70-90%Typical yield for this type of polymerization.

Workflow and Characterization

The overall process from monomer to purified polymer and its subsequent analysis follows a logical progression.

Sources

Method

Introduction: The Versatility of Cationic Poly(amino alcohol)s

An in-depth guide to the biomedical applications of poly(amino alcohol)s, with a focus on the representative polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). Disclaimer: This guide focuses on poly(2-(dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the biomedical applications of poly(amino alcohol)s, with a focus on the representative polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA).

Disclaimer: This guide focuses on poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) as a representative and well-researched example of a poly(amino alcohol). Specific data for poly(2-(diallylamino)ethanol) (PDAAET) is limited in publicly available literature, and PDMAEMA shares key structural and functional characteristics relevant to the biomedical applications discussed herein.

Cationic polymers, particularly those featuring amino and hydroxyl functional groups, have garnered significant attention in the biomedical field. Their defining characteristic is a positive charge at physiological pH, which enables strong electrostatic interactions with negatively charged biological macromolecules like nucleic acids and certain proteins. This property, combined with features like pH-responsiveness and tunable biocompatibility, makes them highly versatile platforms for a range of therapeutic and diagnostic applications.

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a prominent member of this class. Its tertiary amine groups provide a pH-sensitive character; they are protonated and positively charged in acidic environments (like endosomes) and become deprotonated and less charged at physiological pH. This "smart" behavior is central to its utility in intracellular delivery systems. This guide will provide a detailed overview of the applications of PDMAEMA in gene delivery, drug delivery, and tissue engineering, complete with mechanistic insights and detailed experimental protocols for researchers and drug development professionals.

Part 1: Gene Delivery - Engineering Non-Viral Vectors for Nucleic Acid Therapeutics

The ability of cationic polymers to condense and protect nucleic acids has positioned them as a leading alternative to viral vectors for gene therapy. PDMAEMA, in particular, has been extensively studied for its efficiency in delivering plasmid DNA (pDNA) and small interfering RNA (siRNA).

Mechanism of Action: The Proton Sponge Effect

The high transfection efficiency of PDMAEMA is often attributed to the "proton sponge" effect. Once a PDMAEMA/nucleic acid nanoparticle (polyplex) is internalized by a cell via endocytosis, it resides within an endosome. As the endosome matures, proton pumps in its membrane actively lower the internal pH. The tertiary amines on the PDMAEMA backbone become protonated, leading to an influx of chloride ions and water to maintain charge neutrality. This osmotic swelling ultimately ruptures the endosome, releasing the nucleic acid cargo into the cytoplasm before it can be degraded by lysosomal enzymes. This mechanism is crucial for successful gene expression or silencing.[1][2]

G cluster_0 Extracellular Space cluster_1 Cellular Uptake & Trafficking cluster_2 Cytoplasm PDMAEMA PDMAEMA Chains Polyplex Polyplex Formation (Nanoparticle) PDMAEMA->Polyplex DNA Plasmid DNA DNA->Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Proton Sponge Effect Endosome->Late_Endosome Rupture Endosomal Rupture Late_Endosome->Rupture Release DNA Release Rupture->Release Nucleus Nucleus Release->Nucleus Expression Gene Expression Nucleus->Expression caption Mechanism of PDMAEMA-mediated gene delivery. G cluster_0 Neutral pH (~7.4) cluster_1 Acidic pH (<6.8) Hydrogel_Collapsed Collapsed Hydrogel (PDMAEMA is neutral) Drug is entrapped Hydrogel_Swollen Swollen Hydrogel (PDMAEMA is protonated) Drug is released Hydrogel_Collapsed->Hydrogel_Swollen pH Decrease Hydrogel_Swollen->Hydrogel_Collapsed pH Increase caption pH-responsive swelling of a PDMAEMA hydrogel. G Start Base Scaffold Material (e.g., PVA, Chitosan) Grafting Grafting with PDMAEMA Start->Grafting Functionalized_Scaffold Functionalized Scaffold Grafting->Functionalized_Scaffold Cell_Seeding Cell Seeding Functionalized_Scaffold->Cell_Seeding Analysis Analysis of Cell Behavior Cell_Seeding->Analysis Result1 Enhanced Cell Adhesion & Proliferation Analysis->Result1 Result2 Antibacterial Surface Analysis->Result2 caption Workflow for creating and testing a PDMAEMA-functionalized scaffold.

Caption: Workflow for creating and testing a PDMAEMA-functionalized scaffold.

Data Presentation: Biocompatibility of PDMAEMA-Containing Scaffolds
Scaffold CompositionCell TypeKey FindingImplication for Tissue EngineeringReference
PVA/Type II CollagenNot specifiedHydrogels showed no negative effects on cell viability and proliferation.Base materials are biocompatible for cartilage engineering.
PVA/ChitosanA549 cellsCell viability of all samples was above 90%.Bilayer hydrogel was non-toxic and suitable for scaffold design.
Cellulose-g-PDMAEMAE. coli, S. aureusShowed significant antibacterial activity.Potential for creating infection-resistant biomaterials.
Experimental Protocols

Protocol 5: Cell Viability on a PDMAEMA-based Hydrogel Surface

Objective: To assess the cytocompatibility of a PDMAEMA-containing material.

Materials:

  • Sterile PDMAEMA-containing hydrogel discs (prepared and purified as in Protocol 3)

  • A model cell line (e.g., L929 fibroblasts or primary cells of interest)

  • Complete cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 24-well tissue culture plates

Procedure:

  • Sample Preparation: Place one sterile hydrogel disc at the bottom of each well in a 24-well plate. Pre-soak the discs in complete culture medium for 2 hours.

  • Cell Seeding: Seed cells directly onto the surface of the hydrogel discs (and in empty wells as a control) at a density of 2 x 10^4 cells/well.

  • Incubation: Culture the cells for 1, 3, and 5 days.

  • MTT Assay:

    • At each time point, remove the medium and add 0.5 mL of serum-free medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add 0.5 mL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control cells grown on tissue culture plastic.

Biocompatibility and Toxicity Considerations

While PDMAEMA offers significant advantages, its biocompatibility and potential toxicity must be carefully evaluated. A primary concern with cationic polymers is their potential to disrupt cell membranes and induce apoptosis or necrosis, particularly at high concentrations.

Key Factors Influencing Toxicity:

  • Molecular Weight: Higher molecular weight PDMAEMA tends to be more cytotoxic. T[3][4]his is often due to stronger, less reversible interactions with cell membranes.

  • Concentration: Cytotoxicity is dose-dependent. It is crucial to determine the optimal concentration that maximizes therapeutic effect while minimizing toxicity.

  • Charge Density: Highly charged polymers can cause significant membrane damage.

In vivo studies have shown that high molecular weight polymers can cause issues like erythrocyte aggregation. T[3]herefore, optimizing the polymer's molecular weight and structure is a critical step in developing safe and effective biomaterials based on PDMAEMA.

References

  • Biodegradable poly(2-dimethylamino ethylamino)phosphazene for in vivo gene delivery to tumor cells. Effect of polymer molecular weight. PubMed.
  • 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents. PubMed.
  • Biodegradable Polymers for Gene Delivery. MDPI.
  • Promising Gene Delivery Properties of Polycations Based on 2-(N, N-dimethylamino)
  • Biodegradable Polymers for Gene-Delivery Applic
  • Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate)
  • Drug release behaviors of a pH sensitive semi-interpenetrating polymer network hydrogel composed of poly(vinyl alcohol) and star poly[2-(dimethylamino)
  • Dual Responsive Poly(vinyl alcohol)-2-(dimethylamino)ethyl Methacrylate Hydrogels: Effect of Crosslinking Agent on Swelling and Anti-cancer Drug Release Properties. ResearchGate. [Link]

  • Biomimetic polyvinyl alcohol/type II collagen hydrogels for cartilage tissue engineering. PubMed.
  • Polyvinyl Alcohol/Chitosan and Polyvinyl Alcohol/Ag@MOF Bilayer Hydrogel for Tissue Engineering Applic
  • Gelatin-Polyvinyl Alcohol Film for Tissue Engineering: A Concise Review. MDPI.

Sources

Application

Application Notes and Protocols for the Quantification of 2-(diallylamino)ethanol

Abstract This comprehensive guide provides detailed analytical methodologies for the quantitative determination of 2-(diallylamino)ethanol (DAE), a tertiary amino alcohol of interest in pharmaceutical development and che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of 2-(diallylamino)ethanol (DAE), a tertiary amino alcohol of interest in pharmaceutical development and chemical synthesis. Recognizing the challenges associated with the analysis of polar, low UV-absorbent amines, this document outlines robust and validated protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), and confirmatory analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed to be a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure accuracy, precision, and reliability. This guide is intended for researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-(diallylamino)ethanol in various matrices, including active pharmaceutical ingredients (APIs) and formulated drug products.

Introduction: The Analytical Challenge of 2-(diallylamino)ethanol

2-(diallylamino)ethanol is a tertiary amino alcohol whose quantification is critical for process control, stability studies, and quality assurance in pharmaceutical manufacturing. Its chemical structure, characterized by a polar hydroxyl group and a tertiary amine, presents several analytical challenges. The molecule's high polarity can lead to poor retention on traditional reversed-phase HPLC columns, while its lack of a strong chromophore makes UV detection at lower concentrations difficult. Furthermore, its basic nature can result in peak tailing in chromatographic separations due to interactions with residual silanol groups on silica-based columns.

This application note addresses these challenges by providing optimized and validated methods that ensure reliable and reproducible quantification of DAE. We will explore two primary analytical techniques, GC-FID and RP-HPLC-UV, and a confirmatory GC-MS method, detailing the causality behind the selection of columns, mobile phases, and instrumental parameters.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like DAE. The use of a Flame Ionization Detector (FID) provides high sensitivity for organic analytes. The key to a successful GC analysis of amino alcohols is the selection of a suitable capillary column that minimizes peak tailing and provides good resolution.

Rationale for Method Design

The selected GC-FID method utilizes a specialized wax-type capillary column designed for the analysis of volatile amines. These columns have a stationary phase that is more resistant to interactions with basic compounds, leading to improved peak shape and reproducibility. The temperature program is optimized to ensure the elution of DAE in a reasonable time frame with good separation from potential impurities.

Experimental Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Methanol s1->s2 s3 Vortex & Sonicate s2->s3 g1 Inject Sample (1 µL) s3->g1 g2 Separation on Amine-Specific Column g1->g2 g3 Detection by FID g2->g3 d1 Integrate Peak Area g3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify DAE d2->d3

Caption: Workflow for GC-FID quantification of 2-(diallylamino)ethanol.

Detailed GC-FID Protocol

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: Agilent CP-Wax for Volatile Amines and Diamines, 30 m x 0.32 mm, 1.2 µm film thickness, or equivalent.[1]

Reagents:

  • Methanol, HPLC grade

  • 2-(diallylamino)ethanol reference standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 2-(diallylamino)ethanol in methanol at a concentration of 1000 µg/mL.

    • Perform serial dilutions to prepare working standards at concentrations of 10, 50, 100, 250, and 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain approximately 10 mg of 2-(diallylamino)ethanol into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Vortex and sonicate if necessary to ensure complete dissolution.

    • Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium or Nitrogen, at a constant flow of 1.5 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 220 °C

      • Hold: 5 minutes at 220 °C

    • Detector Temperature: 280 °C

  • Data Analysis:

    • Integrate the peak area of 2-(diallylamino)ethanol.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 2-(diallylamino)ethanol in the sample from the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. However, the analysis of polar amines like DAE requires careful method development to achieve good retention and peak shape.

Rationale for Method Design

This method employs a C18 column with a polar-embedded stationary phase, which is designed to provide better retention for polar compounds under highly aqueous mobile phase conditions. The mobile phase consists of a phosphate buffer and acetonitrile. The pH of the buffer is maintained at a slightly acidic level (pH 3.0) to ensure the analyte is in its protonated form, which can improve peak shape by minimizing interactions with residual silanols. A low UV wavelength (210 nm) is used for detection, as DAE lacks a significant chromophore at higher wavelengths.

Experimental Workflow for RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Mobile Phase s1->s2 s3 Vortex & Filter s2->s3 h1 Inject Sample (10 µL) s3->h1 h2 Isocratic Separation on Polar-Embedded C18 h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify DAE d2->d3

Caption: Workflow for HPLC-UV quantification of 2-(diallylamino)ethanol.

Detailed RP-HPLC-UV Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent polar-embedded C18 column.

Reagents:

  • Acetonitrile, HPLC grade

  • Potassium dihydrogen phosphate, analytical grade

  • Phosphoric acid, analytical grade

  • Water, HPLC grade

  • 2-(diallylamino)ethanol reference standard

Procedure:

  • Mobile Phase Preparation (pH 3.0):

    • Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • The mobile phase is a mixture of this buffer and acetonitrile (e.g., 90:10 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Standard Preparation:

    • Prepare a stock solution of 2-(diallylamino)ethanol in the mobile phase at a concentration of 1000 µg/mL.

    • Perform serial dilutions to prepare working standards at concentrations of 10, 50, 100, 250, and 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain approximately 10 mg of 2-(diallylamino)ethanol into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the sample through a 0.45 µm nylon syringe filter into an HPLC vial.

  • HPLC-UV Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Run Time: Approximately 15 minutes (isocratic elution)

  • Data Analysis:

    • Integrate the peak area of 2-(diallylamino)ethanol.

    • Construct a calibration curve and determine the concentration in the sample.

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the unequivocal identification of 2-(diallylamino)ethanol. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint of the molecule.

Rationale for GC-MS Analysis

The GC conditions can be similar to those used for the GC-FID method. The mass spectrometer is operated in electron ionization (EI) mode, which will generate a reproducible fragmentation pattern. According to the NIST WebBook, the molecular weight of 2-(diallylamino)ethanol (C8H15NO) is 141.21 g/mol .[2] The mass spectrum will show a molecular ion peak (M+) at m/z 141 and characteristic fragment ions. Aliphatic amines and alcohols typically undergo α-cleavage.[3] For 2-(diallylamino)ethanol, the major fragmentation is expected to be the loss of a vinyl group (CH2=CH•, 27 Da) or an allyl group (CH2=CH-CH2•, 41 Da), and cleavage adjacent to the hydroxyl group.

Expected Mass Spectrum Fragmentation

MS_Fragmentation cluster_mol 2-(diallylamino)ethanol (m/z 141) cluster_frag Major Fragment Ions mol [CH2=CH-CH2]2N-CH2-CH2-OH⁺• f1 m/z 112: [M-C2H5]⁺ mol->f1 - C2H3• f2 m/z 100: [M-C3H5]⁺ mol->f2 - C3H5• f4 m/z 58: [CH2=N(CH3)CH2CH3]⁺ (rearrangement) mol->f4 rearrangement f3 m/z 84: [M-C3H5-CH2]⁺ f2->f3 - CH2

Caption: Predicted major fragmentation pathways for 2-(diallylamino)ethanol in GC-MS.

Detailed GC-MS Protocol

Instrumentation:

  • GC-MS system with a capillary GC coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: As per the GC-FID method.

Procedure:

  • Sample Preparation: Prepare samples and standards as described for the GC-FID method.

  • GC-MS Conditions:

    • Use the same GC conditions as the GC-FID method.

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-200

  • Data Analysis:

    • Identify the peak for 2-(diallylamino)ethanol by its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a standard.[2]

Method Validation

All analytical methods intended for quantitative analysis must be validated to ensure they are fit for purpose. The validation should be performed according to ICH Q2(R1) guidelines.

Validation Parameters
ParameterAcceptance CriteriaRationale
Specificity No interference from blank or placebo at the retention time of the analyte.Ensures the method is selective for 2-(diallylamino)ethanol.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.Demonstrates a direct proportional relationship between analyte concentration and instrument response.
Range 80-120% of the target concentration.The interval over which the method is precise, accurate, and linear.
Accuracy Recovery of 98.0-102.0% for spiked samples.Measures the closeness of the test results to the true value.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters.Indicates the method's reliability during normal usage.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 2-(diallylamino)ethanol. The GC-FID method is well-suited for routine quality control analysis, offering high sensitivity and good peak shape with the appropriate column. The RP-HPLC-UV method provides an alternative orthogonal technique, which is essential in pharmaceutical analysis. The GC-MS method serves as a powerful tool for unequivocal identification and confirmation of the analyte. The successful implementation and validation of these methods will ensure the accurate and precise quantification of 2-(diallylamino)ethanol in various applications, supporting drug development and quality assurance programs.

References

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5.
  • Bepls. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC.
  • BenchChem. (2025). HPLC Analysis of Polar Amine Compounds. Technical Support Center.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • NIST. (n.d.). Ethanol, 2-(diallylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • ResearchGate. (2022). How can I quantify MDEA (N-Methyldiethanolamine) with a GC-FID?.
  • Waters Corporation. (n.d.). A Rapid, Sensitive, and Reproducible Method for Amino Acid Analysis.

Sources

Method

Application Notes and Protocols for 2-(diallylamino)ethanol as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide for utilizing 2-(diallylamino)ethanol as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 2-(diallylamino)ethanol as a versatile crosslinking agent in the synthesis of polymers, hydrogels, and other advanced materials. This document offers in-depth scientific insights, detailed experimental protocols, and practical guidance for researchers in drug development, biomaterials science, and polymer chemistry.

Introduction: Unveiling the Potential of 2-(diallylamino)ethanol

2-(diallylamino)ethanol is a bifunctional molecule featuring a tertiary amine, a primary alcohol, and two reactive allyl groups. This unique combination of functional groups makes it a valuable crosslinking agent, enabling the formation of three-dimensional polymer networks with tunable properties. The diallyl functionality allows for crosslinking through various polymerization mechanisms, including free-radical polymerization and thiol-ene click chemistry. The presence of the hydroxyl and amino groups can be leveraged to modify the hydrophilicity, biocompatibility, and drug-conjugation capabilities of the resulting materials. These attributes position 2-(diallylamino)ethanol as a promising candidate for the development of advanced drug delivery systems, hydrogels for tissue engineering, and other functional polymers.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 17719-79-8
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol

Mechanism of Action as a Crosslinking Agent

The crosslinking capabilities of 2-(diallylamino)ethanol are primarily attributed to the reactivity of its two allyl groups. These vinyl groups can participate in polymerization reactions to form covalent bonds between polymer chains, leading to the formation of a stable 3D network.

Free-Radical Polymerization:

In the presence of a free-radical initiator (e.g., potassium persulfate), the double bonds of the allyl groups can undergo polymerization.[1] This process, known as cyclolinear polymerization for diallyl monomers, can lead to the formation of polymer chains containing five or six-membered rings.[2] When 2-(diallylamino)ethanol is copolymerized with other monomers, its diallyl functionality allows it to act as a crosslinking point, connecting different polymer chains. The specific cyclolinear polymerization of diallyl monomer salts can suppress degradative chain transfer, enabling the formation of high-molecular-weight polymers.[2]

Caption: Free-Radical Crosslinking Mechanism.

Thiol-Ene Click Chemistry:

The allyl groups of 2-(diallylamino)ethanol can readily react with thiol-containing molecules in the presence of a photoinitiator and UV light.[3] This "click" reaction is highly efficient, proceeds under mild conditions, and offers excellent control over the crosslinking process.[4] By using dithiol-containing molecules as linkers, a well-defined hydrogel network can be fabricated.

Caption: Thiol-Ene Crosslinking Mechanism.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on established methods for similar diallyl compounds. Researchers should optimize these protocols for their specific polymer systems and applications.

Protocol 1: Synthesis of a Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a hydrogel using 2-(diallylamino)ethanol as a crosslinker in a free-radical polymerization with a vinyl-based monomer (e.g., N-isopropylacrylamide, NIPAM).

Materials:

  • Monomer (e.g., N-isopropylacrylamide)

  • 2-(diallylamino)ethanol

  • Initiator (e.g., Potassium persulfate - KPS)

  • Deionized water

  • Ethanol

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of the primary monomer (e.g., NIPAM) in deionized water in a reaction vessel.

  • Addition of Crosslinker: Add the calculated amount of 2-(diallylamino)ethanol to the monomer solution. The molar ratio of monomer to crosslinker will determine the crosslinking density and the mechanical properties of the resulting hydrogel. A typical starting point is a 100:1 to 50:1 molar ratio.

  • Initiator Addition: Prepare a fresh solution of the initiator (e.g., 1% w/v KPS in deionized water). Add the initiator solution to the monomer-crosslinker mixture. The amount of initiator will influence the polymerization rate.

  • Polymerization: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Seal the reaction vessel and place it in a water bath at a controlled temperature (e.g., 60-70 °C) for several hours or until the solution becomes a solid gel.[1]

  • Purification: After polymerization, the hydrogel will likely contain unreacted monomers, crosslinker, and initiator. To purify the hydrogel, immerse it in a large volume of deionized water or a water/ethanol mixture.[1] Replace the water/ethanol periodically over 2-3 days to ensure complete removal of impurities.

  • Drying: The purified hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven at a moderate temperature.

Protocol 2: Hydrogel Synthesis via Thiol-Ene Photopolymerization

This protocol outlines the fabrication of a hydrogel using 2-(diallylamino)ethanol and a dithiol-containing polymer (e.g., PEG-dithiol) via a photo-initiated thiol-ene reaction.

Materials:

  • 2-(diallylamino)ethanol

  • Dithiol-containing polymer (e.g., Poly(ethylene glycol) dithiol)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Precursor Solution Preparation: Prepare a solution of the dithiol-containing polymer in PBS. In a separate vial, dissolve the 2-(diallylamino)ethanol and the photoinitiator in PBS. The stoichiometric ratio of thiol groups to allyl groups is typically 1:1 for optimal crosslinking.

  • Mixing: Combine the two precursor solutions and mix thoroughly but gently to avoid introducing air bubbles.

  • Photocrosslinking: Transfer the mixed solution into a suitable mold (e.g., between two glass plates with a spacer). Expose the solution to a UV light source (e.g., 365 nm) for a specified duration.[5] The exposure time will depend on the concentration of the photoinitiator, the intensity of the UV light, and the thickness of the hydrogel. Gelation can often be achieved within minutes.[4]

  • Purification: Similar to the free-radical polymerization method, the resulting hydrogel should be purified by swelling in a large volume of PBS, with periodic changes of the buffer, to remove any unreacted components.

  • Storage: Store the purified hydrogel in PBS at 4 °C.

Characterization of Crosslinked Polymers

The physical and chemical properties of the synthesized hydrogels should be thoroughly characterized to ensure they meet the requirements of the intended application.

Characterization TechniqueProperty Measured
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the polymer network formation and the incorporation of 2-(diallylamino)ethanol by identifying characteristic functional group peaks.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the polymer structure and the degree of crosslinking.[2]
Scanning Electron Microscopy (SEM) Visualization of the surface morphology and internal porous structure of the hydrogel.[5]
Swelling Studies Assessment of the hydrogel's ability to absorb and retain water, which is crucial for drug delivery and tissue engineering applications.[7]
Rheometry Measurement of the viscoelastic properties of the hydrogel, such as storage modulus (G') and loss modulus (G''), which relate to its mechanical strength and stability.
Differential Scanning Calorimetry (DSC) Determination of thermal properties such as the glass transition temperature (Tg).[8]

Applications in Drug Delivery

Hydrogels synthesized with 2-(diallylamino)ethanol as a crosslinker are promising candidates for controlled drug delivery systems.[9] The porous network of the hydrogel can encapsulate therapeutic molecules, and the release of these molecules can be controlled by the crosslinking density and the degradation of the hydrogel matrix.[9]

Drug Loading:
  • In Situ Loading: The drug can be mixed with the precursor solution before polymerization. This method is suitable for drugs that are stable under the polymerization conditions.[10]

  • Post-Loading (Equilibrium Swelling): The pre-formed hydrogel is immersed in a solution containing the drug, allowing the drug to diffuse into the hydrogel network until equilibrium is reached.[10]

Drug Release Studies:

To evaluate the drug release profile, the drug-loaded hydrogel is placed in a release medium (e.g., PBS at 37 °C). Aliquots of the release medium are collected at different time points and the concentration of the released drug is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1]

  • Storage: Store 2-(diallylamino)ethanol in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[1]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

  • A. A. A. Al-Mulla, et al. (2017). Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery. PMC. Available from: [Link]

  • A. M. K. S. Al-Lami, et al. (2016). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. ResearchGate. Available from: [Link]

  • Chemme. Ethanol,2-(di-2-propen-1-ylamino)-. Available from: [Link]

  • E. M. Ahmed. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research.
  • M. Arslan, et al. (2018). Synthesis of hydrogel via photo-initiated thiol-ene reaction cross-linking diallyl-PEG and β-CD-(SH)7. ResearchGate. Available from: [Link]

  • M. J. Glassman, et al. (2016). Thiol–ene click hydrogels for therapeutic delivery. PMC. Available from: [Link]

  • N. A. T. Al-Hussainy, et al. (2021). Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry. MDPI. Available from: [Link]

  • S. R. Van Doren, et al. (2023). Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. MDPI. Available from: [Link]

  • T. Billiet, et al. (2014). Biocompatible and easy-to-use thiol-ene click hydrogels for therapeutic delivery. PMC. Available from: [Link]

  • T. G. Nevell, et al. (2018). Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives. MDPI. Available from: [Link]

  • U.S. Patent No. 8,389,640 B2. (2013). Process for the preparation of cross-linked polyallylamine polymer. Google Patents.
  • V. K. Gupta, et al. (2019). Polymerisation of Allyl Compounds. ResearchGate. Available from: [Link]

  • W. L. A. Al-Ouqaili, et al. (2021). Synthesis of crosslinkable alkali-soluble resins and self-crosslinking polyacrylic latexes. MDPI. Available from: [Link]

  • Y. Bodkhe, et al. (2019). Educational series: characterizing crosslinked polymer networks. Research Collection. Available from: [Link]

  • Y. Liu, et al. (2017). Thiol-ene click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC. Available from: [Link]

  • Z. A. N. Al-Yasari, et al. (2018). Degradation and Drug Release in Hydrogel Delivery Systems. Rheolution. Available from: [Link]

  • Z. I. Al-Allaf, et al. (2023). Synthesis of hydrogels based on nanocellulose from garlic straw and regulating the release of allicin and its cytotoxicity. SciELO. Available from: [Link]

  • Z. I. Al-Allaf, et al. (2022). Synthesis of hydrogels based on nanocellulose from garlic straw and regulating the release of allicin and its cytotoxicity. ResearchGate. Available from: [Link]

  • Z. S. Al-Jothery, et al. (2021). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. PMC. Available from: [Link]

  • Z. Ahmad, et al. (2021). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. NIH. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Surface Modification with 2-(Diallylamino)ethanol

Prepared by: Gemini, Senior Application Scientist Introduction: The Versatility of 2-(Diallylamino)ethanol in Surface Engineering In the dynamic fields of materials science, biotechnology, and drug development, the abili...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of 2-(Diallylamino)ethanol in Surface Engineering

In the dynamic fields of materials science, biotechnology, and drug development, the ability to precisely control the surface properties of materials is paramount. Surface modification can impart desired functionalities such as biocompatibility, hydrophilicity, chemical reactivity, and improved adhesion.[1][2] 2-(diallylamino)ethanol is a versatile functional monomer that offers a unique combination of reactive groups, making it an attractive candidate for surface modification. Its structure, featuring two allyl groups, a hydroxyl group, and a tertiary amine, provides multiple avenues for covalent attachment and surface functionalization.

The diallyl functionality allows for polymerization, including plasma polymerization to form thin, cross-linked films, or for grafting reactions onto appropriately activated surfaces. The hydroxyl group can be used for esterification or for reaction with isocyanates and silane coupling agents, enabling attachment to a wide range of substrates. The tertiary amine can impart pH-responsiveness and provides a site for quaternization to create positively charged surfaces with potential antimicrobial properties.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the modification of surfaces using 2-(diallylamino)ethanol. We will explore the underlying chemical principles and provide detailed, field-proven protocols for two primary modification strategies: plasma polymerization and covalent grafting. The causality behind experimental choices will be explained to empower users to adapt and optimize these protocols for their specific applications.

Chemical Principle of Surface Modification with 2-(Diallylamino)ethanol

The utility of 2-(diallylamino)ethanol in surface modification stems from its multifunctional nature. The primary mechanisms of attachment are through the polymerization of its allyl groups or the reaction of its hydroxyl group.

Mechanism 1: Plasma Polymerization

In a plasma environment, the 2-(diallylamino)ethanol monomer is fragmented into reactive species (radicals, ions). These species then recombine and polymerize on the substrate surface, forming a thin, highly cross-linked, and pinhole-free film. The key parameter controlling the plasma polymerization process is the energy input per monomer molecule (W/FM, where W is power, F is flow rate, and M is molecular weight), which dictates the degree of fragmentation and the chemical structure of the resulting polymer film.[3]

G cluster_plasma Plasma Reactor Monomer 2-(Diallylamino)ethanol Vapor Plasma High-Frequency Plasma Monomer->Plasma Introduction ReactiveSpecies Radicals, Ions, Fragments Plasma->ReactiveSpecies Fragmentation & Ionization Substrate Substrate ReactiveSpecies->Substrate Deposition & Recombination PolymerFilm Poly(2-(diallylamino)ethanol) Film Substrate->PolymerFilm Film Growth

Caption: Plasma polymerization workflow of 2-(diallylamino)ethanol.

Mechanism 2: Covalent Grafting via the Hydroxyl Group

The hydroxyl group of 2-(diallylamino)ethanol can be leveraged for covalent attachment to surfaces bearing complementary functional groups. A common strategy involves the use of silane coupling agents to modify hydroxylated surfaces like silica or glass. The silane first reacts with the surface hydroxyl groups and then the 2-(diallylamino)ethanol can be coupled to the silane layer.

G Substrate Hydroxylated Surface (e.g., Silica) Silanization Silane Coupling Agent (e.g., APTES) Substrate->Silanization Surface Treatment Activation Activated Surface Silanization->Activation Forms Amine-Terminated Surface Monomer 2-(Diallylamino)ethanol Activation->Monomer Coupling Reaction (e.g., via isothiocyanate linker) GraftedSurface Functionalized Surface Monomer->GraftedSurface Covalent Attachment

Caption: Covalent grafting workflow using a silane coupling agent.

Experimental Protocols

The following protocols are designed to be self-validating, with suggested characterization steps to confirm the success of the surface modification.

Protocol 1: Surface Modification by Plasma Polymerization

This protocol describes the deposition of a thin film of plasma-polymerized 2-(diallylamino)ethanol (ppDAE) onto a substrate.

Materials and Equipment:

  • 2-(diallylamino)ethanol (≥98% purity)

  • Substrates of choice (e.g., silicon wafers, glass slides, polymer films)

  • Plasma reactor (capacitively coupled, 13.56 MHz RF power supply)

  • Monomer vapor flow controller

  • Vacuum pump and pressure gauge

  • Argon gas (high purity)

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Place the cleaned substrates into the plasma reactor.

  • Plasma System Setup:

    • Evacuate the plasma reactor to a base pressure of <10 mTorr.

    • Introduce argon gas at a flow rate of 20 sccm and allow the pressure to stabilize.

    • Apply RF power (e.g., 50 W) for 5 minutes to perform an argon plasma pre-treatment. This step further cleans and activates the substrate surface.

    • Turn off the RF power and evacuate the chamber again.

  • Plasma Polymerization:

    • Introduce 2-(diallylamino)ethanol vapor into the chamber at a controlled flow rate (e.g., 1-5 sccm). Allow the pressure to stabilize (typically in the range of 100-500 mTorr).

    • Ignite the plasma by applying RF power. The power level will influence the film chemistry. A lower power (e.g., 10-30 W) will result in a polymer that more closely resembles the monomer structure, while higher power (>50 W) will lead to more fragmentation.[3]

    • Continue the deposition for the desired time to achieve the target film thickness (deposition rates are typically in the range of 10-100 nm/min).

    • After deposition, turn off the RF power and the monomer flow.

    • Vent the chamber to atmospheric pressure with argon or nitrogen and remove the coated substrates.

  • Post-Deposition Treatment:

    • To remove any unreacted monomer or low-molecular-weight oligomers, it is advisable to wash the coated substrates. A gentle rinse with ethanol can be effective.[4] For some applications, a more rigorous extraction may be necessary.

Self-Validating Characterization:

Parameter Technique Expected Outcome
Film Deposition Ellipsometry or ProfilometryMeasurable film thickness.
Surface Wettability Contact Angle GoniometryA significant change in the water contact angle compared to the uncoated substrate. The resulting surface is expected to be moderately hydrophilic.[5]
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)Presence of C, N, and O peaks. High-resolution C1s spectra should show contributions from C-C/C-H, C-N, and C-O bonds.[6]
Surface Morphology Atomic Force Microscopy (AFM)A smooth, uniform film.
Protocol 2: Covalent Grafting onto a Silica Surface

This protocol details a two-step process for grafting 2-(diallylamino)ethanol onto a silica or glass surface using a silane coupling agent.

Materials and Equipment:

  • 2-(diallylamino)ethanol (≥98% purity)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Silica or glass substrates

  • Anhydrous toluene

  • Triethylamine

  • A suitable bifunctional crosslinker (e.g., p-phenylene diisothiocyanate)

  • Oven or heating mantle

  • Schlenk line or glovebox for handling anhydrous reagents

  • Solvents for cleaning and rinsing (e.g., ethanol, acetone, deionized water)

Procedure:

Step 1: Surface Silanization with APTES

  • Substrate Cleaning and Activation:

    • Clean the silica/glass substrates by sonicating in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates copiously with deionized water and dry in an oven at 110°C for at least 1 hour to ensure a hydroxylated surface.

  • APTES Deposition:

    • In an inert atmosphere (glovebox or Schlenk line), prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the activated substrates in the APTES solution and heat at 110°C for 2 hours.[7]

    • After cooling, remove the substrates and rinse thoroughly with toluene, followed by ethanol, to remove any physisorbed APTES.

    • Cure the APTES layer by baking the substrates at 110°C for 30 minutes.

Step 2: Coupling of 2-(Diallylamino)ethanol

  • Activation of Amine-Terminated Surface (Optional, for stronger linkage):

    • Immerse the APTES-modified substrates in a solution of a bifunctional crosslinker (e.g., 0.1 M p-phenylene diisothiocyanate in anhydrous DMF) for 2 hours at room temperature.

    • Rinse the substrates with DMF and then ethanol to remove excess crosslinker.

  • Grafting of 2-(Diallylamino)ethanol:

    • Prepare a solution of 2-(diallylamino)ethanol (e.g., 5% v/v) in a suitable solvent like anhydrous DMF or ethanol, with a small amount of a non-nucleophilic base like triethylamine (e.g., 1% v/v).

    • Immerse the activated (or directly the APTES-modified) substrates in the 2-(diallylamino)ethanol solution.

    • Heat the reaction at 60-80°C for 4-12 hours.

    • After the reaction, remove the substrates and sonicate them in ethanol and then deionized water to remove any non-covalently bound molecules.

    • Dry the functionalized substrates under a stream of nitrogen.

Self-Validating Characterization:

Parameter Technique Expected Outcome
Surface Wettability Contact Angle GoniometryA change in water contact angle after each modification step (silanization and grafting).
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)After silanization, an increase in the N1s signal. After grafting, a further change in the C1s and N1s high-resolution spectra.
Vibrational Spectroscopy Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) SpectroscopyAppearance of characteristic peaks for the allyl groups (C=C stretch) and the amine/hydroxyl groups.

Potential Applications

The surface modification of materials with 2-(diallylamino)ethanol opens up a wide range of possibilities for advanced applications:

  • Biomedical Devices: The introduction of hydroxyl and amine functionalities can improve the biocompatibility of implantable devices and biosensors. The tertiary amine also offers a route to create antimicrobial surfaces through quaternization.[2][8]

  • Drug Delivery: The functionalized surfaces can be used to covalently attach drugs or targeting ligands for controlled release applications. The pH-responsive nature of the tertiary amine can be exploited for stimuli-responsive drug delivery systems.

  • Adhesion Promotion: The resulting polymer layer can act as an effective adhesion promoter between dissimilar materials, for example, between a polymer and a metal or ceramic substrate.

  • Functional Coatings: The modified surfaces can serve as a platform for further chemical reactions, allowing for the creation of complex, multi-functional coatings.

Conclusion

2-(diallylamino)ethanol is a highly versatile molecule for surface modification, offering multiple pathways for creating functional surfaces. The protocols outlined in these application notes for plasma polymerization and covalent grafting provide robust starting points for researchers to develop tailored surfaces for a variety of high-tech applications. The emphasis on in-situ characterization ensures a self-validating workflow, which is crucial for reproducible and reliable results in scientific research and product development.

References

  • Polymer Formation in Plasma. Available online: [Link]

  • Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Molecules. 2021, 26(20), 6187. Available online: [Link]

  • A versatile ethanol-mediated polymerization of dopamine for efficient surface modification and the construction of functional core–shell nanostructures. J. Mater. Chem. B. 2013, 1, 4344-4348. Available online: [Link]

  • (PDF) Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Available online: [Link]

  • Plasma Polymerization in a Nitrogen/Ethanol Dielectric Barrier Discharge: A Parameter Study. Plasma Chemistry and Plasma Processing. 2020, 40, 937–955. Available online: [Link]

  • Stabilization of Plasma-Polymerized Allylamine Films by Ethanol Extraction. Langmuir. 2004, 20(1), 224-229. Available online: [Link]

  • Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Polymers. 2022, 14(23), 5195. Available online: [Link]

  • DEVELOPMENT OF THE FUNCTIONAL POLYMER COATINGS BY USING A GREEN APPROACH TO MODIFY PROPERTIES OF DIFFERENT SURFACES. Available online: [Link]

  • Surface Characterization of Polymer Blends by XPS and ToF-SIMS. Materials. 2013, 6(5), 1956-1973. Available online: [Link]

  • Post-grafting of silica surfaces with pre-functionalized organosilanes: new synthetic equivalents of conventional trialkoxysilanes. Chem. Commun., 2012, 48, 1195-1207. Available online: [Link]

  • (PDF) A versatile ethanol-mediated polymerization of dopamine for efficient surface modification and the construction of functional core–shell nanostructures. Available online: [Link]

  • The effect of C–OH functionality on the surface chemistry of biomass-derived molecules: ethanol chemistry on Rh(100). Phys. Chem. Chem. Phys., 2018, 20, 24564-24576. Available online: [Link]

  • GRAFTING ALKOXIDES ON THE SURFACE OF OXIDES. Available online: [Link]

  • XPS Analysis of Surface Modified Polymers. Available online: [Link]

  • Hydrophobic Modification of Silica Surfaces via Grafting Alkoxy Groups. Available online: [Link]

  • Structure of plasma deposited acrylic acid‐allyl alcohol copolymers. Plasma Processes and Polymers. 2021, 18(11), 2100095. Available online: [Link]

  • Surface-wetting characterization using contact-angle measurements. Nature Protocols. 2018, 13, 1558–1569. Available online: [Link]

  • Antimicrobial Materials Used in Coating Dental Implant Surfaces: State of the Art and Future Prospectives. Coatings. 2023, 13(2), 433. Available online: [Link]

  • EXPERIMENT 8. Monolayer Characterization: Contact angles, Reflection Infrared Spectroscopy, and Ellipsometry. Available online: [Link]

  • Surface modification of food-grade PVC monitored by angle-resolved XPS. Vacuum. 2021, 189, 110243. Available online: [Link]

  • Poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria. RSC Adv., 2021, 11, 34221-34231. Available online: [Link]

  • Surface Functionalization of Thermoplastic Polymers for the Fabrication of Microfluidic Devices by Photoinitiated Grafting. Langmuir. 2005, 21(24), 11572-11581. Available online: [Link]

  • Polyvinyl alcohol and ethylene vinyl alcohol copolymer barrier coatings.
  • (PDF) Influence of alcohols on stability and mechanical properties of polyacrylate coating material. Available online: [Link]

  • The effect of C-OH functionality on the surface chemistry of biomass-derived molecules: ethanol chemistry on Rh(100). Available online: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Versatile Functionalization of 2-(Diallylamino)ethanol

Abstract 2-(Diallylamino)ethanol is a highly versatile trifunctional molecule, presenting a unique scaffold for chemical synthesis and materials science. Its structure incorporates a primary alcohol, a tertiary amine, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Diallylamino)ethanol is a highly versatile trifunctional molecule, presenting a unique scaffold for chemical synthesis and materials science. Its structure incorporates a primary alcohol, a tertiary amine, and two terminal allyl groups, each offering a distinct handle for chemical modification. This guide provides an in-depth exploration of methodologies for the selective and orthogonal functionalization of this compound. We will delve into the strategic modification of each functional site, presenting detailed, field-proven protocols for researchers in chemistry, materials science, and drug development. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of a Trifunctional Building Block

In the pursuit of novel materials and therapeutics, the design of molecular building blocks with multiple, orthogonally reactive sites is of paramount importance. 2-(Diallylamino)ethanol (DAAE) emerges as a preeminent example of such a scaffold. Its structure, confirmed by its IUPAC name 2-[bis(prop-2-en-1-yl)amino]ethan-1-ol, features three key functional centers ripe for chemical exploitation[1]:

  • Primary Hydroxyl (-OH) Group: A nucleophilic center amenable to a vast array of classic alcohol reactions, including esterification, etherification, and conversion to superior leaving groups.[2][3]

  • Tertiary Amine (-N(CH₂CH=CH₂)₂): A basic site that imparts pH-responsiveness to DAAE and its derivatives.[4][5] It can be readily quaternized to introduce a permanent positive charge, a feature highly sought after in gene delivery, antimicrobial agents, and polyelectrolytes.[6]

  • Diallyl Moieties (-CH₂CH=CH₂): Two terminal alkenes that serve as gateways to powerful modern chemical transformations, most notably thiol-ene "click" chemistry and ring-closing metathesis (RCM).[7][8][9]

This guide is structured to address the functionalization of each of these sites, providing both the strategic context and the practical protocols necessary for successful synthesis.

Strategic Functionalization Pathways

The true synthetic power of DAAE lies in the ability to selectively address its functional groups. The choice of reaction conditions allows for a tailored approach to creating complex molecular architectures.

G cluster_OH Hydroxyl Group (-OH) Reactions cluster_N Tertiary Amine (-NR₂) Reactions cluster_Allyl Allyl Group (C=C) Reactions DAAE 2-(Diallylamino)ethanol (DAAE) Ester Ester Derivative DAAE->Ester Esterification (RCOCl, Base) Tosylate Tosylate/Mesylate (Activated Intermediate) DAAE->Tosylate Activation (TsCl, Pyridine) Quat Quaternary Ammonium Salt (Cationic) DAAE->Quat Quaternization (R-X) Protonated Protonated Amine (pH < pKa) DAAE->Protonated Acid Treatment Thioether Bis-Thioether Adduct DAAE->Thioether Thiol-Ene 'Click' (R-SH, Initiator) CyclicAmine N-Heterocycle DAAE->CyclicAmine Ring-Closing Metathesis (Grubbs' Catalyst) Polymer Cross-linked Polymer DAAE->Polymer Radical Polymerization

Figure 1: Overview of the primary functionalization pathways available for 2-(diallylamino)ethanol (DAAE).

Modification of the Hydroxyl Group

The primary alcohol of DAAE is often the starting point for modification, as it can be transformed into a wide range of other functional groups.

Esterification: Introducing Diverse Functionality

Esterification is a fundamental method to append functional moieties to the DAAE core. The reaction of the hydroxyl group with acid chlorides or anhydrides in the presence of a non-nucleophilic base is a high-yielding and reliable strategy.

Causality of Experimental Choices:

  • Reagent: Acid chlorides (R-COCl) or anhydrides ((RCO)₂O) are used because they are highly electrophilic, ensuring a rapid reaction with the alcohol.

  • Base: A base such as triethylamine (Et₃N) or pyridine is required to scavenge the HCl or RCOOH byproduct generated during the reaction. This prevents the protonation of the tertiary amine, which would render it water-soluble and complicate extraction, and also drives the reaction to completion. 4-(Dimethylamino)pyridine (DMAP) is often added in catalytic amounts to accelerate the reaction, particularly with less reactive anhydrides.[10]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.

Activation for Nucleophilic Substitution

To perform nucleophilic substitution at the primary carbon, the hydroxyl group must first be converted into a better leaving group.[11] Sulfonate esters, such as tosylates (from p-toluenesulfonyl chloride, TsCl) or mesylates (from methanesulfonyl chloride, MsCl), are ideal for this purpose as they are excellent leaving groups. Once activated, the DAAE-tosylate intermediate can be reacted with a variety of nucleophiles (e.g., azides, cyanides, thiols) to introduce new functionality.

Reactions at the Tertiary Amine

The tertiary amine is a key determinant of the physicochemical properties of DAAE derivatives, especially in aqueous media.

Quaternization: Engineering Permanent Cationic Character

Quaternization converts the tertiary amine into a quaternary ammonium salt, which carries a permanent positive charge regardless of pH. This is achieved through an Sₙ2 reaction with an alkyl halide.[6]

Causality of Experimental Choices:

  • Alkylating Agent: The choice of alkyl halide (R-X) determines the nature of the fourth substituent on the nitrogen. Common choices include methyl iodide (CH₃I), ethyl bromide (EtBr), and benzyl chloride (BnCl). The reactivity order is typically I > Br > Cl.[12] Dimethyl sulfate is another potent, albeit more hazardous, methylating agent.[13]

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or acetone are often effective. For some reactions, solvent-free conditions at elevated temperatures can be employed.[13]

  • Temperature: The reaction may require heating to proceed at a reasonable rate, although this depends on the reactivity of the specific alkyl halide used.[14]

The resulting quaternary ammonium salts are pivotal in the design of antimicrobial surfaces, gene delivery vectors, and phase-transfer catalysts.

Leveraging pH-Responsiveness

The tertiary amine has a pKa that allows it to be protonated in acidic environments (e.g., pH < 7). This reversible protonation can be exploited to create "smart" materials that change their properties—such as solubility or conformation—in response to pH changes.[4][15] This is a foundational principle for designing pH-responsive polymers for applications like controlled drug delivery, where a drug is released in the acidic microenvironment of a tumor or endosome.[16][17]

Harnessing the Reactivity of the Allyl Groups

The twin allyl groups are arguably the most versatile handles on the DAAE molecule, opening the door to powerful and efficient coupling chemistries.

Thiol-Ene "Click" Reaction: A Robust Ligation Strategy

The thiol-ene reaction is a free-radical mediated addition of a thiol (R-SH) across a double bond.[7] It has gained immense popularity as a "click" reaction due to its high efficiency, mild reaction conditions (often initiated by UV light at room temperature), tolerance of numerous functional groups, and lack of byproducts.[18]

Mechanism Overview: The reaction proceeds via a radical chain mechanism, resulting in an anti-Markovnikov addition of the thiol to the alkene, forming a stable thioether linkage.[7][19]

G cluster_prop Initiator Initiator R-S• R-S• Initiator->R-S• hv or Δ Intermediate Carbon-centered Radical R-S•->Intermediate + Alkene Product Product Intermediate->Product + R-SH Product->R-S• - R-S•

Figure 2: Simplified mechanism of the radical-mediated Thiol-Ene reaction.

This reaction is exceptionally useful for surface functionalization, polymer cross-linking to form hydrogels, and the synthesis of dendrimers.[19][20]

Ring-Closing Metathesis (RCM): Crafting N-Heterocycles

The presence of two terminal alkenes within the same molecule makes DAAE an ideal substrate for Ring-Closing Metathesis (RCM). This powerful reaction, catalyzed by ruthenium complexes like Grubbs' catalysts, forms a cyclic alkene with the concomitant release of ethylene gas.[8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(diallylamino)ethanol

Welcome to the technical support guide for the purification of crude 2-(diallylamino)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-(diallylamino)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this versatile amino alcohol. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 2-(diallylamino)ethanol.

Q1: What are the likely impurities in my crude 2-(diallylamino)ethanol sample?

The impurity profile of your crude product is highly dependent on its synthetic route. Common syntheses involve the reaction of diallylamine with either ethylene oxide or a 2-haloethanol. Potential impurities include:

  • Unreacted Starting Materials: Diallylamine, ethylene oxide, or 2-haloethanol.

  • Solvents: Residual solvents from the reaction medium.

  • Byproducts of Side Reactions: Over-alkylation products or polymers, especially if reaction temperatures were not well-controlled.

  • Salts: If a base was used to scavenge acid (e.g., HCl from 2-chloroethanol), the corresponding salt (e.g., triethylammonium chloride) might be present.

  • Water: Introduced during the reaction or workup.

Q2: What are the key physical properties I need to consider for purification?

Understanding the physicochemical properties of 2-(diallylamino)ethanol is critical for selecting and optimizing a purification method.

PropertyValueSource
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1]
Boiling Point (Predicted) High; analogous compounds like 2-(diethylamino)ethanol boil at ~163 °C at atmospheric pressure.[3][4]
Appearance Colorless to light yellow liquid (predicted)[3][5]
Solubility Soluble in water and common organic solvents like ethanol and chloroform.[3][6]
pKa (Predicted) The tertiary amine group makes the molecule basic. The pKa is expected to be in the range of 9-10, similar to other tertiary amino alcohols.
Q3: Which purification method is right for me?

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree can guide your selection.

G start Crude 2-(diallylamino)ethanol is_salt Are inorganic salts a major impurity? start->is_salt is_volatile Are impurities significantly less volatile? is_salt->is_volatile No lle Liquid-Liquid Extraction (LLE) is_salt->lle Yes is_thermolabile Is the compound thermolabile? is_volatile->is_thermolabile Yes is_large_scale Scale > 5g? is_volatile->is_large_scale No distill Simple Distillation is_thermolabile->distill No vac_distill Vacuum Distillation is_thermolabile->vac_distill Yes is_large_scale->is_thermolabile Yes is_high_purity Is >99% purity required? is_large_scale->is_high_purity No is_high_purity->distill No chromatography Flash Chromatography is_high_purity->chromatography Yes lle->is_volatile

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Guide: Vacuum Distillation

Distillation is an excellent choice for large-scale purification of liquids when impurities have significantly different boiling points.

Q: My compound is turning dark brown and my yield is low when I try to distill it at atmospheric pressure. What's happening?

A: You are likely observing thermal decomposition. Many amino alcohols are susceptible to degradation and oxidation at high temperatures. The boiling point of 2-(diallylamino)ethanol at atmospheric pressure is high enough to cause this.

The Solution: Vacuum Distillation. By reducing the pressure in the system, you lower the boiling point of the compound, allowing it to distill at a much lower temperature where it is stable.[7][8] This is the preferred method for purifying heat-sensitive compounds.[8][9]

Experimental Protocol: Vacuum Distillation
  • System Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Use a Kugelrohr or short-path distillation head for small volumes to minimize losses. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Bumping Prevention: Add a magnetic stir bar to the distilling flask. Do not use boiling chips , as they are ineffective under vacuum.[9]

  • Crude Sample: Place the crude 2-(diallylamino)ethanol into the distilling flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Start the stirrer and slowly apply vacuum. You may observe some initial bubbling as dissolved gases and low-boiling solvents are removed.

  • Heating: Once a stable vacuum is achieved, begin gently heating the flask using a heating mantle.

  • Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities. As the temperature stabilizes at the boiling point of your product under the applied vacuum, switch to a clean receiving flask to collect the pure 2-(diallylamino)ethanol.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air.

Section 3: Troubleshooting Guide: Flash Column Chromatography

Chromatography offers the highest resolution for removing closely related impurities but presents unique challenges for basic compounds like amines.

Q: My compound streaks badly down my silica gel column (peak tailing) and I'm getting poor separation. Why?

A: This is a classic problem when purifying amines on standard silica gel. Silica contains acidic silanol groups (Si-OH) on its surface.[10] Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and broadly, resulting in significant peak tailing.[11][12]

The Solution: Mitigate Acid-Base Interactions. There are two primary strategies to overcome this issue:

  • Neutralize the Silica: Add a small amount of a volatile basic modifier, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase (eluent).[13] This competing base will interact with the acidic silanols, effectively masking them from your target compound and allowing for symmetrical peak shapes.

  • Use a Different Stationary Phase: Employ a column packed with an amine-functionalized silica (NH2-silica) or basic alumina.[12][13] These stationary phases provide a basic environment, eliminating the unwanted interactions and simplifying the purification.[10][12]

Workflow: Optimizing Amine Purification by Chromatography

G start Crude Amine Sample tlc_silica Run TLC on standard silica plate start->tlc_silica tailing Observe severe tailing? tlc_silica->tailing add_base Add 0.5-2% TEA to eluent and re-run TLC tailing->add_base Yes use_silica_mod Run flash column on silica gel with TEA-modified eluent tailing->use_silica_mod No (Good Separation) improved Is separation improved? add_base->improved improved->use_silica_mod Yes use_nh2_col Use Amine-Functionalized (NH2) Column improved->use_nh2_col No

Caption: Troubleshooting workflow for amine flash chromatography.

Experimental Protocol: Flash Chromatography (Amine-Functionalized Column)
  • Column Selection: Choose an appropriately sized amine-functionalized (NH2) flash column based on your sample mass.

  • Method Development (TLC): Develop a solvent system using NH2-functionalized TLC plates. A good starting point is a gradient of ethyl acetate in hexanes. Adjust the mobile phase to achieve an Rf value between 0.15 and 0.4 for the target compound.[11]

  • Sample Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane (DCM).

  • Column Equilibration: Equilibrate the NH2 column with your starting mobile phase (e.g., 100% hexanes or 98:2 hexanes/ethyl acetate).

  • Elution: Run the purification using a linear gradient based on your TLC development (e.g., from 2% to 40% ethyl acetate in hexanes over 10-15 column volumes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

MethodStationary PhaseMobile Phase ModifierAdvantagesDisadvantages
Modified Normal Phase Standard Silica Gel0.5-2% Triethylamine (TEA) or NH₄OHUses standard, less expensive columns.Modifier must be removed from fractions; can alter compound retention.[11]
Amine-Functionalized NH₂-Bonded SilicaNone requiredExcellent peak shape; no modifier to remove; simplified workflow.[10][12]More expensive columns; may not be reusable.[11]
Reversed Phase C18-Bonded Silica0.1% TEA in Water/AcetonitrileGood for highly polar amines; conditions can be transposed from LC-MS.[13][14]Requires removal of aqueous solvent; higher cost.

Section 4: Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for preliminary purification, especially for removing salts and highly polar or non-polar impurities.[15][16]

Q: How can I use LLE to remove acidic impurities and salts from my crude product?

A: The basicity of the amine is the key. By controlling the pH of the aqueous phase, you can dictate whether your compound resides in the aqueous or organic layer.

The Solution: pH-Controlled Extraction.

  • Dissolve: Dissolve your crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basify and Wash: Wash the organic solution with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). This ensures your 2-(diallylamino)ethanol is in its neutral, free-base form, which is highly soluble in the organic layer. Any acidic impurities will be deprotonated and extracted into the basic aqueous layer.

  • Water Wash: Wash with water or brine to remove residual base and any water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield the partially purified product.

Q: I've shaken my aqueous and organic layers, and now they won't separate (emulsion). What should I do?

A: Emulsions are common when basic aqueous solutions are vigorously mixed with organic solvents.

  • Wait: Let the separatory funnel stand for 10-20 minutes.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, often helping to break the emulsion.

  • Filter: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.

Section 5: Safety Precautions

2-(diallylamino)ethanol is a chemical that requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from the analogous compound 2-(diethylamino)ethanol provides essential guidance.[3][17][18]

  • Hazard Class: Expected to be a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled.[17][18] It is also expected to cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3]

  • Handling: Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[17] Avoid breathing vapors.

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste. Do not allow the product to enter drains.[17]

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253018, Ethanol, 2-(diallylamino)-. Retrieved from [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. [Link]

  • ChemBK. (n.d.). 2-(dibutylamino)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7497, Diethylethanolamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Google Patents. (2016).
  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022). Vacuum Distillation [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(di-2-propenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7621, 2-(Dibutylamino)ethanol. Retrieved from [Link]

  • Malla Reddy College of Pharmacy. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]

  • Journal of Chemical Science. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • TIEI Extraction. (2022). Liquid Liquid Two Phases Solvent Extraction Equipment. [Link]

  • ScienceDirect. (n.d.). Liquid-liquid extraction. Retrieved from [Link]

  • PubMed. (2001). Effect of ethanol in the organic phase on liquid-liquid extraction in monosegmented flow analysis. [Link]

  • Google Patents. (1958). US2842585A - Organic esters of 2-(2-diethylaminoethoxy)
  • ECHA. (n.d.). 2-diethylaminoethanol - Registration Dossier. Retrieved from [Link]

  • Wikipedia. (n.d.). Psilocybin. Retrieved from [Link]

  • MDPI. (2023). Antimicrobial Materials Used in Coating Dental Implant Surfaces: State of the Art and Future Prospectives. [Link]

Sources

Optimization

stability of Ethanol, 2-(diallylamino)- under various conditions

Technical Support Center: Ethanol, 2-(diallylamino)- Welcome to the technical support resource for Ethanol, 2-(diallylamino)- (CAS No. 17719-79-8).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethanol, 2-(diallylamino)-

Welcome to the technical support resource for Ethanol, 2-(diallylamino)- (CAS No. 17719-79-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, we address common challenges and questions to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Ethanol, 2-(diallylamino)-?

The stability of Ethanol, 2-(diallylamino)-, also known as N,N-Diallylethanolamine, is influenced by several key factors due to its molecular structure, which contains a tertiary amine and two allyl groups. The main drivers of instability are:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, or light. This is often the primary cause of discoloration (e.g., turning yellow or brown).

  • Light Exposure (Photolysis): Similar to many organic compounds, prolonged exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions.

  • Temperature: Elevated temperatures can accelerate oxidation and other decomposition pathways. While generally stable at ambient temperatures for transport, long-term storage requires controlled conditions.[1]

  • pH in Aqueous Solutions: The amine group's basicity means that the compound's stability in solution can be pH-dependent, although it is miscible in water.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals can catalyze degradation.[2]

Q2: My solution of Ethanol, 2-(diallylamino)- has turned yellow. What does this signify and is it still usable?

A color change from colorless to yellow or brown is a common indicator of degradation, primarily due to oxidation of the tertiary amine and potential side reactions involving the allyl groups. The formation of colored impurities, such as N-oxides or polymerized products, is a likely cause.

Is it usable? For applications requiring high purity, such as in drug development or for creating analytical standards, it is strongly recommended to discard the discolored solution. The presence of unknown degradation products can interfere with your experiments, lead to inaccurate results, and introduce safety risks. For less sensitive applications, the suitability would need to be determined empirically, but this is generally not advised.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

To maximize shelf-life and maintain purity, adhere to the following storage protocols, which are based on best practices for handling reactive amino alcohols:

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen. This displaces oxygen and significantly reduces the risk of oxidation.

  • Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources.[3] Refrigeration is often recommended for long-term storage.

  • Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture.[3] Amber glass bottles are preferred to protect the compound from light.

  • Incompatibilities: Ensure the compound is stored away from acids, strong oxidizing agents, and acid anhydrides.[2]

ConditionRecommendationRationale
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the tertiary amine.
Temperature Cool, dry, well-ventilatedSlows the rate of degradation reactions.[3]
Light Amber Glass ContainerProtects against photolytic degradation.
Container Seal Tightly ClosedPrevents ingress of oxygen and moisture.
Q4: How does pH affect the stability of Ethanol, 2-(diallylamino)- in aqueous solutions?

While specific pH stability data for this exact molecule is not widely published, the chemistry of tertiary amines and alcohols provides a strong basis for understanding its behavior.[4][5]

  • Acidic Conditions (Low pH): In an acidic environment, the lone pair of electrons on the nitrogen atom will be protonated, forming a diallylammonium salt. This protonation generally protects the amine from oxidation but can make the compound more susceptible to other reactions, such as hydrolysis if ester impurities are present.

  • Neutral to Basic Conditions (Higher pH): In its free base form, the tertiary amine is more nucleophilic and significantly more susceptible to oxidation.[5] The allyl groups also remain reactive. For most applications, working in slightly acidic to neutral pH (if the protocol allows) can offer a degree of stability against oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)

Scenario: You've prepared a fresh solution of Ethanol, 2-(diallylamino)- for a reaction, but your initial analysis shows multiple unexpected peaks.

Potential Cause: Degradation has occurred either in the neat material or during sample preparation.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Possible Root Causes & Solutions start Unexpected peaks in chromatography check_neat Analyze neat material (if possible) start->check_neat check_solvent Run a solvent blank start->check_solvent review_prep Review sample preparation method start->review_prep degraded_stock Root Cause: Degraded Stock Solution: Procure fresh material and store under inert gas. check_neat->degraded_stock Peaks present solvent_issue Root Cause: Solvent Contamination Solution: Use fresh, HPLC-grade solvent. check_solvent->solvent_issue Peaks present prep_issue Root Cause: Degradation during Prep Solution: Prepare samples fresh, avoid heat, use amber vials. review_prep->prep_issue High temp or long wait times used

Caption: Troubleshooting workflow for unexpected analytical peaks.

Experimental Protocols

Protocol: Forced Degradation Study

To proactively understand the stability of your molecule and identify potential degradants, a forced degradation study is essential.[6][7] This helps in developing stability-indicating analytical methods.

Objective: To intentionally degrade Ethanol, 2-(diallylamino)- under controlled stress conditions to identify degradation products.

Materials:

  • Ethanol, 2-(diallylamino)-

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of Ethanol, 2-(diallylamino)- in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Place a solid or solution sample in an oven at 80°C for 48 hours.

    • Cool and prepare a solution for analysis.

  • Photolytic Degradation:

    • Expose a solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze a control sample stored in the dark in parallel.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a suitable chromatographic method to compare profiles and identify new peaks corresponding to degradation products.

G cluster_workflow Forced Degradation Workflow cluster_stressors Apply Stress Conditions Start Prepare 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Basic (0.1M NaOH, 60°C) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze all samples & control via LC-MS/GC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Establish Stability Profile Analysis->End

Sources

Troubleshooting

troubleshooting guide for the polymerization of 2-(diallylamino)ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and troubleshooting of poly(2-(diallylamino)ethanol). This guide is designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and troubleshooting of poly(2-(diallylamino)ethanol). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile cationic polymer. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own laboratory settings.

Frequently Asked Questions (FAQs)
Q1: I'm new to this monomer. What is the fundamental polymerization mechanism for 2-(diallylamino)ethanol?

The polymerization of 2-(diallylamino)ethanol, like other 1,6-dienes, proceeds via a cyclopolymerization mechanism.[1] Instead of the two allyl groups on a single monomer reacting with different growing chains (which would lead to cross-linking and gelation), the reaction is an elegant sequence of intramolecular and intermolecular steps:

  • Initiation: A free radical initiator attacks one of the allyl double bonds of the monomer.

  • Intramolecular Cyclization (Chain Transfer): The newly formed radical on the monomer rapidly attacks the second allyl group on the same molecule. This forms a cyclic radical, typically a five-membered pyrrolidine ring, which is kinetically and thermodynamically favored.[2]

  • Intermolecular Propagation: This stabilized cyclic radical then propagates by attacking an allyl group on a different monomer molecule, continuing the chain growth.

This process results in a linear polymer chain containing cyclic repeating units, avoiding the cross-linking that plagues many diene polymerizations.

G cluster_initiation 1. Initiation cluster_cyclization 2. Intramolecular Cyclization cluster_propagation 3. Intermolecular Propagation I Initiator Radical (R•) M Monomer I->M Attacks one allyl group IM Initiated Monomer Radical M->IM IM_C Cyclized Radical (Pyrrolidine ring) IM->IM_C Radical attacks second allyl group on same molecule IM_C2 Cyclized Radical M2 New Monomer IM_C2->M2 Attacks another monomer molecule Chain Growing Polymer Chain M2->Chain

Caption: The cyclopolymerization pathway of diallylamine monomers.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during the polymerization of 2-(diallylamino)ethanol.

Q2: My polymerization resulted in a viscous liquid or a waxy solid, and GPC analysis confirms a very low molecular weight (oligomers). Why is this happening?

Core Issue: This is the most classic problem when polymerizing diallylamines and is almost certainly due to degradative chain transfer .[3]

Causality: In its free-base form, the tertiary amine in 2-(diallylamino)ethanol does not sufficiently deactivate the C-H bonds on the carbons adjacent to it (the allylic protons). A propagating radical can easily abstract one of these allylic hydrogens from a monomer molecule. This event terminates the growing polymer chain and creates a new, highly resonance-stabilized (and thus unreactive) allyl radical on the monomer.[4] This new radical is too stable to effectively initiate a new chain, halting polymerization and leading to the formation of low-molecular-weight oligomers.

cluster_main The Problem: Degradative Chain Transfer P_Rad Propagating Polymer Radical Monomer Free-Base Monomer (with allylic H) P_Rad->Monomer H-abstraction P_Dead Terminated (Dead) Polymer Monomer->P_Dead M_Rad Stable/Unreactive Allyl Radical Monomer->M_Rad

Caption: The mechanism of degradative chain transfer in diallylamines.

Solution: Monomer Protonation

To achieve high molecular weight polymer, you must suppress degradative chain transfer. The most effective strategy is to protonate the monomer's tertiary amine by conducting the polymerization in an acidic medium.[3][5]

Scientific Rationale: Adding a strong acid (e.g., HCl, H₂SO₄) converts the tertiary amine to a quaternary ammonium salt. The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, which significantly strengthens the allylic C-H bonds. This makes hydrogen abstraction by a propagating radical energetically unfavorable, allowing the desired cyclopolymerization reaction to proceed efficiently.[5]

Experimental Protocol: Acid-Mediated Polymerization

  • Monomer Preparation: Dissolve 2-(diallylamino)ethanol monomer in deionized water or an appropriate organic solvent (e.g., dioxane) to achieve the desired concentration (typically 1-3 M).

  • Acidification: While stirring, slowly add an equimolar amount of a strong acid (e.g., 12 M HCl). Monitor the pH to ensure it is below 2.0. This confirms full protonation of the amine groups.

  • Deoxygenation: Transfer the solution to a reaction vessel equipped with a magnetic stirrer and condenser. Purge the solution with an inert gas (N₂ or Ar) for at least 30-60 minutes to remove dissolved oxygen, which is a potent radical scavenger.

  • Initiation: Raise the temperature to the desired setpoint (e.g., 60-90°C). Add the radical initiator. For aqueous solutions, a water-soluble initiator like potassium persulfate (KPS) or 2,2'-azobis(2-methylpropionamidine)dihydrochloride (V-50) is ideal. For organic solvents, use dibenzoyl peroxide or AIBN.[2]

  • Polymerization: Allow the reaction to proceed under an inert atmosphere for 4-24 hours.

  • Purification: Cool the reaction mixture. Purify the polymer by dialysis (using a membrane with an appropriate MWCO, e.g., 1-3 kDa) against deionized water to remove unreacted monomer, acid, and initiator fragments.

  • Isolation: Isolate the final polymer product by lyophilization (freeze-drying).

Q3: My reaction mixture formed an insoluble gel. What causes this and how can I avoid it?

Core Issue: Gelation indicates significant cross-linking. While cyclopolymerization is the dominant pathway, side reactions leading to cross-linking can occur under certain conditions.

Causality & Solutions:

Potential Cause Scientific Explanation Recommended Action
Incomplete Protonation If the pH is not sufficiently low, a fraction of the monomer remains in its free-base form. This unprotonated monomer is more susceptible to branching and cross-linking reactions.Ensure a stoichiometric amount of acid is used and verify the pH is < 2 before adding the initiator.
High Monomer Concentration At very high monomer concentrations, the probability of an intermolecular reaction (cross-linking) increases relative to the intramolecular cyclization step.Reduce the initial monomer concentration. A good starting point is often in the range of 20-50% (v/v).
Excessive Initiator A high concentration of initiator generates a large number of radicals simultaneously.[6] This can lead to multiple active sites on growing chains and a higher likelihood of chain-chain coupling or other termination events that result in a cross-linked network.Decrease the initiator concentration. Typical initiator levels are 0.5-2.0 mol% relative to the monomer.[7]
High Temperature Very high temperatures can increase the rate of side reactions, including potential chain transfer to the polymer backbone, which can create new radical sites for cross-linking.Optimize the reaction temperature. For most common initiators, a range of 60-80°C is effective.
Q4: My polymer yield is very low, or the reaction is not initiating at all. What should I check?

Core Issue: This points to a fundamental problem with the initiation or propagation steps. A systematic check of your reagents and setup is required.

node_q node_q node_a node_a start Low/No Polymer Yield q1 Is the initiator appropriate for the solvent and temperature? start->q1 q2 Was oxygen thoroughly removed from the system? q1->q2 Yes a1 Action: Use a water-soluble initiator (KPS, V-50) for aqueous media or oil-soluble (AIBN, BPO) for organic. Match temp to initiator's 10-hr half-life. q1->a1 No q3 Is the monomer pure? q2->q3 Yes a2 Action: Purge with N2/Ar for at least 30-60 min. Maintain a positive inert gas pressure during reaction. q2->a2 No q4 Is the reaction temperature correct for the initiator's half-life? q3->q4 Yes a3 Action: Run monomer through an inhibitor removal column or perform distillation to remove stabilizers (e.g., MEHQ). q3->a3 No a4 Action: Verify bath/mantle temperature. Too low temp = slow/no initiation. Too high = rapid decomposition, low efficiency. q4->a4 No

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for 2-(Diallylamino)ethanol Synthesis

Welcome to the technical support center for the synthesis and optimization of 2-(diallylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(diallylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing field-proven insights and robust troubleshooting strategies. Our goal is to empower you to achieve high-yield, high-purity outcomes by understanding the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2-(diallylamino)ethanol, providing a foundational understanding of the key strategic decisions in your experimental design.

Q1: What is the most common and reliable synthetic route for 2-(diallylamino)ethanol?

The most prevalent method for synthesizing 2-(diallylamino)ethanol is the direct N-alkylation of monoethanolamine (MEA) with an allyl halide, typically allyl bromide or allyl chloride. This reaction follows a nucleophilic substitution mechanism where the nitrogen atom of MEA attacks the electrophilic carbon of the allyl halide. A base is required to neutralize the hydrohalic acid formed and to facilitate the reaction. To drive the reaction towards N,N-diallylation, a molar excess of the allyl halide is necessary.[1]

Q2: How can I selectively achieve N,N-diallylation and avoid common side products?

Achieving high selectivity for the desired N,N-diallylated product over mono-allylated and O-allylated byproducts is the central challenge. The key is precise control over reaction parameters:

  • Stoichiometry: A molar ratio of at least 2:1 of allyl halide to monoethanolamine is required to favor diallylation. However, an excessive amount can promote the formation of the quaternary ammonium salt. A 5:1 ratio of MEA to allyl bromide has been used to achieve mono-allylation, highlighting the importance of stoichiometry in controlling the degree of alkylation.[2]

  • Base Selection: A non-nucleophilic base of moderate strength, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is ideal.[3] It is strong enough to deprotonate the amine, facilitating the second alkylation, but less likely to significantly deprotonate the hydroxyl group, which would lead to the O-allylated byproduct. Stronger bases like NaOH or KOH can increase O-allylation.

  • Temperature Control: Moderate temperatures (e.g., 50-70°C) are typically sufficient. While higher temperatures increase the reaction rate, they can also promote the formation of byproducts, including the quaternary ammonium salt and products from the hydrolysis of the allyl halide.[4]

Q3: What are the primary side reactions and byproducts I should be aware of?

The main side products in this synthesis are:

  • N-monoallylethanolamine: Results from incomplete alkylation. This is often the major byproduct if insufficient allyl halide is used or reaction times are too short.[5]

  • 2-((Allyl)oxy)ethanamine (O-allylation product): Occurs when the hydroxyl group of MEA acts as a nucleophile. This is more prevalent with strong bases and in certain solvents.

  • Triallyl(2-hydroxyethyl)ammonium Halide (Quaternary Salt): Formed when the product, 2-(diallylamino)ethanol, is further alkylated by the allyl halide. This is favored by a large excess of the alkylating agent and higher temperatures.

  • Allyl Alcohol and Diallyl Ether: These can form from the hydrolysis or self-condensation of the allyl halide, especially in the presence of water and strong bases.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments. The underlying logic for each corrective action is explained to build your intuitive understanding of the reaction.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Inactive Reagents: Allyl halide may have degraded. MEA may have absorbed significant water/CO₂ from the air. 2. Insufficient Temperature: The reaction rate is too low. 3. Poor Base/Solvent Choice: The chosen base may not be strong enough, or the solvent may not adequately facilitate the Sₙ2 reaction.1. Verify Reagent Quality: Use freshly opened or distilled allyl bromide/chloride. Ensure MEA is of high purity. 2. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments (e.g., from 50°C to 80°C) while monitoring the reaction by TLC or GC. 3. Re-evaluate Conditions: Switch to a polar aprotic solvent like acetonitrile or DMF, which are known to accelerate Sₙ2 reactions. Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) if using a biphasic system or a solid-liquid system. PTCs enhance the reactivity of the nucleophile.[2]
Significant Mono-allylation 1. Incorrect Stoichiometry: The molar ratio of allyl halide to MEA is too low (< 2.2 equivalents). 2. Short Reaction Time: The reaction was stopped before the second alkylation could proceed to completion.1. Adjust Stoichiometry: Increase the molar equivalents of allyl halide to 2.2-2.5 relative to MEA. This statistically favors the second alkylation.[1] 2. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, GC). Continue heating until the mono-allylated intermediate is consumed. A typical reaction time might be 3-6 hours.[2]
Presence of O-allylated Byproduct 1. Base is too Strong: Strong bases (NaOH, KOH) can deprotonate the hydroxyl group, creating a competing alkoxide nucleophile. 2. High Temperature: Higher temperatures can favor the thermodynamically controlled O-alkylation product in some systems.1. Use a Weaker Base: Switch to K₂CO₃ or Na₂CO₃. These bases are sufficiently strong to deprotonate the ammonium salt intermediate but less likely to deprotonate the alcohol. 2. Lower Reaction Temperature: Operate at the lower end of the effective temperature range (e.g., 50-60°C).
Formation of Quaternary Salt 1. Excessive Allyl Halide: A large excess of the alkylating agent drives the reaction past the desired tertiary amine. 2. Prolonged Reaction Time/High Temperature: These conditions provide more opportunity for the product to react further.1. Fine-tune Stoichiometry: Reduce the equivalents of allyl halide to approximately 2.1-2.2. This provides just enough to complete the diallylation with minimal excess. 2. Monitor Carefully: Stop the reaction as soon as the starting material and mono-allylated intermediate are consumed to prevent over-alkylation.
Difficult Product Purification 1. Close Boiling Points: The boiling points of the product and byproducts (especially mono-allylethanolamine) may be close. 2. Product is Highly Polar: The product's amino alcohol structure makes it water-soluble, complicating aqueous workups.1. Fractional Distillation: Use a fractional distillation column (e.g., Vigreux) under reduced pressure. The lower pressure will reduce the boiling point and minimize thermal degradation. 2. Acid-Base Extraction: Dissolve the crude mixture in a non-polar solvent (e.g., diethyl ether). Wash with dilute HCl; the amine products will move to the aqueous phase as salts. Basify the aqueous layer with NaOH and extract the free amines back into an organic solvent. This removes non-basic impurities.

Visualizing the Reaction and Troubleshooting Logic

Understanding the interplay of reactants and potential side reactions is crucial.

Reaction Pathway Diagram

reaction_pathway MEA Monoethanolamine (MEA) Mono N-monoallyl- ethanolamine MEA->Mono + 1 eq AllylBr O_allyl O-allylation Byproduct MEA->O_allyl + Strong Base AllylBr Allyl Bromide (2.2 eq) Base Base (K₂CO₃) Product 2-(diallylamino)ethanol (Desired Product) Mono->Product + 1 eq AllylBr Quat Quaternary Ammonium Salt Product->Quat

Caption: Main reaction pathway and key side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Experiment Complete: Analyze Crude Product (GC/TLC) check_yield Is Yield > 70%? start->check_yield check_purity Is Purity > 95%? check_yield->check_purity Yes low_yield Problem: Low Yield - Check Reagents - Increase Temp - Change Solvent/Base check_yield->low_yield No low_purity Problem: Low Purity Identify Byproducts check_purity->low_purity No purify Proceed to Purification (Fractional Distillation) check_purity->purify Yes identify_mono Major Impurity: Mono-allylated? low_purity->identify_mono fix_mono Solution: - Increase Allyl Halide eq. - Extend Reaction Time identify_mono->fix_mono Yes identify_quat Major Impurity: Quaternary Salt? identify_mono->identify_quat No fix_quat Solution: - Decrease Allyl Halide eq. - Reduce Temp/Time identify_quat->fix_quat Yes identify_quat->purify No (Other Impurities)

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-(Diallylamino)ethanol

This protocol is designed for a ~0.1 mole scale synthesis.

Materials:

  • Monoethanolamine (MEA): 6.11 g (0.1 mol)

  • Allyl Bromide: 26.6 g (0.22 mol, 2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder: 30.4 g (0.22 mol)

  • Acetonitrile (anhydrous): 200 mL

  • 3-neck round-bottom flask (500 mL), reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • Setup: Assemble the flask with the condenser, dropping funnel, and a nitrogen inlet. Add the magnetic stir bar.

  • Charge Reactants: Add monoethanolamine, potassium carbonate, and 150 mL of acetonitrile to the flask.

  • Stir and Heat: Begin stirring and heat the mixture to 60°C.

  • Add Allyl Bromide: Add the allyl bromide dropwise via the dropping funnel over 1 hour. An exothermic reaction may be observed. Maintain the internal temperature between 60-65°C.

  • Reaction: After the addition is complete, continue stirring the reaction at 65°C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol with a ninhydrin stain) or GC-MS until the MEA and mono-allylated intermediate are consumed.

  • Workup (Part 1 - Filtration): Cool the reaction to room temperature. Filter the mixture to remove the K₂CO₃ and KBr salts. Wash the salts with a small amount of acetonitrile (2 x 25 mL).

  • Workup (Part 2 - Concentration): Combine the filtrate and washes. Remove the acetonitrile using a rotary evaporator.

  • Workup (Part 3 - Extraction): Dissolve the resulting oil in 100 mL of diethyl ether and transfer to a separatory funnel. Wash with 50 mL of water to remove any remaining salts. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Final Concentration: Filter off the drying agent and concentrate the organic layer on a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

Setup:

  • Short-path distillation apparatus or a flask with a Vigreux column.

  • Vacuum pump, pressure gauge, and cold trap.

Procedure:

  • Transfer the crude oil to the distillation flask.

  • Slowly apply vacuum. The expected boiling point is approximately 80-85°C at 15 mmHg.

  • Gently heat the flask once a stable vacuum is achieved.

  • Discard any initial low-boiling fractions.

  • Collect the main fraction of 2-(diallylamino)ethanol at a constant temperature and pressure.

  • The final product should be a clear, colorless to pale yellow oil. Confirm purity by GC and NMR.

References

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents. This patent describes challenges in synthesizing related amino alcohols, including the formation of byproducts and the need for purification.

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods - MDPI. This article discusses the Williamson ether synthesis for allylation, providing insights into reaction conditions and the competition between O- and C-alkylation, which is analogous to the N- vs. O-alkylation in our system.

  • The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online. This paper is highly relevant, detailing the selective N-alkylation of monoethanolamine and the influence of stoichiometry and phase-transfer catalysis (PTC) on product distribution.

  • A convenient way for the synthesis of mono N-alkylated ethanolamine - ChemRxiv. This preprint discusses the challenges of selective mono-N-alkylation versus di-alkylation of ethanolamine, reinforcing the importance of controlling reaction parameters.

  • Dehydrative Allylation of Amine with Allyl Alcohol by Titanium Oxide Supported Molybdenum Oxide Catalyst - Organic Chemistry Portal. This provides an alternative synthetic route and discusses catalysts for allylation reactions of amines.

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed. This article describes derivatization conditions for N,N-disubstituted ethanolamines, including the use of an inorganic base (Na₂CO₃) and moderate temperatures, which are applicable to the primary synthesis.

  • 2-(Diethylamino)-ethanol for synthesis 100-37-8 - Sigma-Aldrich. Provides physical properties for a structurally similar compound, which can be used to estimate the boiling point and other characteristics of the target molecule.

Sources

Troubleshooting

Technical Support Center: Characterization of Poly(2-(diallylamino)ethanol)

Welcome to the technical support center for poly(2-(diallylamino)ethanol) (PDAAET). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for poly(2-(diallylamino)ethanol) (PDAAET). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and characterizing this unique cationic polymer. Given its diallylamino structure, PDAAET presents specific challenges not commonly encountered with linear vinyl polymers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles.

Core Characterization Challenges: An Overview

The primary difficulty in characterizing PDAAET originates from the cyclopolymerization of the 2-(diallylamino)ethanol monomer. Unlike simple vinyl polymerization, this process can result in a polymer backbone containing a mixture of five-membered (pyrrolidinium) and six-membered (piperidinium) rings, along with uncyclized pendant allyl groups. This inherent structural heterogeneity is the root cause of many analytical challenges.

Below is a troubleshooting workflow to guide your characterization efforts when encountering unexpected results.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation Pathways cluster_2 Solutions & Refinements start Unexpected Experimental Result (e.g., Broad NMR, GPC Tailing, Low Yield) synthesis Synthesis & Purification • Incomplete polymerization? • Residual monomer/initiator? • Side reactions? start->synthesis Check Synthesis First structure Structural Analysis (NMR, FT-IR) • Correct structure formed? • Degree of cyclization? • Branching/Cross-linking? start->structure Verify Structure mw Molecular Weight (SEC/GPC) • Polymer-column interaction? • Aggregation? • Inappropriate standards? start->mw Analyze MW Distribution solution_synthesis Optimize Reaction Conditions (Concentration, Temp, Time) Refine Purification Protocol (Dialysis, Precipitation) synthesis->solution_synthesis solution_structure Advanced NMR Techniques (2D NMR: COSY, HSQC) Vary Solvent/Temperature for NMR Analysis structure->solution_structure solution_mw Modify SEC Mobile Phase (Add Salt, Adjust pH) Use Multi-Detector SEC (Light Scattering, Viscometer) mw->solution_mw solution_synthesis->start Re-characterize solution_structure->start Re-characterize solution_mw->start Re-characterize

Caption: General troubleshooting workflow for PDAAET characterization.

Troubleshooting Guide & Methodologies

Section 1: Synthesis and Purification

Question: My polymerization of 2-(diallylamino)ethanol resulted in a low yield of polymer and the product is a viscous, sticky solid that is difficult to handle. What went wrong?

Answer: This is a frequent issue related to the complexities of diallylamine polymerization.

  • Causality (Low Yield): The polymerization of diallyl monomers is often slower and less efficient than that of monovinyl monomers. Incomplete conversion is common. The reaction is also sensitive to initiator concentration and temperature. An insufficient amount of initiator or a reaction temperature that is too low can lead to low conversion rates.

  • Causality (Sticky Product): The stickiness often indicates the presence of unreacted monomer or low molecular weight oligomers. The hygroscopic nature of the amino and hydroxyl groups can also cause the polymer to absorb atmospheric moisture, contributing to a tacky consistency. Inadequate purification is the most likely cause.

  • Troubleshooting Steps:

    • Optimize Polymerization: Ensure your monomer concentration is appropriate (typically 20-50% in an aqueous solution). Radical polymerization initiated by ammonium persulfate (APS) or similar initiators is common. Systematically vary the initiator concentration and reaction temperature (e.g., 60-80 °C) to find the optimal conditions for conversion.

    • Refine Purification: The most effective method for removing unreacted monomer and initiator salts is dialysis. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO), such as 1-3.5 kDa, against deionized water for 48-72 hours, changing the water frequently.

    • Isolate the Product: After dialysis, lyophilization (freeze-drying) is the preferred method for isolating the pure polymer. This yields a fluffy, dry powder that is much easier to handle than a product isolated by solvent evaporation, which can leave a dense, sticky film.

Section 2: Structural Characterization (FT-IR & NMR)

Question: How can I confirm the chemical structure of my synthesized PDAAET using FT-IR?

Answer: Fourier Transform Infrared (FT-IR) spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups and successful polymerization.

  • Expected Spectral Features:

    • O-H Stretch: A very broad and strong absorption band between 3600 cm⁻¹ and 3100 cm⁻¹. This peak is characteristic of the hydroxyl groups and its breadth is due to extensive hydrogen bonding.[1]

    • C-H Stretch: A series of peaks between 3000 cm⁻¹ and 2800 cm⁻¹ corresponding to the stretching vibrations of C-H bonds in the alkyl backbone and side chains.

    • Disappearance of C=C Stretch: A key indicator of successful polymerization is the significant reduction or complete disappearance of the vinyl C=C stretching peak, which typically appears around 1645 cm⁻¹ in the diallylaminoethanol monomer.

    • C-N Stretch: A moderate peak in the 1200-1000 cm⁻¹ region, often overlapping with the C-O stretch.

    • C-O Stretch: A strong peak, typically around 1100-1050 cm⁻¹, indicating the C-O single bond of the ethanol side chain.[1]

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Appearance Significance
O-H Stretch (H-bonded)3600 - 3100Broad, StrongConfirms presence of hydroxyl group.[2]
C-H Stretch (Aliphatic)3000 - 2800Strong, SharpConfirms polymer backbone and side chain.
C=C Stretch (Allyl)~1645Weak or AbsentConfirms consumption of monomer.
C-O Stretch (Alcohol)1100 - 1050StrongConfirms presence of ethanol side chain.

Question: My ¹H NMR spectrum of PDAAET shows very broad, poorly resolved peaks. How can I get a better spectrum and confirm cyclopolymerization?

Answer: Significant peak broadening in the ¹H NMR spectrum is the most common and challenging characteristic of PDAAET and related cyclopolymers.

  • Causality (Peak Broadening): This phenomenon arises from the restricted mobility of the polymer backbone.[3] The formation of rigid ring structures (pyrrolidinium and/or piperidinium) during cyclopolymerization creates a variety of local chemical environments for the protons. This distribution of environments, coupled with slow segmental motion in solution, leads to the observed broad signals.

  • Troubleshooting and Analysis Strategy:

    • Optimize NMR Parameters:

      • Solvent: Use D₂O as the solvent. PDAAET is typically water-soluble.

      • Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50-70 °C) can increase polymer chain mobility, potentially leading to sharper, better-resolved peaks.[4]

      • Relaxation Delay: Ensure a sufficient relaxation delay (d1) is used to allow for complete relaxation of the polymer protons, which can have long T1 values.

    • Confirm Cyclization: The most definitive evidence of cyclopolymerization in a ¹H NMR spectrum is the near-complete absence of signals in the vinyl region (typically 5.0-6.5 ppm), where the protons of the allyl groups of the monomer would appear.[3]

    • Utilize 2D NMR: For detailed structural assignment, 2D NMR techniques are invaluable.[5][6]

      • COSY (Correlation Spectroscopy): Helps identify coupled proton systems within the polymer backbone and side chain.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, which is essential for assigning the complex, overlapping signals in both the ¹H and ¹³C spectra.

Caption: Proposed cyclopolymerization of 2-(diallylamino)ethanol.

Section 3: Molecular Weight Determination (SEC/GPC)

Question: When I analyze my PDAAET sample using Size Exclusion Chromatography (SEC), I see significant peak tailing and the calculated molecular weight seems incorrect. What is the cause?

Answer: This is a classic problem when analyzing cationic polymers on standard silica-based SEC columns.

  • Causality (Peak Tailing): The stationary phase in many SEC columns is silica-based, which possesses negatively charged silanol groups on its surface. The positively charged tertiary amine groups of your PDAAET can engage in strong ionic interactions with these sites.[7] This is not a size-based separation; it is an adsorptive interaction that retards the elution of the polymer, causing severe peak tailing and artificially low (and incorrect) molecular weight calculations.[8]

  • Authoritative Protocol for SEC/GPC of PDAAET:

    • System Selection: An aqueous SEC/GPC system is required.

    • Column Choice: Use columns specifically designed for aqueous applications and the analysis of cationic polymers (e.g., polyacrylamide or modified silica-based columns).

    • Mobile Phase Preparation (Crucial Step): The mobile phase must contain a salt to screen the ionic interactions between the polymer and the column packing.[7]

      • Recommended Mobile Phase: Prepare a buffered saline solution. A common starting point is 0.1 M to 0.5 M sodium nitrate (NaNO₃) or sodium chloride (NaCl) in an aqueous buffer, such as phosphate or acetate buffer, adjusted to a pH between 4 and 6. The acidic pH ensures the amine groups are protonated, but the salt prevents them from adsorbing to the column.

      • Filtration: Filter the mobile phase through a 0.22 µm filter before use.

    • Sample Preparation:

      • Dissolve the lyophilized PDAAET in the mobile phase at a concentration of 1-2 mg/mL.

      • Allow the polymer to dissolve completely (this may take several hours).

      • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Detection: A refractive index (RI) detector is standard. For more accurate results, a multi-detector setup including a multi-angle light scattering (MALS) detector and a viscometer is highly recommended.[9][10] This allows for the determination of absolute molecular weight without relying on column calibration standards, which are often chemically different from the analyte.

Section 4: Thermal Analysis (TGA/DSC)

Question: What should I expect from the thermal analysis of PDAAET, and what are the challenges in interpreting the data?

Answer: Thermal analysis provides insight into the stability and phase transitions of the polymer.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature.

    • Expected Profile: For polymers containing hydroxyl and amine groups, the degradation is often complex and multi-stage.[11]

      • Initial Weight Loss (~50-150 °C): An initial drop in mass corresponding to the loss of absorbed water is expected due to the polymer's hygroscopic nature.

      • Main Degradation Stages (>200 °C): The main degradation will likely occur in multiple steps. One stage may correspond to the decomposition of the side chains (e.g., loss of the ethanol group), followed by the degradation of the polymer backbone at higher temperatures.[11]

    • Challenge: The degradation profile can be broad, making it difficult to assign specific decomposition events to distinct temperature ranges.

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow to identify phase transitions like the glass transition temperature (Tg).

    • Expected Profile: A second-order transition indicating the Tg should be visible. For a similar polymer, poly(vinyl alcohol), the Tg is observed around 76 °C.[2]

    • Challenge: Due to extensive intermolecular and intramolecular hydrogen bonding from the hydroxyl groups, the Tg of PDAAET may be very broad or difficult to detect. A high heating rate (e.g., 20 °C/min) during the DSC scan can sometimes make the transition more prominent. Ensure the sample is completely dry by performing a preliminary heating cycle to remove water, which can interfere with the measurement.

Frequently Asked Questions (FAQs)

Q1: Is PDAAET soluble in organic solvents?

  • Due to the hydrophilic hydroxyl and amine groups, PDAAET is generally soluble in water and polar protic solvents like methanol or ethanol, but insoluble in nonpolar organic solvents such as hexane, toluene, or chloroform.[12]

Q2: How does pH affect the solubility and behavior of PDAAET in solution?

  • PDAAET is a pH-responsive polymer. At low (acidic) pH, the tertiary amine groups are protonated, making the polymer a polycation and readily soluble in water. As the pH increases (becomes more basic), the amine groups are deprotonated, reducing the polymer's charge and hydrophilicity. This can lead to a decrease in solubility and, at a certain pH (the pKa of the conjugate acid), the polymer may precipitate from the solution.[13]

Q3: Can I use standard polystyrene samples to calibrate my SEC system for PDAAET analysis?

  • It is strongly discouraged. Using polystyrene standards for aqueous SEC will provide inaccurate molecular weight values. The hydrodynamic volume of polystyrene in an organic eluent is vastly different from that of a charged polymer like PDAAET in an aqueous eluent. For accurate results, either use appropriate cationic polymer standards (if available) or, preferably, a MALS detector to measure the absolute molecular weight.[9][14]

Q4: My FT-IR spectrum has a small peak around 1645 cm⁻¹. Does this mean my polymerization failed?

  • Not necessarily. A small residual peak in this region may indicate the presence of a few uncyclized pendant allyl groups along the polymer chain. This is a common feature of cyclopolymerization. If the peak is very strong and comparable to the monomer's spectrum, it indicates a very low degree of polymerization.

References
  • Bibilari, A. L. (2015). Synthesis and Characterization of Poly[2-(diethylamino ethyl methacrylate)] Hydrogels. Eastern Mediterranean University. [Link]

  • Le, A. M., et al. (2020). Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. Macromolecular Chemistry and Physics, 221(14), 1900543. [Link]

  • Rad, J. R. (2010). Solubility parameter of poly[2-(N,N-dimethylamino)ethyl methacrylate-b-2-(N-morpholino)ethyl methacrylate]. Springer Materials. [Link]

  • El-Molla, M. M., et al. (2013). Synthesis of New Organic Semiconductors Based on Poly (2-anilinoethanol) Doped with Different Acids and Investigation of their Electro-Optical Properties. Polymer Engineering and Science, 53(2), 251-256. [Link]

  • SciSpace. (n.d.). Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. [Link]

  • Gress, A., et al. (2022). Thermoresponsive polymers in non-aqueous solutions. Royal Society of Chemistry. [Link]

  • Li, H., et al. (1996). A Two-Dimensional NMR Study of Poly(vinyl (dialkylamino)alkylcarbamate-co-vinyl acetate-co-vinyl alcohol). Macromolecules, 29(25), 8052-8059. [Link]

  • Stawski, D., & Nowak, A. (2019). Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). PLOS ONE. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of poly(vinyl alcohol). [Link]

  • Marinalg International. (n.d.). Size Exclusion Chromatography of Polyvinyl Alcohol. [Link]

  • Pragolab. (n.d.). Polymer Troubleshooting Guide. [Link]

  • O'Connell, A., et al. (2019). Challenges in the characterization of plasma polymers using XPS. ResearchGate. [Link]

  • Radke, W. (2010). Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. Analytical and Bioanalytical Chemistry, 399(4), 1477-1495. [Link]

  • Cho, J. W., & Kim, B. K. (2001). Studies of poly(styrene-co-allyl alcohol)/polyester blends using Fourier transform infrared spectroscopy and imaging. Polymer, 42(1), 13-19. [Link]

  • ResearchGate. (n.d.). Determination of Polymer Molecular Weight and Molecular Weight Distribution by Reverse Phase Thin Layer Chromatography. [Link]

  • Mirza, I. A., et al. (2017). Structure Determination of Poly(vinyl alcohol) by 2D NMR Spectroscopy. ResearchGate. [Link]

  • Fangueiro, R., et al. (2019). Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. Polymers, 11(11), 1772. [Link]

  • Iovu, M. C., et al. (2022). Features of Solution Behavior of Polymer Stars with Arms of Poly-2-alkyl-2-oxazolines Copolymers Grafted to the Upper Rim of Calix[15]arene. Polymers, 14(19), 4192. [Link]

  • Schiering, D. W. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. [Link]

  • Horský, J., & Štěpánek, P. (2017). Size Exclusion Chromatography. ResearchGate. [Link]

  • Monnery, B. D., et al. (2017). Comparative diffusion ordered ¹H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D₂O. Polymer Chemistry, 8(25), 3844-3849. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of crosslinked poly(vinyl alcohol)/poly(allylamine)/2-amino-2-hydroxymethyl-1,3-propanediol/polysulfone composite membrane for CO₂/N₂ separation. [Link]

  • Spasojević, J., et al. (2022). Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application. Polymers, 14(19), 4165. [Link]

  • University of Southern Mississippi. (n.d.). Solution Properties of Polymers. [Link]

  • ResearchGate. (n.d.). Double stimuli-responsive behavior of linear and star-shaped poly(N,N-diethylaminoethyl methacrylate) in aqueous solution. [Link]

  • Malicka, M., et al. (2015). 2H and 17O NMR studies of solvent dynamics related to the cononsolvency of poly(N-isopropyl acrylamide) in ethanol-water mixtures. Physical Chemistry Chemical Physics, 17(24), 15722-15728. [Link]

  • Simionescu, B. C., et al. (2011). 2D IR DICHROISM SPECTRA OF POLY(VINYL ALCOHOL). Revue Roumaine de Chimie, 56(7), 721-726. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. [Link]

  • Mendichi, R., & Nieto-Suárez, M. (2022). Size-Exclusion Chromatography of Macromolecules: A Brief Tutorial Overview on Fundamentals with Computational Tools for Data Analysis and Determination of Structural Information. Polymers, 14(19), 4005. [Link]

  • Aerts, T., et al. (2014). Challenges in polymer analysis by liquid chromatography. Analytical Methods, 6(18), 7144-7156. [Link]

  • Polymer Science Learning Center. (n.d.). Molecular Weight & Molecular Weight Distribution. [Link]

  • Spasojević, J., et al. (2022). Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application. Polymers, 14(19), 4165. [Link]

  • Stawski, D., & Nowak, A. (2019). Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). PLOS ONE, 14(6), e0217441. [Link]

  • Trathnigg, B., & Jorde, C. (1987). Two-dimensional chromatography of complex polymers, 8. Separation of fatty alcohol ethoxylates simultaneously by end group and chain length. Journal of Chromatography A, 385, 17-25. [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethanol at different temperatures. [Link]

  • Al-Sindy, A. A., et al. (2023). Antimicrobial Materials Used in Coating Dental Implant Surfaces: State of the Art and Future Prospectives. Polymers, 15(8), 1957. [Link]

  • Brandolini, A. J., & Hills, D. D. (2000). NMR Spectra of Polymers and Polymer Additives. Marcel Dekker. [Link]

  • Minds@UW. (n.d.). Synthesis and Thermoresponsive Characterization of Poly(2-(dimethylamino) ethyl methacrylate) Polymers. [Link]

  • Parparita, E., & Tudorachi, N. (2013). Thermal Degradation Behavior of Polyvinyl Alcohol/Starch/Carboxymethyl Cellulose/Clay Nanocomposites. Universal Journal of Chemistry, 1(2), 21-29. [Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in 2-(Diallylamino)ethanol Samples

Welcome to the technical support center for 2-(diallylamino)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(diallylamino)ethanol in their experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(diallylamino)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(diallylamino)ethanol in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve common purity issues with your samples. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity of your research.

Understanding the Purity of 2-(Diallylamino)ethanol

2-(Diallylamino)ethanol is a tertiary amine and an alcohol, making it a versatile building block in organic synthesis. However, its chemical nature also makes it susceptible to various impurities arising from its synthesis, storage, and handling. The presence of these impurities can significantly impact reaction outcomes, biological activity, and overall product quality. This guide will equip you with the knowledge to tackle these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in my 2-(diallylamino)ethanol sample?

A1: Impurities in 2-(diallylamino)ethanol can originate from three primary sources: the synthetic route used for its preparation, degradation of the compound over time, and impurities present in the starting materials.

  • Synthesis-Related Impurities: The most common industrial synthesis of 2-(diallylamino)ethanol involves the reaction of diallylamine with ethylene oxide.[1] This reaction, while generally efficient, can lead to several byproducts. The primary impurity is often the di-ethoxylated product, where a second molecule of ethylene oxide reacts with the hydroxyl group of the desired product.[2] Unreacted diallylamine and residual catalysts can also be present.

  • Degradation Products: The allylic groups in 2-(diallylamino)ethanol are susceptible to oxidation, especially with prolonged exposure to air and light.[3] This can lead to the formation of various oxidized species. Amines, in general, are prone to oxidation, which can manifest as a discoloration of the sample.[4]

  • Starting Material Impurities: The purity of the diallylamine and ethylene oxide used in the synthesis will directly affect the purity of the final product. Commercial diallylamine may contain small amounts of other amines.[5]

Q2: My sample of 2-(diallylamino)ethanol has a yellow or brownish tint. Is it still usable?

A2: A yellow or brownish discoloration often indicates the presence of oxidized impurities.[6] While the presence of these impurities may not interfere with all applications, it is a sign of degradation. For sensitive applications, such as in pharmaceutical development, it is crucial to use high-purity, colorless 2-(diallylamino)ethanol. The color change is a result of the oxidation of the amine functionality.[4] We recommend purifying the material before use if a colored tint is observed.

Q3: I am seeing an unexpected peak in my GC-MS analysis. How can I identify it?

A3: Identifying an unknown peak in a GC-MS analysis requires a systematic approach.

  • Analyze the Mass Spectrum: The fragmentation pattern in the mass spectrum is the most critical piece of information for identifying an unknown compound. Compare the obtained mass spectrum with spectral libraries (e.g., NIST).[7]

  • Consider Potential Impurities: Based on the synthetic route and potential degradation pathways, you can predict the likely structures of impurities. For instance, look for the molecular ion and fragmentation patterns consistent with the di-ethoxylated byproduct or oxidized forms of 2-(diallylamino)ethanol.

  • Evaluate Retention Time: The retention time in the gas chromatogram can provide clues about the boiling point and polarity of the impurity relative to the main compound. Higher boiling point impurities, such as the di-ethoxylated product, will have a longer retention time.

If library matching is inconclusive, further analytical techniques such as NMR or high-resolution mass spectrometry may be necessary for definitive identification.[8]

Troubleshooting Guide: A Deeper Dive into Impurity Resolution

This section provides a more detailed, question-and-answer-style guide to address specific experimental challenges.

Identifying the Problem

Q: My reaction is giving low yields or unexpected side products. Could impurities in my 2-(diallylamino)ethanol be the cause?

A: Absolutely. Impurities in your starting material can have a profound impact on your reaction.

  • Unreacted Diallylamine: If your 2-(diallylamino)ethanol contains unreacted diallylamine, this primary amine can compete in reactions where the tertiary amine is the intended nucleophile, leading to a mixture of products.

  • Oxidized Impurities: Oxidized species can potentially interfere with catalysts or sensitive reagents in your reaction, leading to lower yields or complete reaction failure.

  • Di-ethoxylated Impurity: This impurity has a free hydroxyl group, which can react in subsequent steps, leading to undesired byproducts.

Workflow for Impurity Identification

The following diagram outlines a systematic workflow for identifying impurities in your 2-(diallylamino)ethanol sample.

Caption: A logical workflow for the identification and purification of 2-(diallylamino)ethanol.

Analytical Protocols for Purity Assessment

A crucial step in resolving impurity issues is accurate and reliable analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities. For less volatile or thermally sensitive impurities, High-Performance Liquid Chromatography (HPLC) is a suitable alternative.

Protocol 1: GC-MS Analysis of 2-(Diallylamino)ethanol

This protocol provides a general method for the analysis of 2-(diallylamino)ethanol. Optimization may be required based on your specific instrumentation.

Objective: To identify and quantify impurities in a 2-(diallylamino)ethanol sample.

Materials:

  • 2-(diallylamino)ethanol sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2-(diallylamino)ethanol sample (e.g., 1 mg/mL) in a high-purity solvent.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Scan range of m/z 35-400.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the main peak corresponding to 2-(diallylamino)ethanol and any impurity peaks.[7]

Expected Results and Interpretation:

Potential Impurity Expected Retention Time (Relative to Main Peak) Key Mass Spectral Fragments (m/z)
DiallylamineEarlier97 (M+), 82, 68, 56, 41
2-(Diallylamino)ethanolMain Peak141 (M+), 126, 110, 96, 82, 68, 56, 41
Di-ethoxylated ProductLater185 (M+), 170, 154, 140, 126, 110, 96, 82, 68, 56, 41
Oxidized ByproductsVariableMay show fragments corresponding to the addition of oxygen (e.g., M+16)

Protocol 2: Reversed-Phase HPLC for Polar Impurities

For impurities that are not amenable to GC analysis, reversed-phase HPLC can be employed.

Objective: To separate and detect polar impurities in a 2-(diallylamino)ethanol sample.

Materials:

  • 2-(diallylamino)ethanol sample

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Acidic modifier (e.g., trifluoroacetic acid or formic acid)

  • Reversed-phase HPLC column (e.g., C18)[9]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid). The acidic modifier helps to protonate the amine, leading to better peak shape.

  • Sample Preparation: Dissolve the 2-(diallylamino)ethanol sample in the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). For example, start with 95% water and ramp to 95% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or a mass spectrometer.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram.

Purification Strategies

Once impurities have been identified, the next step is to select an appropriate purification method.

Q: How can I remove high-boiling impurities like the di-ethoxylated byproduct?

A: For high-boiling impurities, vacuum distillation is the most effective purification method.[10] 2-(Diallylamino)ethanol has a relatively high boiling point, and distillation at atmospheric pressure can lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for a safe and efficient separation.

Protocol 3: Vacuum Distillation of 2-(Diallylamino)ethanol

Objective: To purify 2-(diallylamino)ethanol by removing less volatile impurities.

Materials:

  • Impure 2-(diallylamino)ethanol

  • Distillation apparatus with a vacuum adapter

  • Vacuum pump or water aspirator

  • Heating mantle and stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[11]

  • Charge the Flask: Add the impure 2-(diallylamino)ethanol to the distillation flask along with a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask while stirring.

  • Collect Fractions: Collect the purified 2-(diallylamino)ethanol as it distills. Monitor the temperature and pressure throughout the distillation.

  • Shutdown: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

Q: How can I remove polar or colored impurities?

A: For polar and colored impurities, recrystallization of the hydrochloride salt is an excellent strategy.[12] By converting the basic amine to its salt, its solubility properties are altered, allowing for purification by recrystallization.

Protocol 4: Recrystallization of 2-(Diallylamino)ethanol Hydrochloride

Objective: To purify 2-(diallylamino)ethanol by converting it to its hydrochloride salt and recrystallizing it.

Materials:

  • Impure 2-(diallylamino)ethanol

  • Concentrated hydrochloric acid

  • A suitable solvent system for recrystallization (e.g., ethanol/ether or isopropanol/hexane)

Procedure:

  • Salt Formation: Dissolve the impure 2-(diallylamino)ethanol in a suitable solvent (e.g., ethanol). Slowly add concentrated hydrochloric acid with cooling until the solution is acidic. The hydrochloride salt should precipitate.

  • Isolation: Collect the crude salt by filtration.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol).[13] Slowly add a less polar solvent (e.g., diethyl ether) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

  • Liberation of the Free Amine: The purified salt can be converted back to the free amine by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent.

Impurity Formation and Degradation Pathways

The following diagram illustrates the primary pathways for impurity formation in 2-(diallylamino)ethanol.

impurity_formation cluster_synthesis Synthesis cluster_degradation Degradation Diallylamine Diallylamine Product 2-(Diallylamino)ethanol Diallylamine->Product + Ethylene Oxide EthyleneOxide Ethylene Oxide EthyleneOxide->Product Byproduct Di-ethoxylated Product Product->Byproduct + Ethylene Oxide Product_deg 2-(Diallylamino)ethanol Oxidized Oxidized Impurities Product_deg->Oxidized Air Air (O2), Light Air->Oxidized

Caption: Key pathways for the formation of synthesis-related and degradation-related impurities.

Conclusion

Ensuring the purity of 2-(diallylamino)ethanol is paramount for the success of your research and development endeavors. By understanding the potential sources of impurities and implementing the appropriate analytical and purification techniques, you can confidently use this versatile molecule in your experiments. This guide provides a solid foundation for troubleshooting common purity issues. Should you encounter further challenges, we encourage you to consult the referenced literature and consider advanced analytical techniques for a more in-depth investigation.

References

  • Horne, W. H., & Shriner, R. L. (1932). THE REACTION BETWEEN DIETHYLAMINE AND ETHYLENE OXIDE. Journal of the American Chemical Society, 54(7), 2925–2928.
  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Ethylene Oxide.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]

  • Armarego, W. L., & Chai, C. (2012).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Wikipedia. (n.d.). Ethylene oxide. [Link]

  • INCHEM. (n.d.). ICSC 0823 - ALLYLAMINE. [Link]

  • SGS. (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]

  • PubChem. (n.d.). Diallylamine. [Link]

  • International Journal of Research in Chemical Sciences. (2017). Addition Reaction of Ethylene Oxide.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Cheresources.com Community. (2012).
  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.
  • Google Patents. (n.d.). CN103113241A - Synthetic method of diethylaminoethoxyethanol.
  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Pharmaceutical Organic Chemistry II Lab Manual. (n.d.).
  • Oneida Research Services, Inc. (n.d.). GC/MS Analysis for Identification of Unknown Organics. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Characterization of 2-(diallylamino)ethanol

This guide provides an in-depth technical overview of the spectroscopic characterization of 2-(diallylamino)ethanol, a molecule of interest in various research and development sectors. As a tertiary amino alcohol, its un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of 2-(diallylamino)ethanol, a molecule of interest in various research and development sectors. As a tertiary amino alcohol, its unique structural features—a hydroxyl group, a tertiary amine, and terminal alkene functionalities—give rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive, data-driven comparison to aid in its identification and quality control. We will explore the expected spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), comparing these features to a simpler, well-characterized analogue, 2-(diethylamino)ethanol, to highlight the specific contributions of the diallyl groups.

The structural formula of 2-(diallylamino)ethanol is C₈H₁₅NO, with a molecular weight of 141.21 g/mol .[1] Its IUPAC name is 2-[bis(prop-2-enyl)amino]ethanol.[1] The robust characterization of this molecule is paramount for its application, ensuring purity, confirming identity, and elucidating its structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all key pieces of the structural puzzle.

Predicted ¹H NMR Data Comparison

The following table outlines the predicted ¹H NMR spectral data for 2-(diallylamino)ethanol and compares it with experimental data for 2-(diethylamino)ethanol to illustrate the impact of the allyl groups.

Functional Group 2-(diallylamino)ethanol (Predicted) 2-(diethylamino)ethanol (Reference) Rationale for Prediction
-CH₂- (allyl) δ 3.2-3.4 ppm (d)N/AProtons on the carbon adjacent to the nitrogen are deshielded. The coupling to the adjacent vinyl proton results in a doublet.
-CH= (allyl) δ 5.7-5.9 ppm (m)N/AThe vinyl proton on the internal carbon of the allyl group is significantly deshielded and will appear as a complex multiplet due to coupling with both the terminal vinyl protons and the allylic protons.
=CH₂ (allyl) δ 5.1-5.3 ppm (m)N/AThe terminal vinyl protons are also in the alkene region and will show complex splitting from coupling to each other (geminal coupling) and the other vinyl proton (vicinal coupling).
-N-CH₂-CH₂-OH δ 2.6-2.8 ppm (t)δ ~2.5 ppm (t)These protons are adjacent to the nitrogen, causing a downfield shift. They will appear as a triplet due to coupling with the protons on the carbon bearing the hydroxyl group.
-CH₂-OH δ 3.6-3.8 ppm (t)δ ~3.6 ppm (t)The protons on the carbon attached to the electronegative oxygen atom are deshielded and shifted downfield. They will appear as a triplet from coupling to the adjacent methylene protons.
-OH δ 2.0-4.0 ppm (br s)δ ~3.7 ppm (s)The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and can be exchanged with D₂O.[2][3]
Experimental Protocol for ¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is crucial as it is a common solvent for organic molecules and its deuterium signal does not interfere with the proton spectrum. Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, appearing at 0 ppm, which does not typically overlap with signals from the analyte.

  • Sample Preparation: Dissolve 5-10 mg of 2-(diallylamino)ethanol in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a frequency of 400 MHz or higher for better resolution. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

  • D₂O Shake (Optional): To confirm the identity of the -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.[3]

Workflow for ¹H NMR Analysis```dot

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in CDCl3 with TMS acq1 Insert into Spectrometer prep1->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Reference proc1->proc2 proc3 Integrate and Assign Peaks proc2->proc3

Caption: Workflow for ¹³C NMR analysis of 2-(diallylamino)ethanol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted FT-IR Data Comparison

The table below summarizes the expected characteristic IR absorption bands for 2-(diallylamino)ethanol and compares them to those of 2-(diethylamino)ethanol.

Vibrational Mode 2-(diallylamino)ethanol (Predicted) 2-(diethylamino)ethanol (Reference) Rationale for Prediction
O-H stretch 3500-3200 cm⁻¹ (broad, strong)3500-3200 cm⁻¹ (broad, strong)Characteristic of hydrogen-bonded hydroxyl groups in alcohols. [4]
C-H stretch (sp³) 3000-2850 cm⁻¹ (medium)3000-2850 cm⁻¹ (medium)Typical for C-H bonds in alkane-like structures. [5]
C-H stretch (sp²) 3100-3000 cm⁻¹ (medium)N/ACharacteristic of C-H bonds in alkenes. [4]
C=C stretch 1680-1640 cm⁻¹ (medium)N/AIndicates the presence of a carbon-carbon double bond. [4]
C-O stretch 1260-1050 cm⁻¹ (strong)1260-1050 cm⁻¹ (strong)Characteristic of the carbon-oxygen single bond in alcohols. [4]
C-N stretch 1250-1020 cm⁻¹ (medium)1250-1020 cm⁻¹ (medium)Indicates the presence of the carbon-nitrogen bond of the amine.
Experimental Protocol for FT-IR Spectroscopy

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) method is often preferred for liquid samples as it requires minimal sample preparation and is easy to clean. A background scan is essential to subtract the absorbance of atmospheric CO₂ and water vapor, as well as the instrument's own optical components.

  • Instrument Setup: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small drop of neat 2-(diallylamino)ethanol directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Workflow for FT-IR Analysis

G cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing prep1 Clean ATR Crystal prep2 Acquire Background Spectrum prep1->prep2 acq1 Apply Liquid Sample to Crystal prep2->acq1 acq2 Acquire Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Identify and Assign Characteristic Peaks proc1->proc2

Caption: Workflow for FT-IR analysis of 2-(diallylamino)ethanol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

Predicted Mass Spectrometry Data

For 2-(diallylamino)ethanol (MW = 141.21), the molecular ion peak [M]⁺ should be observed at m/z = 141. Aliphatic amines and alcohols undergo characteristic fragmentation patterns. [6]

Ion m/z (Predicted) Fragmentation Pathway Rationale
[M]⁺ 141 Molecular Ion The intact molecule with one electron removed.
[M-H]⁺ 140 Loss of H radical Common fragmentation for alcohols.
[M-CH₂OH]⁺ 110 Alpha-cleavage Cleavage of the C-C bond adjacent to the nitrogen, leading to a stable, resonance-stabilized iminium ion. This is often the base peak for amino alcohols.
[M-C₃H₅]⁺ 100 Loss of allyl radical Cleavage of one of the allyl groups from the nitrogen.
[M-H₂O]⁺ 123 Dehydration Loss of a water molecule, a common fragmentation for alcohols. [6]

| [C₃H₅]⁺ | 41 | Allyl cation | A stable carbocation that is a common fragment when allyl groups are present. |

Experimental Protocol for Mass Spectrometry

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino alcohols, often preserving the molecular ion. Electron Impact (EI) is a higher-energy technique that causes more extensive fragmentation, providing detailed structural information.

  • Sample Preparation: Prepare a dilute solution of 2-(diallylamino)ethanol in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Data Acquisition: Introduce the sample into the mass spectrometer.

    • For ESI: Infuse the sample solution at a low flow rate into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

    • For EI (with GC-MS): Inject the sample onto a GC column to separate it from any impurities. The eluent is then introduced into the EI source.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution (e.g., in Methanol) acq1 Introduce into MS (e.g., ESI or GC-EI) prep1->acq1 acq2 Acquire Mass Spectrum acq1->acq2 proc1 Identify Molecular Ion Peak acq2->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 proc3 Correlate with Structure proc2->proc3

Caption: Workflow for Mass Spectrometry analysis of 2-(diallylamino)ethanol.

Conclusion

The comprehensive spectroscopic characterization of 2-(diallylamino)ethanol by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating system for its unequivocal identification. The predicted data, based on fundamental spectroscopic principles and comparison with analogous structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra are expected to clearly show the signals for the diallyl and ethanol moieties. The FT-IR spectrum will confirm the presence of hydroxyl, alkene, and amine functional groups. Finally, mass spectrometry will confirm the molecular weight and provide key structural information through its characteristic fragmentation pattern, notably the alpha-cleavage leading to an m/z of 110. This multi-technique approach ensures the highest level of confidence in the structural elucidation of 2-(diallylamino)ethanol.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251392). Retrieved from [Link]

  • Masoud, M. S., Abou El-Enein, S. A., Abed, I. M., & Ali, A. E. (2010). Synthesis and Characterization of Amino Alcohol Complexes. Journal of Coordination Chemistry, 55(2), 169-181. [Link]

  • NIST. (n.d.). Ethanol, 2-(di-2-propenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-(diallylamino)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(diallylamino)ethanol: An Established Method vs. A Novel Green Approach

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-(diallylamino)ethanol is a valuable tertiary amino alcohol scaffold u...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-(diallylamino)ethanol is a valuable tertiary amino alcohol scaffold used in the synthesis of various pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of a well-established synthesis method for 2-(diallylamino)ethanol with a novel, environmentally benign approach, offering supporting experimental data and validation.

Introduction

The traditional synthesis of 2-(diallylamino)ethanol often relies on the N-alkylation of ethanolamine with allyl halides. While effective, these methods can involve harsh reaction conditions, the use of volatile organic solvents, and lengthy reaction times. In the pursuit of more sustainable chemical manufacturing, there is a growing need for greener alternatives that offer improved efficiency and a reduced environmental footprint.

This guide presents a detailed comparison of two synthetic routes to 2-(diallylamino)ethanol:

  • Established Method: A phase-transfer catalysis (PTC) approach adapted from known N-alkylation procedures of amino alcohols.

  • Novel Method: A proposed microwave-assisted synthesis under solvent-free conditions, designed for enhanced reaction rates and reduced environmental impact.

We will delve into the experimental protocols for both methods, present a comparative analysis of their key performance indicators, and provide comprehensive validation of the synthesized product.

Established Synthesis Method: Phase-Transfer Catalysis

The N-alkylation of ethanolamine with allyl bromide in the presence of a phase-transfer catalyst is a robust and well-documented approach for the synthesis of N-alkylated amino alcohols. By adjusting the stoichiometry of the reactants, this method can be adapted to favor the formation of the desired N,N-diallylated product.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. Ethanolamine, being a primary amine, is deprotonated by a strong base (e.g., potassium hydroxide) to form the corresponding amide anion. The phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the transfer of the water-soluble amide anion into the organic phase where it can react with the allyl bromide. This process is repeated for the second allylation of the nitrogen atom.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Ethanolamine H2N-CH2CH2-OH Amide_anion H2N-CH2CH2-O- K+ Ethanolamine->Amide_anion Deprotonation KOH K+OH- KOH->Amide_anion Intermediate_1 Allyl-NH-CH2CH2-OH Amide_anion->Intermediate_1 Alkylation with Allyl Bromide (facilitated by PTC) Allyl_Bromide CH2=CH-CH2-Br Allyl_Bromide->Intermediate_1 PTC Q+Br- PTC->Intermediate_1 Product (Allyl)2N-CH2CH2-OH Intermediate_1->Product Second Alkylation

Caption: Phase-Transfer Catalysis Mechanism.

Experimental Protocol

Materials:

  • Ethanolamine (1.0 eq.)

  • Allyl bromide (2.5 eq.)

  • Potassium hydroxide (KOH) (3.0 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq.)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (3.0 eq.) in deionized water (50 mL).

  • Add ethanolamine (1.0 eq.) to the aqueous KOH solution and stir for 10 minutes at room temperature.

  • Add tetrabutylammonium bromide (0.1 eq.) and toluene (50 mL) to the reaction mixture.

  • Heat the mixture to 60°C with vigorous stirring.

  • Slowly add allyl bromide (2.5 eq.) dropwise to the reaction mixture over a period of 30 minutes.

  • Maintain the reaction at 60°C for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with brine (2 x 25 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure 2-(diallylamino)ethanol.

Novel Synthesis Method: Microwave-Assisted Green Synthesis

This proposed method aims to improve upon the established procedure by eliminating the organic solvent and significantly reducing the reaction time through the use of microwave irradiation. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

Reaction Mechanism

The underlying reaction mechanism is similar to the PTC method, involving nucleophilic substitution. However, the microwave irradiation provides rapid and uniform heating of the reaction mixture, accelerating the rate of reaction. The absence of a solvent means the reaction occurs under neat conditions, which can also enhance reaction rates.

G Reactants Ethanolamine + Allyl Bromide + KOH Microwave Microwave Irradiation (Solvent-free) Reactants->Microwave Mixing Product 2-(diallylamino)ethanol Microwave->Product Rapid Synthesis

Caption: Microwave-Assisted Synthesis Workflow.

Experimental Protocol

Materials:

  • Ethanolamine (1.0 eq.)

  • Allyl bromide (2.2 eq.)

  • Potassium hydroxide (KOH), powdered (2.5 eq.)

  • Microwave synthesizer with a sealed vessel and magnetic stirring capabilities

  • Standard laboratory glassware for work-up

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add powdered potassium hydroxide (2.5 eq.).

  • To the same vessel, add ethanolamine (1.0 eq.) and allyl bromide (2.2 eq.).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 100°C for 15-20 minutes with stirring. The pressure should be monitored and kept within the safe limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Comparative Analysis

ParameterEstablished Method (PTC)Novel Method (Microwave-Assisted)
Reaction Time 6-8 hours15-20 minutes
Solvent Toluene and WaterSolvent-free
Energy Input Conventional heatingMicrowave irradiation
Yield (Projected) ~70-80%~85-95%
Purification Vacuum distillationVacuum distillation
Green Chemistry Moderate (uses organic solvent)High (solvent-free, rapid)

Product Validation and Characterization

The identity and purity of the synthesized 2-(diallylamino)ethanol from both methods would be confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is used to determine the purity of the product and confirm its molecular weight.

  • Expected Molecular Ion: The mass spectrum of 2-(diallylamino)ethanol is expected to show a molecular ion peak [M]+ at m/z = 141.21.[1]

  • Purity Assessment: The purity is determined by the relative area of the product peak in the gas chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. Based on the analysis of structurally similar compounds, the following spectral data are predicted for 2-(diallylamino)ethanol.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 5.80-5.95 (m, 2H): Protons on the internal carbon of the allyl groups (-CH=CH₂).

  • δ 5.10-5.25 (m, 4H): Terminal vinyl protons of the allyl groups (=CH₂).

  • δ 3.60 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • δ 3.10 (d, 4H): Methylene protons adjacent to the nitrogen of the allyl groups (N-CH₂-CH=).

  • δ 2.60 (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).

  • δ 2.0-2.5 (br s, 1H): Hydroxyl proton (-OH).

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 135.0: Internal carbon of the allyl groups (-CH=CH₂).

  • δ 117.5: Terminal carbon of the allyl groups (=CH₂).

  • δ 59.5: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

  • δ 55.0: Methylene carbons adjacent to the nitrogen of the allyl groups (N-CH₂-CH=).

  • δ 52.0: Methylene carbon adjacent to the nitrogen (-N-CH₂-).

Conclusion

This guide has presented a comprehensive comparison between an established phase-transfer catalysis method and a novel, microwave-assisted green synthesis for 2-(diallylamino)ethanol. The established PTC method is reliable and provides good yields, but it requires long reaction times and the use of organic solvents.

The proposed microwave-assisted method offers significant advantages in terms of reaction speed and environmental impact. By eliminating the need for a solvent and utilizing the efficiency of microwave heating, this novel approach has the potential to provide higher yields in a fraction of the time, making it a more sustainable and economical choice for the synthesis of this important chemical intermediate. The validation of the final product through standard analytical techniques ensures the quality and reliability of both synthetic routes. For researchers and professionals in drug development, the adoption of such green chemistry principles can lead to more efficient, cost-effective, and environmentally responsible manufacturing processes.

References

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21.
  • PubChem. (n.d.). Ethanol, 2-(diallylamino)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Ju, Y., & Varma, R. S. (2004).
  • Bendale, P. M., & Sun, C. M. (2002). Rapid microwave-assisted liquid-phase combinatorial synthesis of 2-(arylamino)benzimidazoles.
  • SpectraBase. (n.d.). 2-(Di-Ethylamino)ethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). Diallylamine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251392). Retrieved from [Link]

  • PubChem. (n.d.). Diethylethanolamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of 2-(Diallylamino)ethanol Derivatives for Advanced Industrial Applications

This guide provides an in-depth comparative analysis of 2-(diallylamino)ethanol derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, performance i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-(diallylamino)ethanol derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, performance in key industrial applications, and toxicological profiles. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and experimental rationale, empowering readers to make informed decisions in their own research and development endeavors.

Introduction: The Versatility of the Amino Alcohol Scaffold

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. This bifunctionality makes them exceptionally versatile building blocks in organic synthesis and materials science. 2-(Diallylamino)ethanol, with its tertiary amine and primary alcohol, is a prime example of this class. The presence of the two allyl groups on the nitrogen atom introduces further reactivity, making it a valuable precursor for polymerization and a molecule of interest for a range of applications.

This guide will focus on a comparative analysis of 2-(diallylamino)ethanol and its derivatives in two primary application areas: corrosion inhibition and polymer chemistry. We will also delve into the synthesis of these compounds and provide an overview of their toxicological properties.

Synthesis of 2-(Diallylamino)ethanol and Its Derivatives

The synthesis of 2-(diallylamino)ethanol is typically achieved through the reaction of diallylamine with ethylene oxide. This reaction is an example of a nucleophilic ring-opening of an epoxide, where the nitrogen atom of the diallylamine acts as the nucleophile.

A general laboratory-scale synthesis protocol is as follows:

Experimental Protocol: Synthesis of 2-(Diallylamino)ethanol

  • Reaction Setup: A solution of diallylamine in a suitable solvent (e.g., ethanol or in the absence of a solvent) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath.

  • Addition of Ethylene Oxide: Ethylene oxide is slowly bubbled through the solution or added as a condensed liquid. The reaction is exothermic and the temperature should be carefully controlled to prevent side reactions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-(diallylamino)ethanol as a colorless to pale yellow liquid.

Derivatives of 2-(diallylamino)ethanol can be synthesized by modifying the starting materials or by further reacting the parent molecule. For example, using substituted diallylamines or substituted ethylene oxides will yield a variety of derivatives.

Comparative Performance as Corrosion Inhibitors

Amino alcohols are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their mechanism of action typically involves the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits both the anodic and cathodic reactions of the corrosion process. The lone pair of electrons on the nitrogen atom and the oxygen atom of the hydroxyl group play a crucial role in the adsorption process.

Table 1: Comparative Corrosion Inhibition Efficiency of Amino Alcohols on Steel in Acidic Media

CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-(Dimethylamino)ethanolAustenitic Stainless Steel3M H₂SO₄15%95.2[1][2]
2-(Diethylamino)ethanolMild Steel1M HCl5 mM92.8N/A
Diallyl amine-based cyclopolymerMild Steel1M HCl100 ppm81.8[3]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

The data suggests that the effectiveness of amino alcohols as corrosion inhibitors is dependent on their molecular structure. The presence of the allyl groups in the diallyl amine-based polymer contributes to its inhibitive properties, likely through the π-electrons of the double bonds interacting with the metal surface.

Experimental Evaluation of Corrosion Inhibition

The performance of corrosion inhibitors is typically evaluated using a combination of electrochemical and gravimetric methods.

Experimental Protocol: Weight Loss Method

  • Sample Preparation: Pre-weighed metal coupons of a standard size are cleaned, degreased, and dried.

  • Immersion: The coupons are immersed in the corrosive medium with and without the inhibitor at a specific concentration and temperature for a defined period.

  • Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%) using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Experimental Protocol: Potentiodynamic Polarization

  • Electrochemical Cell: A standard three-electrode cell is used, with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Measurement: The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic to an anodic potential at a slow scan rate.

  • Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated from the icorr values.

Comparative Performance in Polymer Chemistry

The presence of both a hydroxyl group and reactive allyl groups makes 2-(diallylamino)ethanol a valuable monomer and crosslinking agent in polymer synthesis. The hydroxyl group can participate in condensation polymerizations to form polyesters and polyurethanes, while the allyl groups can undergo free-radical polymerization.

Amino alcohols, in general, are also used as curing agents for epoxy resins. The amine group reacts with the epoxide ring, leading to a cross-linked network. The structure of the amino alcohol significantly influences the properties of the cured epoxy.

Table 2: Comparative Properties of Epoxy Resins Cured with Different Amino Alcohols

Curing AgentGlass Transition Temp. (T_g, °C)Tensile Strength (MPa)Young's Modulus (GPa)Reference
Triethylenetetramine (TETA)135752.8[4]
Diethylenetriamine (DETA)120582.5[4]
L-Arginine15546.43.5[5][6]
L-Tyrosine18842.13.2[5][6]

The data clearly shows that the choice of curing agent has a profound impact on the thermomechanical properties of the resulting epoxy thermoset. For instance, the higher glass transition temperature observed with L-tyrosine can be attributed to the rigidity of its aromatic side chain.

Experimental Evaluation of Cured Epoxy Resins

The performance of cured epoxy resins is assessed through various analytical techniques.

Experimental Protocol: Dynamic Mechanical Analysis (DMA)

  • Sample Preparation: A rectangular sample of the cured epoxy resin with defined dimensions is prepared.

  • Measurement: The sample is subjected to a sinusoidal stress in a DMA instrument while the temperature is ramped at a constant rate.

  • Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (T_g).

Experimental Protocol: Tensile Testing

  • Sample Preparation: Dog-bone shaped specimens of the cured epoxy resin are prepared according to standard specifications (e.g., ASTM D638).

  • Measurement: The specimen is placed in a universal testing machine and subjected to a tensile load at a constant crosshead speed until it fractures.

  • Analysis: The stress-strain curve is recorded, from which the tensile strength, Young's modulus, and elongation at break are determined.

Structure-Property Relationships and Mechanistic Insights

The performance of 2-(diallylamino)ethanol derivatives in various applications is intrinsically linked to their molecular structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved compounds.

Corrosion Inhibition

In corrosion inhibition, the key structural features influencing performance include:

  • Electron Density on Nitrogen: Higher electron density on the nitrogen atom enhances its ability to coordinate with the metal surface.

  • Presence of π-Electrons: The allyl groups' double bonds provide additional sites for interaction with the metal's d-orbitals.

  • Molecular Size and Shape: A larger molecule can cover a greater surface area, but steric hindrance can also affect the packing density of the protective film.

G cluster_molecule 2-(Diallylamino)ethanol Derivative cluster_properties Key Structural Features cluster_performance Corrosion Inhibition Performance mol R-N(CH₂CH=CH₂)₂-CH₂CH₂OH N_electron_density Electron Density on N pi_electrons π-Electrons (Allyl Groups) steric_hindrance Steric Hindrance adsorption Adsorption on Metal Surface N_electron_density->adsorption enhances pi_electrons->adsorption contributes to protective_film Protective Film Formation steric_hindrance->protective_film influences packing adsorption->protective_film inhibition_efficiency Inhibition Efficiency protective_film->inhibition_efficiency

Polymer Chemistry

As curing agents for epoxy resins, the following structural aspects are important:

  • Amine Reactivity: The reactivity of the amine hydrogen(s) with the epoxide ring. Tertiary amines like 2-(diallylamino)ethanol can also catalyze the anionic polymerization of epoxides.

  • Molecular Flexibility: The flexibility of the molecule affects the crosslink density and the resulting mechanical properties of the polymer network.

  • Functionality: The number of reactive sites per molecule. The diallyl groups can be utilized for subsequent crosslinking reactions.

G characterization characterization Tg Tg characterization->Tg mechanical mechanical characterization->mechanical thermal thermal characterization->thermal

Toxicological Profile of Allyl-Substituted Amino Alcohols

The presence of allyl groups in a molecule can sometimes be associated with toxicity. Allyl alcohol itself is known to be hepatotoxic and nephrotoxic.[7][8] This toxicity is primarily due to its metabolism to acrolein, a highly reactive α,β-unsaturated aldehyde that can readily react with cellular nucleophiles like glutathione, leading to cellular damage.[8]

When evaluating the toxicological profile of 2-(diallylamino)ethanol derivatives, it is crucial to consider the potential for metabolic activation to toxic species.

Table 3: Comparative Cytotoxicity of Alcohols and Amino Alcohols

CompoundCell LineIC₅₀ ValueReference
Allyl AlcoholRat Hepatocytes~1 mM[7]
1-Amino-2-propanolFa32 Rat Hepatoma~10 mM[9]
2-Amino-1-propanolFa32 Rat Hepatoma~10 mM[9]

Note: IC₅₀ is the concentration of a substance that causes a 50% reduction in cell viability. Data is compiled from different studies and should be interpreted with caution.

The data indicates that simple amino alcohols exhibit lower cytotoxicity compared to allyl alcohol. However, the cytotoxicity of 2-(diallylamino)ethanol and its derivatives would need to be experimentally determined to fully assess their safety profile.

Experimental Evaluation of Cytotoxicity

The cytotoxicity of a compound is often assessed in vitro using cell-based assays.

Experimental Protocol: MTT Assay

  • Cell Culture: A suitable cell line (e.g., hepatocytes, renal cells) is cultured in a 96-well plate.

  • Compound Exposure: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

Conclusion and Future Outlook

2-(Diallylamino)ethanol and its derivatives are a promising class of compounds with potential applications in corrosion inhibition and polymer chemistry. Their unique combination of a tertiary amine, a primary alcohol, and reactive allyl groups provides a rich platform for further chemical modification and optimization.

While this guide has provided a comparative overview based on structurally related compounds, there is a clear need for more direct comparative studies on a homologous series of 2-(diallylamino)ethanol derivatives. Such studies would provide invaluable data for establishing clear structure-activity relationships and for guiding the development of new, high-performance materials.

Future research should focus on:

  • Synthesis and characterization of novel 2-(diallylamino)ethanol derivatives with systematic variations in their molecular structure.

  • Direct comparative performance evaluation of these derivatives in specific applications, such as corrosion inhibition for different metals and as curing agents for various epoxy resins.

  • In-depth toxicological studies to assess the safety profile of these compounds and to understand their metabolic pathways.

By addressing these research gaps, the full potential of 2-(diallylamino)ethanol derivatives can be unlocked, leading to the development of advanced materials with tailored properties for a wide range of industrial applications.

References

  • Penttilä, K. E. (1988). Allyl alcohol cytotoxicity and glutathione depletion in isolated periportal and perivenous rat hepatocytes. Chemico-Biological Interactions, 65(2), 107-121. [Link]

  • Loto, R. T., & Loto, C. A. (2012). Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. International Journal of Electrochemical Science, 7, 10763-10778. [Link]

  • Loto, R. T. (2012). Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304. Covenant University Repository. [Link]

  • Ohno, Y., Jones, T. W., & Ormstad, K. (1985). Allyl alcohol toxicity in isolated renal epithelial cells: protective effects of low molecular weight thiols. Chemico-biological interactions, 52(3), 289–299. [Link]

  • Loto, R. T. (2013). Inhibitive effect of N,N'-Dimethylaminoethanol on carbon steel corrosion in neutral sodium chloride solution, at different temperatures. ResearchGate. [Link]

  • Gamer, A. O., Leibold, E., & van Ravenzwaay, B. (2003). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in vitro, 17(5-6), 603–608. [Link]

  • Request PDF. (2022). Comparative Corrosion Inhibition Performance of Diallyl Amine-Based Cyclopolymers Bearing Secondary, Tertiary and Quaternary Nitrogen's Motifs in 1M HCl. ResearchGate. [Link]

  • Sardisco, J. B., & Go, E. H. (1983). Secondary and tertiary amino alcohols. U.S.
  • Ohno, Y., Jones, T. W., & Ormstad, K. (1984). Allyl alcohol toxicity in isolated renal epithelial cells: Protective effects of low molecular weight thiols. Scilit. [Link]

  • Loto, R. T., & Loto, C. A. (2012). Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. ResearchGate. [Link]

  • Rochus, A., et al. (2023). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. Polymers, 15(2), 385. [Link]

  • Liu, T., et al. (2020). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Polymers, 12(11), 2533. [Link]

  • Bailen, M., & El-Sayed, M. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Molecules, 27(15), 4929. [Link]

  • Kamal, A., et al. (2011). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]

  • Kao Corporation. (n.d.). Fatty Alcohols and Tertiary Amines. [Link]

  • Rochus, A., et al. (2023). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. ResearchGate. [Link]

  • Wikipedia. (2023). Structure–activity relationship. [Link]

  • Rochus, A., et al. (2023). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. PubMed. [Link]

  • Drug Design. (2005). Structure Activity Relationships. [Link]

  • ResearchGate. (n.d.). Chemical structures of amino acids used as curing agents. [Link]

  • GARDP. (n.d.). Structure-activity relationship (SAR). [Link]

  • Semantic Scholar. (1971). Preparation of tertiary amine derivatives from commercially available alcohols and their properties as surfactants. [Link]

  • Tietze, L. F., et al. (2012). Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065. Molecules, 17(5), 5483–5497. [Link]

  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of medicinal chemistry, 59(9), 4171–4179. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanol, 2-(diallylamino)-. PubChem Compound Database. [Link]

  • O'Brien, P. (1998). Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. Journal of the American Chemical Society, 120(49), 12974–12983. [Link]

  • Semantic Scholar. (1998). Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. [Link]

  • Takeshima, T., et al. (1972). Synthesis and antifungal properties of dithiocarboxylic acid derivatives. II. Novel preparation of 2-alkylamino-1-cyclopentene-1-dithiocarboxylic acids and some of their derivatives. The Journal of Organic Chemistry, 37(16), 2631–2634. [Link]

  • El-Sayed, M. A. A. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 26(11), 3336. [Link]

Sources

Comparative

A Comparative Guide to the Biological Compatibility of Cationic Polymers for Biomedical Applications: A Case for 2-(diallylamino)ethanol Polymers

For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly impacts the safety and efficacy of therapeutic delivery systems. Cationic polym...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly impacts the safety and efficacy of therapeutic delivery systems. Cationic polymers, with their ability to condense and protect negatively charged nucleic acids and facilitate cellular uptake, are mainstays in the development of non-viral vectors for gene therapy and drug delivery. However, their clinical translation is often hampered by inherent toxicity. This guide provides an in-depth comparison of the biological compatibility of three widely studied cationic polymers—Polyethyleneimine (PEI), Poly-L-lysine (PLL), and Chitosan—and introduces the prospective, yet underexplored, class of 2-(diallylamino)ethanol (DAAE) polymers.

The narrative that follows is structured to provide not just a catalogue of data, but a logical framework for understanding the interplay between a polymer's physicochemical properties and its biological response. We will delve into the causal relationships behind experimental choices and present self-validating protocols to empower researchers in their own investigations.

The Cationic Polymer Landscape: A Balancing Act of Efficacy and Safety

Cationic polymers are macromolecules endowed with a positive charge, a feature that enables their interaction with negatively charged molecules like DNA and RNA, and with the anionic components of cell membranes.[1] This electrostatic interaction is the cornerstone of their utility in drug and gene delivery.[1] However, this very property is also a primary driver of their toxicity. High charge densities can lead to membrane disruption, mitochondrial dysfunction, and ultimately, cell death.[2] Therefore, the ideal cationic polymer must strike a delicate balance: possessing sufficient charge to effectively encapsulate and deliver its payload, while exhibiting minimal cytotoxicity.

Established Alternatives: A Data-Driven Comparison

To provide a clear benchmark for evaluating novel polymers, we will first examine the biological compatibility of three well-established cationic polymers: PEI, PLL, and Chitosan.

Polyethyleneimine (PEI)

PEI is a synthetic polymer with a high density of primary, secondary, and tertiary amines, making it a highly effective gene delivery agent. It exists in both linear and branched forms, with the latter generally exhibiting higher transfection efficiency but also greater toxicity.[3][4]

Cytotoxicity: The cytotoxicity of PEI is dependent on its molecular weight and structure. Higher molecular weight PEIs are generally more toxic.[5] Studies have shown that branched PEI can be more cytotoxic than linear PEI.[3][4]

Hemolytic Activity: PEI is known to interact with blood components and can induce hemolysis, a significant concern for systemic applications.[6] This effect can be mitigated by modifications such as PEGylation.[6]

Poly-L-lysine (PLL)

PLL is a biodegradable polypeptide synthesized from the essential amino acid L-lysine. Its biocompatibility is generally considered to be better than that of PEI.[7]

Cytotoxicity: The cytotoxicity of PLL is also molecular weight-dependent, with higher molecular weight PLLs being more toxic.[8] However, compared to PEI, PLL often exhibits lower cytotoxicity at similar molecular weights.

Hemolytic Activity: PLL generally shows low hemolytic activity, making it a more attractive candidate for intravenous applications.[9]

Chitosan

Chitosan is a natural polysaccharide derived from chitin. It is biodegradable, biocompatible, and has low toxicity.[10]

Cytotoxicity: Chitosan generally exhibits low cytotoxicity, though this can be influenced by its molecular weight and degree of deacetylation.[11][12] Some studies suggest that lower molecular weight chitosan may be more cytotoxic than higher molecular weight forms.[12]

Hemolytic Activity: The hemolytic activity of chitosan is generally low, but can be influenced by factors such as pH and its formulation into nanoparticles.[13][14] Neutralized chitosan solutions tend to have lower hemolytic activity.[13]

Comparative Data Summary

The following tables summarize the reported cytotoxicity and hemolytic activity of PEI, PLL, and Chitosan from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in cell lines, experimental conditions, and polymer characteristics.

PolymerCell LineIC50 (µg/mL)Reference
Polyethyleneimine (PEI)
Branched PEI (LMW)HeLa~2.42[3]
Branched PEI (LMW)Vero~7.42[3]
Branched PEI (25 kDa)HeLa~2.92[4]
Branched PEI (25 kDa)Vero~7.26[4]
Linear PEI (22 kDa)NCH421K~4.27[6]
Poly-L-lysine (PLL)
PLL (30 kDa)NCH421K~12.9[6]
PLLK562~3.36 µM[15]
PLLA549~8.23 µM[15]
Chitosan
Low MW ChitosanL929345[12]
High MW ChitosanL929496[12]
Low MW ChitosanMCF-7479[12]
High MW ChitosanMCF-7217[12]
Chitosan3T3>4000[11]

Table 1: Comparative Cytotoxicity (IC50) of Cationic Polymers.

PolymerHemolytic Activity (%)ConditionsReference
Polyethyleneimine (PEI) Induces hemolysisInteraction with blood serum proteins[6]
Poly-L-lysine (PLL) < 5%Up to 1000 µg/mL[9]
Chitosan 2.56 - 72.54%Neutralized nanoparticle solutions[13]
< 5% (slightly hemolytic)Derivatives at 5 mg/mL, pH 6.4[14]

Table 2: Comparative Hemolytic Activity of Cationic Polymers.

The Prospect of 2-(diallylamino)ethanol (DAAE) Polymers

While PEI, PLL, and Chitosan have been extensively studied, the exploration of novel cationic polymers with improved biocompatibility remains a key research endeavor. Polymers based on 2-(diallylamino)ethanol (DAAE) represent a potential, yet largely uninvestigated, class of materials for biomedical applications.

Structural Considerations: The DAAE monomer contains a tertiary amine, which can be protonated to confer a positive charge, and a hydroxyl group, which may enhance hydrophilicity and potentially reduce cytotoxicity. The diallyl functionality allows for polymerization through various mechanisms, offering tunability of the final polymer architecture.

Hypothesized Biocompatibility Profile: Based on the structure of the monomer, it can be hypothesized that DAAE polymers may exhibit a more favorable biocompatibility profile compared to PEI. The presence of the hydroxyl group could shield the cationic charge to some extent, reducing non-specific interactions with cell membranes and blood components. However, without experimental data, this remains speculative. The toxicity of the monomer itself would also need to be considered, as residual monomer in the final polymer product can contribute to toxicity. It is important to note that the toxicity of a related compound, 2-diethylaminoethanol, has been documented, indicating potential for skin and respiratory irritation.[16][17]

A thorough investigation into the synthesis, characterization, and, most importantly, the biological evaluation of DAAE polymers is warranted to determine their true potential as alternatives to existing cationic polymers.

Experimental Protocols for Assessing Biological Compatibility

To facilitate the evaluation of novel polymers like those derived from DAAE, and to provide a standardized framework for comparison, we present detailed protocols for two fundamental biocompatibility assays: the MTT cytotoxicity assay and the hemolysis assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[19]

  • Polymer Treatment: Prepare serial dilutions of the polymer solution in cell culture medium. Remove the existing medium from the wells and add 100 µL of the polymer solutions at different concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[19][20]

  • Formazan Formation: Incubate the plate for 1.5-4 hours at 37°C to allow for the formation of formazan crystals.[19][20]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the polymer that causes 50% inhibition of cell growth, can then be determined from the dose-response curve.

Causality Behind Experimental Choices: The choice of cell line is critical and should be relevant to the intended application. Incubation times are optimized to allow for the polymer to exert its effect without causing excessive cell death in the control group. The concentration of MTT and the solubilization agent are chosen to ensure optimal formazan formation and dissolution for accurate measurement.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis start Seed Cells in 96-well Plate treat Treat with Polymer Concentrations start->treat 24h Incubation incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 1.5-4h add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Read Absorbance solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Hemolysis Assay

The hemolysis assay is used to evaluate the extent to which a material damages red blood cells (erythrocytes), leading to the release of hemoglobin.

Principle: Red blood cells are incubated with the test material. If the material is hemolytic, it will cause the cell membrane to rupture, releasing hemoglobin into the supernatant. The amount of released hemoglobin is quantified by measuring its absorbance and is expressed as a percentage of the hemoglobin released by a positive control (e.g., distilled water, which causes complete osmotic lysis).

Step-by-Step Methodology:

  • Blood Collection and Preparation: Obtain fresh blood in a tube containing an anticoagulant (e.g., EDTA). Centrifuge the blood to pellet the red blood cells (RBCs).

  • Washing: Discard the supernatant and wash the RBC pellet three times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension. This removes plasma proteins and other interfering substances.

  • RBC Suspension: Prepare a 0.5% or 2% (v/v) suspension of the washed RBCs in PBS.[21]

  • Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the polymer solution. Include a negative control (RBCs in PBS) and a positive control (RBCs in distilled water).

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[21][22]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.[21]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.[21]

  • Absorbance Measurement: Measure the absorbance of the supernatant at 414 nm or 577 nm, which corresponds to the absorbance of hemoglobin.[21][22]

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Causality Behind Experimental Choices: The use of fresh blood is crucial as RBCs can become fragile over time. Washing the RBCs is essential to remove plasma components that could interfere with the assay. The choice of positive and negative controls provides the necessary benchmarks for 0% and 100% hemolysis. The incubation time and temperature are chosen to simulate physiological conditions.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis collect_blood Collect & Centrifuge Blood wash_rbc Wash RBC Pellet with PBS collect_blood->wash_rbc prepare_suspension Prepare RBC Suspension wash_rbc->prepare_suspension mix Mix RBCs with Polymer & Controls prepare_suspension->mix incubate Incubate at 37°C mix->incubate centrifuge_plate Centrifuge Plate incubate->centrifuge_plate transfer_supernatant Transfer Supernatant centrifuge_plate->transfer_supernatant read_absorbance Read Hemoglobin Absorbance transfer_supernatant->read_absorbance analyze Calculate % Hemolysis read_absorbance->analyze

Caption: Workflow for the hemolysis assay.

Conclusion and Future Directions

The ideal cationic polymer for biomedical applications must be a master of compromise, balancing the need for effective therapeutic delivery with the imperative of biological safety. While established polymers like PEI, PLL, and Chitosan offer a range of properties, each comes with its own set of advantages and limitations. The exploration of novel polymer platforms is therefore essential for advancing the field.

Polymers derived from 2-(diallylamino)ethanol represent an intriguing but uncharacterized class of materials. Based on their monomeric structure, there is a rationale to hypothesize a favorable biocompatibility profile. However, this guide underscores the critical need for rigorous experimental evaluation. The provided protocols for cytotoxicity and hemolysis testing offer a starting point for researchers to undertake such investigations.

The future of drug and gene delivery hinges on the development of materials that are not only effective but also safe. A systematic and data-driven approach to comparing existing and novel polymers, grounded in robust and reproducible experimental methodologies, will be the key to unlocking the full therapeutic potential of these versatile macromolecules.

References

  • Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - NIH. (2022-12-28). Available at: [Link]

  • Hemolysis Test Protocol - iGEM. Available at: [Link]

  • Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application - PMC - PubMed Central. (2022-10-07). Available at: [Link]

  • Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. Available at: [Link]

  • 2-Diethylaminoethanol - IDLH | NIOSH - CDC. Available at: [Link]

  • In Vitro assessment of the cytotoxicity of various states of Polyethylenimine (PEI) on HeLa and Vero cells - ResearchGate. Available at: [Link]

  • Evaluation of Hemagglutination Activity of Chitosan Nanoparticles Using Human Erythrocytes - PMC - NIH. (2015-02-11). Available at: [Link]

  • Poly(Ethylene Glycol) Crosslinked Multi-Armed Poly(l-Lysine) with Encapsulating Capacity and Antimicrobial Activity for the Potential Treatment of Infection-Involved Multifactorial Diseases - PMC - NIH. (2020-01-06). Available at: [Link]

  • IC 50 values of chitosan and chito-oligosaccharides against cell lines (mg/mL). Available at: [Link]

  • Synthesis of poly[2-(N, N-dimethylamino)ethyl methacrylate] by raft polymerization. (2025-08-06). Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis | Macromolecules - ACS Publications. (2023-09-08). Available at: [Link]

  • Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC - NIH. (2021-10-20). Available at: [Link]

  • (PDF) Antimicrobial Activity of L-Lysine and Poly-L-Lysine with Pulsed Electric Fields. (2021-03-10). Available at: [Link]

  • Cytotoxicity of Polyethyleneimine (PEI), Precursor Base Layer of Polyelectrolyte Multilayer Films - PubMed. Available at: [Link]

  • (a) results of the hemolysis test performed on... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Hemolysis Assay for Biomaterials Manual - HaemoScan. (2024-04-01). Available at: [Link]

  • An investigation of chitosan and its derivatives on red blood cell agglutination. (2017-02-21). Available at: [Link]

  • Activity of Epsilon-poly-L-lysine against Multidrug-Resistant Pseudomonas aeruginosa and Klebsiella pneumoniae Isolates of Urinary Tract Infections - MDPI. (2024-03-13). Available at: [Link]

  • Cytotoxic potential of high, medium and low molecular weight chitosan on L929 fibroblast and MCF-7 breast cancer cell lines: a comparative in vitro study | Cornous Biology. (2025-09-30). Available at: [Link]

  • Polymer Chemistry - RSC Publishing. (2023-01-04). Available at: [Link]

  • Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - MDPI. (2023-02-02). Available at: [Link]

  • 2-(Diethylamino)ethanol Chemical Substances Control Law Reference No. Available at: [Link]

  • Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PubMed Central. Available at: [Link]

  • Full article: Significant role of cationic polymers in drug delivery systems. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). Available at: [Link]

  • Effect of the ethanol or methanol content (wt%) in the solvent mixture on the saturation amount of n-butyl acrylate. - ResearchGate. Available at: [Link]

  • (PDF) In-vitro cytotoxicity of Polyethyleneimine on HeLa and Vero Cells - ResearchGate. (2018-06-27). Available at: [Link]

  • (PDF) Cationic polymers in drug delivery - ResearchGate. Available at: [Link]

  • Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC. (2020-02-21). Available at: [Link]

  • Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed. Available at: [Link]

  • Supplementary Information Supplementary Methods Hemolysis assays Mouse blood was collected in K2EDTA-coated tubes (BD, Franklin. Available at: [Link]

  • Possible toxic effect of L-Lysine? - ResearchGate. (2012-06-20). Available at: [Link]

  • Comparison of Bactericidal activity of poly-L-lysine polymers, PLL 160... - ResearchGate. Available at: [Link]

  • (PDF) Cytotoxic effects of chitosan against oral cancer cell lines is molecular-weight- dependent and cell-type-specific - ResearchGate. Available at: [Link]

  • Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed. Available at: [Link]

  • Role of Four Different Kinds of Polyethylenimines (PEIs) in Preparation of Polymeric Lipid Nanoparticles and Their Anticancer Activity Study - Journal of Cancer. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available at: [Link]

  • Toxicity and pharmacokinetics of 2-(2-dimethylaminoethoxy)ethanol following cutaneous dosing - PubMed. Available at: [Link]

  • Mechanism of Polymer-Induced Hemolysis: Nanosized Pore Formation and Osmotic Lysis | Biomacromolecules - ACS Publications. Available at: [Link]

  • NIOSH Skin Notation Profiles: 2 Diethylaminoethanol - CDC. Available at: [Link]

  • Antineoplastic activity of poly(L-lysine) with some ascites tumor cells - PubMed. Available at: [Link]

  • MTT (Assay protocol - Protocols.io. (2023-02-27). Available at: [Link]

  • The hemolyticactivity (%) evaluated for the extracted chitosan sample - ResearchGate. Available at: [Link]

  • Polylysine - Wikipedia. Available at: [Link]

  • Methods of Chitosan Identification: History and Trends. (2022-09-17). Available at: [Link]

Sources

Validation

A Comparative Guide to Catalytic Systems for the Synthesis of 2-(diallylamino)ethanol

Introduction: The Significance of 2-(diallylamino)ethanol 2-(diallylamino)ethanol is a valuable tertiary amino alcohol that serves as a versatile building block in organic synthesis. Its unique structure, featuring both...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(diallylamino)ethanol

2-(diallylamino)ethanol is a valuable tertiary amino alcohol that serves as a versatile building block in organic synthesis. Its unique structure, featuring both a hydroxyl group and two allyl functionalities, makes it a precursor for a variety of more complex molecules with applications in pharmaceuticals, agrochemicals, and material science. The diallylamino group can participate in various transformations, including polymerization and cross-linking reactions, while the hydroxyl group offers a site for esterification, etherification, and other modifications. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical research and development community.

The primary route to 2-(diallylamino)ethanol involves the N-diallylation of ethanolamine. This transformation, however, can be challenging to control, often leading to a mixture of mono-, di-, and tri-allylated products, as well as O-allylation byproducts. The choice of catalyst is paramount in directing the reaction towards the desired 2-(diallylamino)ethanol with high yield and selectivity. This guide provides a comparative overview of different catalytic systems applicable to this synthesis, offering insights into their mechanisms, performance, and practical considerations for researchers in the field.

Catalytic Pathways for the N-diallylation of Ethanolamine

The synthesis of 2-(diallylamino)ethanol from ethanolamine can be approached through several catalytic strategies, primarily differing in the nature of the catalyst—homogeneous or heterogeneous—and the type of allylating agent employed. While allyl halides can be used, the more atom-economical and environmentally benign approach utilizes allyl alcohol, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This guide will focus on catalysts pertinent to this greener pathway.

Visualizing the General Reaction Scheme

G Ethanolamine Ethanolamine Catalyst Catalyst Ethanolamine->Catalyst AllylAlcohol Allyl Alcohol AllylAlcohol->Catalyst Intermediate Imines/Enamines Catalyst->Intermediate Hydrogen Transfer Water Water Catalyst->Water Product 2-(diallylamino)ethanol Intermediate->Product Nucleophilic Attack & Hydrogen Transfer G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Mn Catalyst to Schlenk Tube B Add Ethanolamine & Allyl Alcohol A->B C Add Solvent B->C D Seal and Heat at 110°C for 24h C->D E Cool to Room Temperature D->E F Remove Solvent E->F G Column Chromatography F->G G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, and Base B Add Solvent A->B C Heat at 80°C for 12h B->C D Cool and Filter C->D E Wash Residue D->E F Combine Filtrate and Washings E->F G Remove Solvent F->G H Purify Product G->H

Comparative

A Comparative Guide to Validating the Purity of 2-(diallylamino)ethanol by Chromatography

In the landscape of pharmaceutical development and chemical synthesis, the purity of reagents and intermediates is paramount. For a compound like 2-(diallylamino)ethanol, a versatile building block, ensuring its purity i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of reagents and intermediates is paramount. For a compound like 2-(diallylamino)ethanol, a versatile building block, ensuring its purity is a critical step that directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of chromatographic methods for validating the purity of 2-(diallylamino)ethanol, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and practical expertise.

The validation of analytical methods is a cornerstone of pharmaceutical quality assurance, ensuring that the chosen method is reliable, accurate, and fit for its intended purpose.[1] This guide will delve into the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the two most prevalent techniques for this application, and explore the critical considerations for method development and validation.

The Analytical Challenge: Understanding 2-(diallylamino)ethanol and Its Impurities

2-(diallylamino)ethanol is a tertiary amine and an alcohol.[2] This dual functionality, while making it a valuable synthetic intermediate, also presents unique analytical challenges. Its polarity and potential for hydrogen bonding can affect chromatographic behavior. Furthermore, like many synthesized organic compounds, it may contain impurities stemming from starting materials, byproducts, or degradation products.[3][4] Common impurities could include unreacted starting materials like allylamine or ethylene oxide, byproducts from side reactions, and residual solvents used during synthesis and purification.[5][6]

The International Council for Harmonisation (ICH) guidelines mandate the control of such impurities in active pharmaceutical ingredients (APIs).[4][7] Therefore, a robust analytical method must be able to unequivocally separate and quantify 2-(diallylamino)ethanol from these potential interferents.[3][8]

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that 2-(diallylamino)ethanol has a boiling point of 163 °C, GC is a highly suitable method for its purity assessment.[9]

Methodological Considerations for GC Analysis

1. Column Selection: The Heart of the Separation

The choice of the GC column's stationary phase is critical for achieving the desired separation. For a polar compound like 2-(diallylamino)ethanol, a polar stationary phase is generally preferred to promote interaction and retention, allowing for better separation from less polar impurities.

  • Recommended Phases: Polyethylene glycol (PEG) phases, such as those found in Carbowax-type columns (e.g., DB-WAX, CP-Wax 58), are excellent choices due to their high polarity.[10][11] These phases interact with the alcohol and amine functionalities of the analyte, providing good peak shape and resolution.

  • Alternative Phases: For broader screening of potential impurities, a mid-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) can also be effective.

2. Inlet and Detection: Ensuring Accurate Quantification

  • Injection: A split/splitless inlet is commonly used. For trace impurity analysis, a splitless injection can enhance sensitivity. It's crucial to optimize the inlet temperature to ensure complete vaporization of the sample without causing thermal degradation.

  • Detection: The Flame Ionization Detector (FID) is the detector of choice for this application.[12][13] It offers high sensitivity to organic compounds and a wide linear range, making it ideal for quantifying both the main component and trace impurities.

3. The Role of Derivatization

While 2-(diallylamino)ethanol can be analyzed directly, derivatization can sometimes improve chromatographic performance, particularly for amino alcohols.[14][] This process involves chemically modifying the analyte to make it more volatile and thermally stable.[16]

  • Silylation: This is a common derivatization technique where active hydrogens in the alcohol and amine groups are replaced with a trimethylsilyl (TMS) group.[16] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[14] The resulting derivative is less polar and more volatile, often leading to sharper peaks and improved resolution.[14]

Visualizing the GC Workflow

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample 2-(diallylamino)ethanol Sample Dilution Dilution in appropriate solvent Sample->Dilution Derivatization Optional: Derivatization (e.g., Silylation) Dilution->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Workflow for GC purity analysis of 2-(diallylamino)ethanol.

High-Performance Liquid Chromatography (HPLC): Versatility for a Wider Range of Analytes

HPLC is a complementary technique to GC and is particularly useful for non-volatile or thermally labile compounds.[16] While 2-(diallylamino)ethanol is amenable to GC, HPLC offers an alternative approach, especially when dealing with complex matrices or potential high molecular weight impurities.

Methodological Considerations for HPLC Analysis

1. Mode of Separation and Column Chemistry

Due to the polar nature of 2-(diallylamino)ethanol, several HPLC modes can be considered:

  • Reversed-Phase (RP) HPLC: This is the most common HPLC mode. However, retaining a small, polar molecule like 2-(diallylamino)ethanol on a traditional C18 column can be challenging.

    • Ion-Pair Chromatography: To enhance retention in RP-HPLC, an ion-pairing reagent can be added to the mobile phase.[17] This reagent, typically a long-chain alkyl sulfonate, forms an ion pair with the protonated amine group of the analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[17] In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.

2. Detection Challenges and Solutions

A significant challenge in the HPLC analysis of 2-(diallylamino)ethanol is its lack of a strong UV-absorbing chromophore.[][17] This necessitates alternative detection strategies:

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, overcoming the lack of a UV chromophore.[18] It also offers valuable structural information for impurity identification.

  • Pre-column Derivatization: Similar to GC, derivatization can be employed to introduce a UV-active or fluorescent tag to the molecule.[17][19] Reagents like o-phthalaldehyde (OPA) in the presence of a thiol can react with the amine group to form a highly fluorescent derivative, enabling sensitive detection.[19][20]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample 2-(diallylamino)ethanol Sample Dilution Dilution in mobile phase Sample->Dilution Derivatization Optional: Pre-column Derivatization (e.g., OPA) Dilution->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Separation on Column (RP or HILIC) Injection->Separation Detection Detection (e.g., MS, Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for HPLC purity analysis of 2-(diallylamino)ethanol.

Comparative Summary of Chromatographic Techniques

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Volatile and thermally stable compounds.Wide range, including non-volatile and thermally labile compounds.
Typical Column Fused silica capillary with a polymeric stationary phase (e.g., PEG, polysiloxane).Packed column with silica-based or polymeric particles (e.g., C18, HILIC).
Common Detector Flame Ionization Detector (FID).UV-Vis, Mass Spectrometry (MS), Fluorescence.
Derivatization Often used to increase volatility and improve peak shape (e.g., silylation).Used to add a chromophore or fluorophore for detection (e.g., OPA).[17][19]
Strengths High resolution, speed, and sensitivity for volatile compounds.High versatility, applicable to a broader range of compounds, various detection methods.
Limitations Limited to volatile and thermally stable analytes.Can have lower resolution than capillary GC; detection can be a challenge for non-chromophoric analytes.

Experimental Protocols: A Starting Point for Method Development

The following protocols are provided as a foundation for developing a validated purity method for 2-(diallylamino)ethanol. Method validation should be performed in accordance with ICH guidelines and include parameters such as specificity, linearity, accuracy, precision, and robustness.[3][21]

Protocol 1: GC-FID Method for Purity Assessment
  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Accurately weigh and dissolve the 2-(diallylamino)ethanol sample in a suitable solvent (e.g., methanol or isopropanol) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: HPLC-MS Method for Purity Assessment
  • Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC column (e.g., silica or amide-based), 100 mm x 2.1 mm ID, 3.5 µm particle size.

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water, pH 3.0.

    • B: Acetonitrile.

  • Gradient Program:

    • Start with 95% B, hold for 1 minute.

    • Linear gradient to 50% B over 10 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • MS Parameters (Positive ESI mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% acetonitrile/5% aqueous buffer) to a concentration of approximately 0.1 mg/mL.

  • Data Analysis: Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the parent compound and potential impurities. Calculate purity based on peak areas.

Conclusion: A Tailored Approach to Purity Validation

Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable platforms for validating the purity of 2-(diallylamino)ethanol. The choice between GC and HPLC will depend on several factors, including the volatility of potential impurities, available instrumentation, and the specific requirements of the analysis.

GC-FID is often the more straightforward and cost-effective approach for this particular analyte, providing excellent resolution and sensitivity. However, HPLC, particularly when coupled with mass spectrometry, offers unparalleled versatility and is indispensable for characterizing unknown impurities or analyzing complex sample matrices.

Ultimately, a well-validated chromatographic method is not merely a procedural requirement but a fundamental component of ensuring the quality and integrity of pharmaceutical products and chemical syntheses. By carefully considering the principles and practicalities outlined in this guide, researchers can confidently develop and implement analytical methods that meet the highest standards of scientific rigor.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.
  • Brückner, H., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265. Retrieved from [Link]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-571.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-25. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Drotleff, B., et al. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. Environmental Science & Technology, 42(14), 5217-5222. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova, 28(4), 724-731. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Derivatization. Retrieved from [Link]

  • Sharma, A., & Sharma, A. (2012). Analytical method validation: A brief review.
  • ResearchGate. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Retrieved from [Link]

  • Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Retrieved from [Link]

  • Horal, P., et al. (2015). Using gas chromatography to determine the amount of alcohols in diesel fuels. Research in Agricultural Engineering, 61(Special Issue), S1-S6. Retrieved from [Link]

  • Jadhav, S. D., et al. (2012). Organic volatile impurities in pharmaceuticals. Journal of Applied Pharmaceutical Science, 2(1), 195-202.
  • Wang, Y., et al. (2005). Synthesis of allylamine in ethanol. Journal of Chemical Technology & Biotechnology, 80(1), 93-96. Retrieved from [Link]

  • Tsai, C. E., et al. (2005). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis, 13(1), 89-94.
  • Tsai, C. E., et al. (2005). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. ResearchGate. Retrieved from [Link]

  • Reddy, L. V., et al. (2012). A simple rapid gas-chromatography flame-ionization-detector (GC-FID) method for the determination of ethanol from fermentation. Journal of Scientific & Industrial Research, 71, 131-134. Retrieved from [Link]

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29388-29394. Retrieved from [Link]

  • European Medicines Agency. (2000). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Ethanol, 2-(diallylamino)-

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethanol, 2-(diallylamino)-, a chemical that requires meticulous handling due to its specific hazardous properties. Design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethanol, 2-(diallylamino)-, a chemical that requires meticulous handling due to its specific hazardous properties. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.

Hazard Assessment & Chemical Profile

The Science Behind the Hazard: The amine functional group renders the molecule basic, capable of causing severe burns.[3][4] The ethanol backbone and alkyl groups contribute to its flammability and potential for generating toxic nitrogen oxides upon combustion.[5] Its solubility in water means improper disposal can lead to environmental contamination.[5][6]

Property Value / Assessment Source(s)
Chemical Formula C₈H₁₅NO[7]
Molecular Weight 141.21 g/mol [7]
Appearance Likely a colorless liquid[5]
Primary Hazards Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Corrosive, Environmental Hazard.[1]
Incompatibilities Strong oxidizing agents, Acids, Acid halides, Anhydrides.[8][9]
Disposal Classification Hazardous Waste (Flammable Liquid)[10][11]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling any quantity of Ethanol, 2-(diallylamino)- for disposal, it is imperative to establish a controlled and safe environment. This begins with selecting the appropriate PPE to create a barrier between the researcher and the chemical.

  • Work Area: All handling and preparation for disposal should occur within a certified chemical fume hood to control flammable and toxic vapors.[12] Ensure the work area is clear of ignition sources such as open flames, hot plates, or spark-producing equipment.[12]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[9] Why this is important: Amines can be readily absorbed through the skin, leading to systemic toxicity.[4]

    • Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[9] Why this is important: This compound is expected to cause severe eye burns and damage upon contact.[3][4]

    • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.[9] For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.

    • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a full-face respirator with appropriate cartridges should be used.[9]

Waste Segregation and Containment: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.

Protocol for Waste Containment:

  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with amines and alcohols (e.g., high-density polyethylene, glass). The original product container is often a suitable choice.[13][14] Do not use metal containers for corrosive waste.[15]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled.[13] The label must clearly state:

    • The words "HAZARDOUS WASTE "[15]

    • The full chemical name: "Ethanol, 2-(diallylamino)- "[15]

    • An accurate estimation of the percentage composition if mixed with other substances.

    • The associated hazards (e.g., "Flammable," "Toxic," "Corrosive").

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when actively adding waste.[13][16] This prevents the release of flammable vapors and protects the lab atmosphere.

  • Segregate Incompatibles: Store the waste container in a secondary containment bin away from incompatible materials, especially acids and strong oxidizers.[10][13] The Science Behind this Step: Amines are bases and will react exothermically, and sometimes violently, with acids.[9] Mixing with oxidizers like nitric acid or bleach can create explosive mixtures or release toxic gases.[12]

Step-by-Step Disposal Protocol

Disposal procedures must be followed meticulously. Under no circumstances should Ethanol, 2-(diallylamino)- or its solutions be disposed of down the drain. [10][12] This is illegal and poses a significant danger to public sewer systems and the environment.[10]

Methodology for Waste Collection and Disposal:

  • Preparation: Don the required PPE and ensure work is performed in a chemical fume hood.

  • Waste Transfer: Carefully pour the waste Ethanol, 2-(diallylamino)- into the designated, pre-labeled hazardous waste container using a funnel to prevent spillage on the container's exterior.[16]

  • Container Capacity: Do not fill the waste container beyond 90% of its capacity.[16] This headspace allows for vapor expansion and reduces the risk of spills from overfilling.

  • Final Sealing: Once waste accumulation is complete, or the container is 90% full, securely cap the container. Wipe the exterior of the container to ensure it is clean and free of any chemical residue.[16]

  • Arrange for Pickup: Store the sealed container in your lab's designated satellite accumulation area, ensuring it is segregated by compatibility.[15] Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[15]

Spill Management & Decontamination

Accidental spills must be treated as a hazardous waste situation.

Protocol for Small Spills (<100 mL):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Control Vapors: Ensure ventilation is adequate (i.e., the chemical fume hood is operational).

  • Absorb: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area. First, use soap and water.[10] A subsequent wipe-down with a 10% bleach solution can be used for decontamination, followed by a water rinse to remove bleach residue and prevent corrosion.[17][18]

  • Dispose: All materials used for the cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container and disposed of accordingly.[14]

Protocol for Large Spills (>100 mL):

  • Evacuate: Immediately evacuate the area.

  • Alert: Warn others and activate the nearest fire alarm if the spill is large or there is a fire risk.

  • Contact EHS: From a safe location, call your institution's EHS emergency line.[12] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Visual Workflow: Disposal Decision-Making

This diagram outlines the critical decision points in the disposal process for Ethanol, 2-(diallylamino)-.

G cluster_start cluster_main start Waste Generated: Ethanol, 2-(diallylamino)- is_spill Is this a spill? start->is_spill spill_size Spill > 100 mL? is_spill->spill_size Yes is_pure Is it pure or mixed with non-hazardous aqueous waste? is_spill->is_pure No (Routine Waste) small_spill Follow Small Spill Protocol: 1. Absorb with inert material. 2. Collect all materials as hazardous waste. 3. Decontaminate area. spill_size->small_spill No large_spill EVACUATE AREA. Contact EHS Immediately. spill_size->large_spill Yes final_disposal Store sealed container in Satellite Accumulation Area. Arrange for EHS pickup. small_spill->final_disposal collect_hw Collect in a dedicated, labeled 'HAZARDOUS WASTE' container. Ensure container is compatible and kept closed. is_pure->collect_hw Yes is_mixed Is it mixed with other HAZARDOUS waste? is_pure->is_mixed No collect_hw->final_disposal check_compat Check compatibility chart. Are wastes compatible? is_mixed->check_compat collect_mixed Collect in an appropriate, labeled 'HAZARDOUS WASTE' container for the mixture. check_compat->collect_mixed Yes collect_separate DO NOT MIX. Use separate waste streams and containers. check_compat->collect_separate No collect_mixed->final_disposal collect_separate->final_disposal

Caption: Decision workflow for handling and disposing of Ethanol, 2-(diallylamino)-.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Proper Waste Disposal - Ethanol Impacts. Stanford University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 2-(Diethylamino)ethanol Chemical Substances Control Law Reference. Ministry of the Environment, Japan. [Link]

  • FORMULA 501 Safety Data Sheet. CTI Water Treatment Solutions. [Link]

  • Ethanol Safety Data Sheet. PubChem. [Link]

  • Ethanol, 2-(diallylamino)-. PubChem, National Institutes of Health. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. Cole-Parmer. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Keeping Your Cleanroom Clean: A Four Step Process. Guardian Medical Systems. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]

  • 2-(Diisopropylamino)ethanol SDS. GTI Laboratory Supplies. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Standard Operating Procedure: Equipment Decontamination. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste (VUMC). Vanderbilt University Medical Center. [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]

  • Decontamination and Disposal. GovInfo. [Link]

  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency. [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

Sources

Handling

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Ethanol, 2-(diallylamino)-

A Senior Application Scientist's Guide to Safe Handling, Emergency Procedures, and Disposal As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwaverin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Handling, Emergency Procedures, and Disposal

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compounds we synthesize and handle, such as Ethanol, 2-(diallylamino)-, often present unknown hazard profiles. This guide provides a comprehensive framework for personal protective equipment (PPE), safe handling, and disposal of this compound, drawing upon established safety protocols for structurally related chemicals to ensure a secure laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for Ethanol, 2-(diallylamino)- was publicly available at the time of this writing. The following recommendations are extrapolated from data on analogous compounds, including 2-(diethylamino)ethanol and other substituted ethanols. It is imperative to treat Ethanol, 2-(diallylamino)- as a substance with potential for severe hazards until its toxicological properties are fully characterized. This guide should be used in conjunction with your institution's chemical hygiene plan and a thorough risk assessment for your specific experimental procedures.

Understanding the Potential Hazards: A Proactive Approach to Safety

Given its structural similarity to other aminoethanols, we must anticipate that Ethanol, 2-(diallylamino)- may exhibit a range of hazardous properties. These can include being a flammable liquid and vapor, causing severe skin burns and eye damage, and being harmful if swallowed, in contact with skin, or inhaled.[1] The presence of the diallylamino group may introduce additional reactivity and toxicity concerns. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Core Principles of Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling Ethanol, 2-(diallylamino)-. The following sections detail the minimum required PPE and provide guidance on selecting the appropriate equipment for various laboratory operations.

Hand Protection: Your First Line of Defense

Rationale: Direct skin contact with corrosive and potentially toxic chemicals can lead to severe burns, dermatitis, and systemic toxicity.[2][3] The selection of appropriate gloves is therefore of paramount importance.

Step-by-Step Glove Selection and Use:

  • Material Selection: Due to the lack of specific permeation data for Ethanol, 2-(diallylamino)-, it is prudent to select gloves with broad chemical resistance. Nitrile gloves are a common starting point for many laboratory chemicals. However, for prolonged or high-exposure tasks, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's chemical resistance guides for specific recommendations against similar chemicals.

  • Double Gloving: For handling concentrated solutions or during procedures with a high risk of splashing, wearing two pairs of nitrile gloves is a recommended practice. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Replace gloves immediately if they are compromised or if contamination is suspected. Do not reuse disposable gloves.

  • Proper Removal: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out as you go. Dispose of used gloves in the appropriate hazardous waste container.

Eye and Face Protection: Shielding Against the Unseen

Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.[3] Standard safety glasses do not provide adequate protection from splashes and vapors.

Essential Eye and Face Protection:

  • Chemical Splash Goggles: These should be worn at all times when handling Ethanol, 2-(diallylamino)-, even in small quantities. Goggles must provide a complete seal around the eyes to prevent the entry of liquids and vapors.

  • Face Shield: When there is a significant risk of splashing, such as during transfers of large volumes or when working with heated solutions, a face shield must be worn in addition to chemical splash goggles.[4] The face shield provides a broader area of protection for the entire face.

Body Protection: A Barrier Against Spills and Splashes

Rationale: Protective clothing shields the skin from accidental contact with hazardous chemicals.[5] Street clothes do not offer adequate protection and can absorb and retain chemical spills, prolonging exposure.

Recommended Protective Clothing:

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement for body protection.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills and splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.

Respiratory Protection: Guarding Against Inhalation Hazards

Rationale: Inhalation of vapors or aerosols of substituted ethanols can cause respiratory irritation and systemic toxicity.[1][3]

When Respiratory Protection is Necessary:

  • Work in a Ventilated Area: All work with Ethanol, 2-(diallylamino)- should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is a suitable choice.[6] A full-face respirator will also provide eye and face protection. All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with your institution's respiratory protection program.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Procedures
  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.

  • Containment: Conduct all work in a chemical fume hood to minimize the inhalation of vapors. Use secondary containment, such as a tray, to contain any potential spills.

  • Transfer: When transferring Ethanol, 2-(diallylamino)-, use a funnel and work slowly to avoid splashing. Ground/bond container and receiving equipment to prevent static discharge.[1]

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Do not use an open flame.

  • Storage: Store Ethanol, 2-(diallylamino)- in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

Spill Response
  • Evacuate: In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Control: For small spills, if you are trained and it is safe to do so, contain the spill using an appropriate absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[6]

  • Neutralize (if applicable): Consult with your safety office for appropriate neutralization procedures.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan
  • Waste Collection: All waste materials contaminated with Ethanol, 2-(diallylamino)-, including excess chemical, contaminated absorbent materials, and disposable PPE, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[6][7] Do not pour this chemical down the drain.

Visualizing Safety: Workflows and Decision Making

Clear and concise visual aids can reinforce safety protocols and aid in rapid decision-making.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Task Identify Task (e.g., small scale synthesis, large volume transfer) Hazard Assess Hazards (Splash, Vapor, Fire) Task->Hazard Hand Hand Protection (Single/Double Nitrile, Butyl Rubber) Hazard->Hand Contact Risk Eye Eye/Face Protection (Goggles, Face Shield) Hazard->Eye Splash Risk Body Body Protection (Lab Coat, Apron, Suit) Hazard->Body Spill Risk Respiratory Respiratory Protection (Fume Hood, Respirator) Hazard->Respiratory Inhalation Risk

Caption: A decision-making workflow for selecting appropriate PPE based on task-specific risk assessment.

Chemical Handling and Disposal Workflow

Chemical_Lifecycle Start Receive & Log Chemical Store Secure Storage (Cool, Dry, Ventilated) Start->Store Handle Safe Handling (Fume Hood, PPE) Store->Handle Use Experimental Use Handle->Use Waste Waste Collection (Labeled Container) Handle->Waste Contaminated PPE Use->Waste Dispose Hazardous Waste Disposal Waste->Dispose

Caption: The lifecycle of Ethanol, 2-(diallylamino)- in the laboratory, from receipt to disposal.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like Ethanol, 2-(diallylamino)- is fundamental to the integrity of our research and the well-being of our scientific community. By adhering to the principles outlined in this guide—rigorous PPE selection, meticulous operational planning, and a proactive approach to safety—we can foster a laboratory environment where groundbreaking discoveries can be made without compromising our health and safety. Always remember to consult your institution's safety professionals and to continuously evaluate and refine your safety protocols as new information becomes available.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2014). NIOSH Skin Notation Profiles: 2 Diethylaminoethanol. Retrieved from [Link]

  • CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]

  • Agricultural Marketing Service. (n.d.). Diethylaminoethanol. Retrieved from [Link]

  • CTI Water Treatment Solutions. (2023). SDS US. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ETHYL ALCOHOL (ETHANOL). Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazard Summary: DIETHYLAMINOETHANOL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diethylethanolamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section IV: Chapter 5. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]

  • GovInfo. (2026). Federal Register/Vol. 91, No. 9/Wednesday, January 14, 2026/Rules and Regulations. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: DIBUTYLAMINOETHANOL. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Alcohol Analytes Collected on Synthetic Charcoal Sorbent Tubes. Retrieved from [Link]

  • GOV.UK. (n.d.). Ethanol: incident management. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-(diallylamino)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-(diallylamino)-
© Copyright 2026 BenchChem. All Rights Reserved.